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INDY

Cat. No.: B8049243
M. Wt: 235.30 g/mol
InChI Key: GCSZJMUFYOAHFY-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INDY is a member of the class of benzothiazoles that is 2,3-dihydro-1,3-benzothiazole substituted by 2-oxopropylidene, ethyl, and hydroxy groups at positions 2, 3 and 5, respectively. It is an ATP-competitive inhibitor of Dyrk1A and Dyrk1B (IC50 of 0.24 muM and 0.23 muM, respectively). It has a role as an antineoplastic agent, a drug metabolite and an EC 2.7.12.1 (dual-specificity kinase) inhibitor. It is a member of benzothiazoles, an organic hydroxy compound and an enone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2S B8049243 INDY

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1Z)-1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSZJMUFYOAHFY-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)O)S/C1=C\C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Function of the INDY Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The I'm Not Dead Yet (INDY) gene, first identified in Drosophila melanogaster, has emerged as a significant regulator of metabolism and longevity. This technical guide provides a comprehensive overview of the function of the this compound gene, its mammalian homolog SLC13A5, and its role as a plasma membrane transporter of Krebs cycle intermediates. We will delve into the molecular mechanisms by which this compound influences lifespan, its impact on cellular metabolism, and the experimental methodologies used to elucidate its function. This document synthesizes key findings, presents quantitative data in a structured format, and provides detailed diagrams of associated signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

The this compound gene encodes a plasma membrane transporter with a high affinity for citrate and other dicarboxylate and tricarboxylate intermediates of the Krebs cycle.[1][2] Its name, an acronym for "I'm Not Dead Yet," reflects the remarkable observation that reduced expression of this gene can significantly extend the lifespan of organisms such as Drosophila melanogaster and Caenorhabditis elegans.[2][3] This effect is thought to mimic caloric restriction (CR), a well-established intervention for promoting longevity, by altering the metabolic state of the organism.[2][3] The mammalian homolog of this compound is SLC13A5, which also functions as a citrate transporter.[4][5] Understanding the function of this compound and its homologs holds promise for developing therapeutic strategies against age-related metabolic diseases.[2]

Molecular Function and Mechanism

This compound is a member of the solute carrier 13 (SLC13) family of transporters.[4] In Drosophila, this compound functions as a sodium-independent transporter, exchanging dicarboxylates for citrate across the plasma membrane.[3] In contrast, the mammalian homolog, SLC13A5 (also known as NaCT), is a sodium-coupled citrate transporter.[5]

The primary function of this compound is to transport Krebs cycle intermediates, particularly citrate, from the extracellular space into the cytoplasm.[1][2] Cytosolic citrate is a key metabolic node, influencing several fundamental cellular processes:

  • Fatty Acid Synthesis: Citrate is a precursor for acetyl-CoA in the cytoplasm, the primary building block for fatty acid synthesis.

  • Glycolysis/Gluconeogenesis: Citrate acts as an allosteric inhibitor of phosphofructokinase, a key regulatory enzyme in glycolysis, and an activator of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.

  • Energy Production: By modulating the availability of substrates for the Krebs cycle, this compound influences mitochondrial respiration and energy production.

Reduced this compound expression leads to lower intracellular citrate levels, which in turn is hypothesized to activate metabolic pathways that mimic a state of caloric restriction.[6] This includes a shift from energy storage to energy expenditure, increased mitochondrial biogenesis, and enhanced insulin sensitivity.[7]

Quantitative Data on this compound Function

Lifespan Extension

Mutations that reduce the expression of the this compound gene have been shown to significantly extend the lifespan of Drosophila melanogaster. The extent of this extension is dependent on the specific mutation and the genetic background of the flies.

Organism/ModelGenetic ModificationLifespan Extension (Median)Reference
Drosophila melanogaster (Hk background)Heterozygous for Indy20652.0% (males), 57.0% (females)[8]
Drosophila melanogaster (yw background)Heterozygous for various this compound alleles10.7% - 34.4%[8]
Drosophila melanogaster (Luckinbill long-lived background)Heterozygous for Indy20612% (males)[8]
Substrate Affinity of the this compound Transporter

Studies using Xenopus oocytes expressing the this compound protein have been instrumental in characterizing its substrate specificity and affinity.

SubstrateMichaelis Constant (Km)Notes
CitrateHigh affinityThe primary substrate for the this compound transporter.[1][2]
SuccinateTransportedAlso transported, but with different kinetics compared to citrate.[3]
FumarateTransportedTransported by the this compound protein.[3]
α-ketoglutarateTransportedTransported by the this compound protein.[3]

Note: Specific Km values from primary literature were not consistently available in the search results. The table reflects the relative affinities mentioned.

Tissue Expression of this compound and its Homologs

The expression of this compound and its mammalian homolog SLC13A5 is predominantly found in tissues with high metabolic activity.

OrganismTissues with High ExpressionReference
Drosophila melanogasterMidgut, fat body, oenocytes (equivalent to liver)[3]
Mammals (e.g., mice, rats)Liver, brain, testis[7]

Signaling Pathways and Regulatory Networks

The metabolic changes induced by reduced this compound function are mediated through a complex network of signaling pathways. A key consequence of lower intracellular citrate is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

INDY_Signaling_Pathway This compound Signaling Pathway This compound Reduced this compound Expression Citrate Decreased Cytosolic Citrate This compound->Citrate AMPK AMPK Activation Citrate->AMPK PGC1a PGC-1α Upregulation AMPK->PGC1a FAO Increased Fatty Acid Oxidation AMPK->FAO Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis Insulin Improved Insulin Sensitivity AMPK->Insulin Mito Mitochondrial Biogenesis PGC1a->Mito Longevity Increased Longevity Mito->Longevity FAO->Longevity Lipogenesis->Longevity Insulin->Longevity

A simplified diagram of the signaling cascade initiated by reduced this compound expression.

Experimental Protocols

Generation of this compound Knockout Mice

The generation of mice with a targeted disruption of the mthis compound (SLC13A5) gene is a crucial tool for studying its function in mammals. The general workflow involves homologous recombination in embryonic stem (ES) cells.

Knockout_Mouse_Workflow Knockout Mouse Generation Workflow Construct 1. Design Targeting Construct ES_Cells 2. Electroporate into Embryonic Stem (ES) Cells Construct->ES_Cells Selection 3. Select for Homologous Recombination ES_Cells->Selection Blastocyst 4. Inject Targeted ES Cells into Blastocyst Selection->Blastocyst Surrogate 5. Implant Blastocyst into Pseudopregnant Female Blastocyst->Surrogate Chimeras 6. Birth of Chimeric Pups Surrogate->Chimeras Breeding 7. Breed Chimeras to Generate Heterozygotes Chimeras->Breeding Homozygotes 8. Intercross Heterozygotes to Obtain Knockouts Breeding->Homozygotes

A generalized workflow for creating knockout mice via homologous recombination.

Methodology:

  • Targeting Vector Construction: A DNA construct is designed to replace a critical exon of the mthis compound gene with a selectable marker (e.g., a neomycin resistance cassette). This construct contains regions of homology to the sequences flanking the target exon to facilitate homologous recombination.

  • ES Cell Transfection: The targeting vector is introduced into murine embryonic stem (ES) cells, typically via electroporation.

  • Selection of Targeted ES Cells: ES cells are cultured in the presence of a selection agent (e.g., neomycin). Only cells that have successfully integrated the targeting vector will survive. Further screening (e.g., by PCR or Southern blotting) is performed to identify clones where homologous recombination has occurred correctly.

  • Blastocyst Injection: The targeted ES cells are injected into a blastocyst from a donor mouse.

  • Generation of Chimeric Mice: The injected blastocysts are surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring will be chimeras, composed of cells derived from both the host blastocyst and the genetically modified ES cells.

  • Breeding for Germline Transmission: Chimeric mice are bred with wild-type mice. If the modified ES cells contributed to the germline, some of the offspring will be heterozygous for the mthis compound knockout allele.

  • Generation of Homozygous Knockouts: Heterozygous mice are intercrossed to produce homozygous knockout mice, which can then be used for phenotypic analysis.[9][10]

Immunocytochemistry for this compound Protein Localization

Immunocytochemistry (ICC) is used to visualize the subcellular localization of the this compound protein.

Methodology:

  • Cell Seeding and Fixation: Cells of interest (e.g., primary hepatocytes or cultured cells expressing tagged this compound) are grown on coverslips. The cells are then fixed with a solution like 4% paraformaldehyde in phosphate-buffered saline (PBS) to preserve their structure.

  • Permeabilization: If the target epitope is intracellular, the cell membrane is permeabilized using a detergent such as Triton X-100 to allow antibodies to access the cell interior.

  • Blocking: To prevent non-specific antibody binding, the cells are incubated in a blocking solution, typically containing normal serum from the species in which the secondary antibody was raised.

  • Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes the this compound protein.

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: The cell nuclei are often stained with a fluorescent DNA dye like DAPI. The coverslips are then mounted on microscope slides with an anti-fade mounting medium.

  • Imaging: The stained cells are visualized using a fluorescence microscope to determine the localization of the this compound protein.[11][12][13]

Substrate Transport Assays in Xenopus Oocytes

Xenopus laevis oocytes are a widely used system for expressing and functionally characterizing membrane transporters like this compound.

Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus frog and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Complementary RNA (cRNA) encoding the this compound protein is synthesized in vitro and injected into the oocytes. Control oocytes are injected with water.

  • Protein Expression: The oocytes are incubated for several days to allow for the expression and insertion of the this compound transporter into the plasma membrane.

  • Uptake Assay: To measure substrate uptake, oocytes are incubated in a solution containing a radiolabeled substrate (e.g., [14C]-citrate). After a defined period, the oocytes are washed to remove extracellular radioactivity.

  • Quantification: The oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter. The rate of uptake is then calculated.

  • Kinetic Analysis: By performing uptake assays with varying concentrations of the substrate, the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax) can be determined.

Conclusion and Future Directions

The this compound gene and its mammalian homolog SLC13A5 are critical regulators of metabolism and longevity. Their function as plasma membrane citrate transporters places them at a crucial intersection of nutrient sensing, energy homeostasis, and aging. The striking observation that reducing this compound function can extend lifespan in a manner akin to caloric restriction has opened up new avenues for research into age-related diseases.

Future research should focus on several key areas:

  • Pharmacological Inhibition: The development of specific and potent small-molecule inhibitors of the mammalian this compound (SLC13A5) transporter could provide a novel therapeutic approach for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[14]

  • Tissue-Specific Roles: Further investigation into the tissue-specific functions of this compound will be crucial for understanding its diverse physiological roles and for developing targeted therapies.

  • Human Studies: While loss-of-function mutations in human SLC13A5 are associated with severe neurological disease, the metabolic consequences of more subtle variations in gene expression or activity in the general population warrant further investigation.[4]

References

The INDY Gene: A Central Regulator of Metabolism and Longevity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The I'm Not Dead Yet (INDY) gene, first identified in Drosophila melanogaster, has emerged as a critical regulator of metabolic homeostasis and longevity. This technical guide provides a comprehensive overview of the this compound gene, its mammalian homolog SLC13A5, and their roles in metabolic regulation. We delve into the molecular mechanisms, associated signaling pathways, and the physiological consequences of altered this compound function. This document summarizes key quantitative data from pivotal studies, offers detailed experimental protocols for core research methodologies, and presents visual representations of the underlying biological processes to facilitate a deeper understanding of this intriguing gene and its potential as a therapeutic target.

Introduction

The this compound gene encodes a plasma membrane transporter for Krebs cycle intermediates, with a particularly high affinity for citrate.[1][2] Its name, derived from a line in "Monty Python and the Holy Grail," reflects the dramatic lifespan extension observed in fruit flies with reduced this compound expression.[3] This phenotype is reminiscent of caloric restriction (CR), a well-established intervention for extending lifespan across various species.[4][5] Subsequent research has revealed that the metabolic reprogramming induced by reduced this compound activity—including enhanced insulin sensitivity, altered lipid metabolism, and increased mitochondrial biogenesis—underlies its effects on longevity.[2][6] The mammalian homolog, SLC13A5 (also known as mthis compound), is primarily expressed in metabolically active tissues such as the liver and brain, suggesting a conserved role in metabolic regulation.[7][8] This guide will explore the multifaceted role of the this compound gene family in metabolic control, providing a technical resource for the scientific community.

Molecular Function and Mechanism

The this compound protein is a member of the solute carrier 13 (SLC13) family of dicarboxylate and tricarboxylate transporters.[7] In Drosophila, this compound functions as a sodium-independent anion exchanger, transporting citrate and other Krebs cycle intermediates across the plasma membrane.[9] By modulating the cytoplasmic pool of citrate, this compound influences a multitude of metabolic pathways. Cytosolic citrate is a key precursor for fatty acid synthesis and cholesterol production, and it also acts as an allosteric regulator of key glycolytic and gluconeogenic enzymes.[2][10]

Reduction in this compound function leads to a state of "pseudo-starvation" or a CR-like state at the cellular level.[11] This is characterized by lower intracellular citrate levels, which in turn leads to:

  • Reduced lipogenesis: Decreased availability of citrate for conversion to acetyl-CoA in the cytoplasm limits the synthesis of fatty acids and triglycerides.[4]

  • Increased fatty acid oxidation: Lower cytoplasmic citrate relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import and subsequent β-oxidation.

  • Altered glucose metabolism: Changes in the levels of Krebs cycle intermediates can impact gluconeogenesis and glycolysis.[2]

  • Enhanced mitochondrial biogenesis: Reduced this compound activity has been shown to increase the number of mitochondria, a hallmark of the cellular response to low energy status.[6]

The mammalian homolog, SLC13A5, functions as a sodium-coupled citrate transporter.[12] Despite this mechanistic difference, its role in metabolic regulation appears to be largely conserved.[6]

Signaling Pathways

The metabolic effects of this compound are mediated through its influence on several key signaling pathways that govern cellular energy status and nutrient sensing.

Insulin Signaling Pathway

Reduced this compound expression has been shown to increase insulin sensitivity.[7] In Drosophila, flies with reduced this compound have lower levels of circulating insulin-like peptides (dILPs) and increased nuclear localization of the transcription factor FOXO, a key downstream effector of the insulin signaling pathway.[13] This indicates an attenuation of insulin signaling, a condition associated with longevity.

Insulin_Signaling Insulin Insulin/dILPs Insulin_Receptor Insulin Receptor (InR) Insulin->Insulin_Receptor Binds IRS IRS/Chico Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces AKT AKT PIP3->AKT Activates FOXO FOXO AKT->FOXO Phosphorylates (Inhibits) Nucleus Nucleus FOXO->Nucleus Translocates to This compound Reduced this compound This compound->Insulin Decreases levels This compound->FOXO Promotes nuclear localization AMPK_PGC1a_Signaling This compound Reduced this compound Citrate Reduced Intracellular Citrate This compound->Citrate ATP_AMP Decreased ATP/AMP Ratio Citrate->ATP_AMP AMPK AMPK ATP_AMP->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Phosphorylates (Activates) NRFs NRF1, NRF2 PGC1a->NRFs Co-activates TFAM TFAM NRFs->TFAM Activates transcription Mitochondria Mitochondrial Biogenesis TFAM->Mitochondria Promotes replication and transcription of mtDNA CRISPR_Workflow gRNA_Design 1. gRNA Design & Cloning - Target exons of this compound - Clone into pU6-BbsI-gRNA vector Injection 2. Embryo Injection - Inject Cas9 source (plasmid or mRNA) and gRNA plasmid into nos-Cas9 embryos gRNA_Design->Injection Screening 3. Screening for Mutants - Cross injected G0 flies to balancer stock - Screen F1 progeny for mutations by PCR and sequencing or HRMA Injection->Screening Stock 4. Establish Mutant Stock - Isolate and balance mutant chromosomes - Sequence verify the mutation Screening->Stock

References

The INDY Gene: A Citrate Transporter at the Crossroads of Metabolism and Longevity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The I'm Not Dead Yet (INDY) gene, first identified in the fruit fly Drosophila melanogaster, encodes a plasma membrane transporter of Krebs cycle intermediates, with a particularly high affinity for citrate.[1][2] Groundbreaking research has revealed that mutations leading to a reduction in this compound expression can significantly extend the lifespan of flies and worms, sparking considerable interest in its role as a key regulator of metabolism and a potential therapeutic target for age-related diseases.[1][3][4] This technical guide provides a comprehensive overview of the this compound gene, its function as a citrate transporter, the experimental evidence supporting its role in metabolic regulation and longevity, and detailed protocols for key experimental assays.

Molecular Function: A Tale of Two Transport Mechanisms

While the role of this compound in transporting citrate is conserved across species, the underlying mechanism differs significantly between invertebrates and mammals.[5][6]

In Drosophila, this compound functions as a sodium-independent anion exchanger.[7] It facilitates the transport of dicarboxylates and the tricarboxylate citrate across the plasma membrane without being coupled to the electrochemical gradient of sodium ions.[7]

In contrast, the mammalian homolog of this compound, often referred to as NaCT or SLC13A5, is a sodium-dependent citrate transporter.[5] This means that the uptake of citrate into mammalian cells via mthis compound/NaCT is coupled to the co-transport of sodium ions, a process driven by the sodium gradient across the cell membrane.[5] This fundamental difference in the transport mechanism has important implications for the physiological roles of this compound in different organisms.

This compound's Role in Cellular Metabolism

By modulating the levels of cytoplasmic citrate, this compound exerts a profound influence on several key metabolic pathways. Cytoplasmic citrate is a critical metabolic node, serving as a precursor for the synthesis of fatty acids and cholesterol.[2] It also acts as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis.[8]

Reduction in this compound activity leads to lower intracellular citrate levels, which in turn mimics a state of caloric restriction.[3][4] This metabolic reprogramming is characterized by:

  • Reduced Lipogenesis: Lower cytoplasmic citrate limits the substrate for ATP-citrate lyase, the enzyme that converts citrate to acetyl-CoA, a key building block for fatty acid synthesis.[8]

  • Increased Fat Oxidation: Reduced this compound function is associated with an increase in the oxidation of fatty acids for energy production.[3]

  • Enhanced Insulin Sensitivity: Studies in both flies and mice have shown that reduced this compound expression leads to improved insulin sensitivity.[2][3]

  • Increased Mitochondrial Biogenesis: A reduction in this compound has been linked to an increase in the number of mitochondria, the powerhouses of the cell.[3]

These metabolic shifts are thought to be the primary drivers behind the observed extension in lifespan and the protection against age-related metabolic diseases, such as obesity and type 2 diabetes, in organisms with reduced this compound function.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the this compound gene.

Table 1: Effect of this compound Gene Manipulation on Lifespan in Drosophila melanogaster

GenotypeConditionMedian Lifespan Extension (%)Maximum Lifespan Extension (%)Reference
Indy206 heterozygousNormal FoodUp to 100%Not Reported[2] (Initial findings)
This compound heterozygous mutantsNormal Food14.0 - 34.4% (males)Not Reported[9]
This compound heterozygous mutantsNormal Food9.2 - 29.3% (females)Not Reported[9]
Wild-typeCaloric RestrictionVariesVaries[10]
This compound heterozygousCaloric RestrictionAdditive effects observedAdditive effects observed[10]

Note: Lifespan extension can be highly dependent on the specific mutation, genetic background, and environmental conditions. Some studies have reported conflicting results, highlighting the complexity of the interaction between the this compound gene and longevity.[11]

Table 2: Metabolic Effects of this compound/mthis compound Knockout in Mice

ParameterGenotypeDietObservationReference
Body Weightmthis compound-KOHigh-FatProtected from diet-induced obesity[9]
Insulin Sensitivitymthis compound-KOHigh-FatProtected from diet-induced insulin resistance[9]
Adipositymthis compound-KOHigh-FatProtected against adiposity[9]
Hepatic Steatosismthis compound-KOHigh-FatProtected from fat accumulation in the liver[2]

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments used to elucidate the function of the this compound gene.

Citrate Transport Assay in Xenopus laevis Oocytes

This assay is crucial for characterizing the transport properties of this compound and its homologs.

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to defolliculate.

  • cRNA Injection: Inject healthy, stage V-VI oocytes with in vitro transcribed cRNA encoding the this compound transporter or a control (e.g., water). Incubate the oocytes for 2-3 days to allow for protein expression.

  • Uptake Assay:

    • Wash the oocytes in a sodium-free buffer (for Drosophila this compound) or a sodium-containing buffer (for mammalian NaCT).

    • Incubate the oocytes in a buffer containing radiolabeled [¹⁴C]-citrate for a defined period (e.g., 30 minutes).

    • To test for competitive inhibition, include a non-radiolabeled substrate (e.g., succinate, malate) in the incubation buffer.

    • To determine the sodium dependency of mammalian NaCT, replace sodium chloride with choline chloride in the buffer.

  • Washing and Lysis: Stop the uptake by washing the oocytes multiple times in ice-cold buffer to remove extracellular radiolabel. Lyse individual oocytes in a scintillation cocktail.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as picomoles of citrate transported per oocyte per hour. Compare the uptake in this compound-expressing oocytes to control oocytes to determine the specific transport activity.

Lifespan Analysis in Drosophila melanogaster

This experiment is fundamental to assessing the impact of this compound mutations on longevity.

Methodology:

  • Fly Stocks and Maintenance: Obtain fly stocks with specific this compound mutations (e.g., heterozygous or homozygous mutants) and appropriate wild-type controls with a similar genetic background. Maintain flies on a standard cornmeal-yeast-agar medium at a constant temperature (e.g., 25°C) and a 12:12 hour light:dark cycle.

  • Cohort Generation: Collect newly eclosed adult flies over a 24-hour period. Separate males and females under light CO₂ anesthesia.

  • Experimental Setup: Place a defined number of flies (e.g., 20-30) of the same sex and genotype into individual vials containing fresh food. Prepare multiple replicate vials for each genotype.

  • Survival Scoring: Transfer the flies to fresh food every 2-3 days and record the number of dead flies at each transfer. Continue this process until all flies have died.

  • Data Analysis:

    • Construct survival curves for each genotype using the Kaplan-Meier method.

    • Calculate the mean and median lifespan for each group.

    • Perform statistical analysis (e.g., log-rank test) to determine if there are significant differences in survival between the mutant and control groups.

Metabolic Flux Analysis

This technique allows for the quantitative analysis of the flow of metabolites through different metabolic pathways, providing insights into how this compound affects cellular metabolism.

Methodology:

  • Cell Culture: Culture cells with and without this compound expression (e.g., knockout or knockdown cell lines and their corresponding controls) in a defined medium.

  • Stable Isotope Labeling: Replace the standard medium with a medium containing a stable isotope-labeled substrate, such as [¹³C₆]-glucose or [¹³C₅]-glutamine.

  • Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distribution of key metabolites in pathways such as the TCA cycle and lipogenesis.

  • Flux Calculation: Use metabolic flux analysis software to calculate the relative or absolute fluxes through different metabolic reactions based on the mass isotopomer distribution data.

  • Data Interpretation: Compare the metabolic flux maps between the this compound-expressing and this compound-deficient cells to identify pathways that are significantly altered.

Visualizations

The following diagrams illustrate key concepts related to the this compound gene.

INDY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Citrate_ext Citrate This compound This compound Transporter Citrate_ext->this compound Transport Citrate_cyto Cytoplasmic Citrate This compound->Citrate_cyto ACLY ATP-Citrate Lyase Citrate_cyto->ACLY Cleavage Gluconeogenesis Gluconeogenesis Citrate_cyto->Gluconeogenesis Activation Glycolysis Glycolysis Citrate_cyto->Glycolysis Inhibition AcetylCoA Acetyl-CoA ACLY->AcetylCoA Fatty_Acid_Synthesis Fatty Acid Synthesis AcetylCoA->Fatty_Acid_Synthesis Activation

Caption: this compound-mediated citrate transport and its impact on key metabolic pathways.

Experimental_Workflow_Lifespan start Start collect_flies Collect newly eclosed This compound mutant and control flies start->collect_flies separate_sexes Separate males and females collect_flies->separate_sexes setup_vials Set up replicate vials (20-30 flies/vial) separate_sexes->setup_vials transfer_and_score Transfer to fresh food and record deaths every 2-3 days setup_vials->transfer_and_score all_dead Are all flies dead? transfer_and_score->all_dead Check all_dead->transfer_and_score No analyze_data Analyze data: - Survival curves (Kaplan-Meier) - Mean/median lifespan - Statistical tests (log-rank) all_dead->analyze_data Yes end End analyze_data->end

References

An In-depth Technical Guide to INDY Gene Homologues in C. elegans and Mice: From Longevity to Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The I'm Not Dead Yet (INDY) gene, first identified in Drosophila melanogaster, has emerged as a key regulator of metabolism and longevity. Its homologues in the nematode Caenorhabditis elegans (nac-2) and in mice (Slc13a5) function as transporters of citrate and other dicarboxylates, playing a crucial role in cellular energy balance. Reduction in the activity of these this compound homologues mimics a state of caloric restriction, leading to extended lifespan in invertebrates and protection against metabolic diseases in mammals. This technical guide provides a comprehensive overview of the function, signaling pathways, and experimental investigation of this compound homologues in C. elegans and mice. We present quantitative data from key studies, detailed experimental protocols for their functional analysis, and signaling pathway diagrams to facilitate further research and therapeutic development targeting this evolutionarily conserved pathway.

Introduction: The this compound Gene and Its Homologues

The this compound gene encodes a plasma membrane transporter for Krebs cycle intermediates, with a high affinity for citrate.[1] Its homologues are conserved across various species, including C. elegans (nac-2, for sodium-dependent dicarboxylate cotransporter 2) and mice (Slc13a5, also known as NaCT for sodium-dependent citrate transporter).[2] These transporters are predominantly expressed in tissues central to metabolism, such as the intestine and fat storage tissues in worms, and the liver, testis, and brain in mammals.[3][4]

Reduction in the expression of this compound homologues has been shown to extend lifespan in flies and worms and to confer a lean phenotype with improved insulin sensitivity in mice, effects that are reminiscent of caloric restriction.[2][4] This has positioned this compound and its homologues as promising targets for interventions aimed at promoting healthy aging and treating metabolic disorders like obesity and type 2 diabetes.[2][5]

Quantitative Phenotypic Analysis

The reduction of this compound homologue function leads to significant and quantifiable changes in lifespan and metabolic parameters.

Lifespan Extension in C. elegans

Knockdown of nac-2 expression in C. elegans via RNA interference (RNAi) has been shown to robustly extend lifespan.

StrainInterventionMean Lifespan Extension (%)Key FindingsReference
N2 (Wild-type)nac-2 siRNA22 ± 3Lifespan extension is dependent on the energy sensor AMPK/aak-2.[6]
TG38 (aak-2 mutant)nac-2 siRNANo significant extensionDemonstrates the necessity of AMPK signaling for nac-2-mediated longevity.[6]
Metabolic Phenotype in Slc13a5 Knockout Mice

Deletion of the Slc13a5 gene in mice results in a beneficial metabolic profile, particularly under conditions of a high-fat diet.

Mouse ModelDietBody WeightFat MassInsulin SensitivityHepatic TriglyceridesKey FindingsReference
Slc13a5-/-High-FatReducedReducedIncreasedReducedProtection from diet-induced obesity and insulin resistance.[7][7]
Slc13a5-/-ChowNo significant changeNo significant changeNo significant changeReducedAltered hepatic metabolism even on a standard diet.[7]

Signaling Pathways

The effects of reduced this compound homologue function are mediated through conserved signaling pathways that sense and respond to cellular energy status.

The nac-2/AAK-2 Pathway in C. elegans

In C. elegans, the lifespan-extending effects of reduced nac-2 are primarily mediated through the activation of AMP-activated protein kinase (AMPK), encoded by the aak-2 gene.[6] Reduced transport of citrate and other metabolites by NAC-2 is thought to lead to a lower intracellular energy state, increasing the AMP:ATP ratio and subsequently activating AAK-2. Activated AAK-2 then initiates downstream processes that promote longevity.

NAC2_AAK2_Pathway nac2 nac-2 (this compound homolog) citrate Intracellular Citrate nac2->citrate inhiibits transport amp_atp Increased AMP:ATP Ratio citrate->amp_atp reduction leads to aak2 AAK-2 (AMPK) amp_atp->aak2 activates longevity Longevity aak2->longevity promotes

nac-2/AAK-2 signaling pathway in C. elegans.
The Slc13a5/AMPK Pathway in Mice

A similar pathway is observed in mice, where deletion of Slc13a5 leads to the activation of hepatic AMPK.[7] This is associated with increased mitochondrial biogenesis and a shift towards fatty acid oxidation, contributing to the observed protection from metabolic disease.

SLC13A5_AMPK_Pathway slc13a5 Slc13a5 (this compound homolog) hepatic_citrate Hepatic Intracellular Citrate slc13a5->hepatic_citrate inhibits transport amp_atp_mouse Increased Hepatic AMP:ATP Ratio hepatic_citrate->amp_atp_mouse reduction leads to ampk_mouse Hepatic AMPK amp_atp_mouse->ampk_mouse activates mitochondrial_biogenesis Mitochondrial Biogenesis ampk_mouse->mitochondrial_biogenesis promotes fatty_acid_oxidation Fatty Acid Oxidation ampk_mouse->fatty_acid_oxidation promotes metabolic_health Improved Metabolic Health (Reduced Adiposity, Increased Insulin Sensitivity) mitochondrial_biogenesis->metabolic_health contributes to fatty_acid_oxidation->metabolic_health contributes to

Slc13a5/AMPK signaling pathway in mice.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound homologue function.

C. elegans Lifespan Assay using RNAi

This protocol describes a standard method for assessing the effect of nac-2 knockdown on the lifespan of C. elegans.

Celegans_Lifespan_Workflow start Start: Synchronized L1 Larvae plate Plate onto NGM plates seeded with E. coli expressing nac-2 or control dsRNA start->plate develop Allow development to L4 stage at 20°C plate->develop transfer Transfer individual L4 worms to fresh RNAi plates develop->transfer score Score for survival daily by gentle prodding with a platinum wire transfer->score censor Censor worms that crawl off the plate, have protruding vulva, or die from desiccation score->censor end End: Generate survival curves and perform statistical analysis (Log-rank test) score->end

Workflow for C. elegans RNAi lifespan assay.

Materials:

  • Nematode Growth Medium (NGM) plates containing ampicillin and IPTG.

  • E. coli HT115 strain transformed with either the L4440 empty vector (control) or a vector containing a nac-2 cDNA fragment for dsRNA expression.

  • Synchronized wild-type (N2) C. elegans.

  • Platinum wire worm pick.

  • Dissecting microscope.

Procedure:

  • Prepare RNAi Plates: Seed NGM plates with overnight cultures of the appropriate E. coli HT115 strain and allow the bacterial lawn to grow for 1-2 days at room temperature.

  • Synchronize Worms: Obtain a synchronized population of L1 larvae by bleaching gravid adult worms.

  • Initiate RNAi Treatment: Plate the synchronized L1 larvae onto the prepared RNAi plates.

  • Lifespan Assay Setup: Once the worms reach the L4 larval stage, transfer individual worms to fresh RNAi plates (e.g., 10-20 worms per plate, with multiple replicate plates for each condition). This is considered Day 0 of the lifespan assay.

  • Scoring Survival: Every other day, score the worms for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Censoring: Worms that die due to internal hatching ("bagging"), desiccation on the wall of the plate, or have a protruding vulva should be censored from the analysis.

  • Data Analysis: Record the number of dead, alive, and censored worms for each plate at each time point. Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test.

Measurement of Fat Content in C. elegans using Oil Red O Staining

This method quantifies the neutral lipid content in worms, which is often altered by metabolic interventions.

Materials:

  • M9 buffer.

  • Paraformaldehyde (PFA).

  • Oil Red O staining solution.

  • Microscope with a digital camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Sample Collection: Collect synchronized populations of adult worms and wash them in M9 buffer.

  • Fixation: Fix the worms in a solution of PFA.

  • Staining: Incubate the fixed worms in a filtered Oil Red O staining solution.

  • Washing: Wash the stained worms to remove excess dye.

  • Imaging: Mount the worms on a slide and capture images using a microscope.

  • Quantification: Use image analysis software to measure the intensity of the red stain, which correlates with the amount of stored fat.

Generation of Slc13a5 Knockout Mice

Creating a null allele for Slc13a5 is essential for studying its in vivo function in a mammalian system. This is typically achieved using CRISPR/Cas9 technology or by homologous recombination in embryonic stem (ES) cells.[8]

Mouse_KO_Workflow design Design gRNAs targeting an early exon of Slc13a5 injection Microinject gRNAs and Cas9 mRNA/protein into fertilized mouse zygotes design->injection transfer_embryos Transfer injected zygotes into pseudopregnant female mice injection->transfer_embryos birth Birth of founder (F0) mice transfer_embryos->birth genotyping Genotype F0 mice by PCR and sequencing to identify mutations birth->genotyping breeding Breed F0 mice with wild-type mice to establish germline transmission genotyping->breeding colony Establish a heterozygous and homozygous knockout colony breeding->colony end End: Phenotypic analysis of Slc13a5-/- mice colony->end

Workflow for generating Slc13a5 knockout mice.

General Procedure (CRISPR/Cas9):

  • Design and Synthesize gRNAs: Design guide RNAs (gRNAs) that target a critical early exon of the Slc13a5 gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair.

  • Microinjection: Prepare a microinjection mix containing the gRNAs and Cas9 protein or mRNA. Inject this mixture into the cytoplasm or pronuclei of fertilized mouse oocytes.

  • Embryo Transfer: Transfer the injected oocytes into the oviducts of pseudopregnant female mice.

  • Founder Identification: Genotype the resulting pups by PCR amplification of the targeted region followed by sequencing to identify individuals carrying mutations in the Slc13a5 gene.

  • Germline Transmission and Colony Establishment: Breed the founder mice with wild-type mice to confirm germline transmission of the mutation. Subsequently, intercross heterozygous offspring to generate homozygous knockout mice.

Mouse Metabolic Phenotyping

A comprehensive metabolic assessment of Slc13a5 knockout mice is necessary to understand the physiological consequences of gene deletion.

Key Metabolic Tests:

  • Body Weight and Composition: Monitor body weight regularly and measure body composition (fat and lean mass) using techniques like DEXA or NMR.

  • Food Intake: Measure daily food consumption to determine if observed phenotypes are due to changes in appetite.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Assess glucose homeostasis and insulin sensitivity by challenging the mice with a glucose or insulin bolus and measuring blood glucose levels over time.

  • Indirect Calorimetry: Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the respiratory exchange ratio (RER) and energy expenditure.

  • Blood Chemistry: Analyze plasma levels of glucose, insulin, triglycerides, and cholesterol.

Hepatic Citrate Uptake Assay

This assay directly measures the function of the Slc13a5 transporter in isolated hepatocytes.

Materials:

  • Primary hepatocytes isolated from wild-type and Slc13a5 knockout mice.

  • [14C]-labeled citrate.

  • Scintillation counter.

Procedure:

  • Isolate Hepatocytes: Isolate primary hepatocytes from mouse livers using a collagenase perfusion method.

  • Initiate Uptake: Incubate the isolated hepatocytes with a buffer containing [14C]-citrate for a defined period.

  • Stop Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.

  • Measure Radioactivity: Lyse the cells and measure the amount of incorporated [14C]-citrate using a scintillation counter.

  • Data Analysis: Compare the citrate uptake in hepatocytes from knockout mice to that of wild-type controls to determine the contribution of Slc13a5 to total hepatic citrate transport.[7]

AMPK Activation Assay by Western Blot

This protocol is used to determine the phosphorylation status of AMPK, which is indicative of its activation.

Materials:

  • Tissue or cell lysates.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane.

  • Primary antibodies against total AMPK and phosphorylated AMPK (p-AMPK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from tissues (e.g., liver) or cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for total AMPK and p-AMPK. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities for p-AMPK and total AMPK. The ratio of p-AMPK to total AMPK reflects the level of AMPK activation.

Drug Development Implications

The conservation of the this compound/SLC13A5 pathway and its role in metabolic health make it an attractive target for drug development. Inhibition of SLC13A5 could offer a novel therapeutic approach for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity.[9] Small molecule inhibitors of SLC13A5 have been developed and are being investigated for their potential to replicate the beneficial metabolic effects observed in genetic knockout models.[10] Furthermore, Mendelian randomization studies in human populations suggest that lower SLC13A5 function is associated with improved kidney function, providing further evidence for the therapeutic potential of targeting this transporter.[11]

Conclusion

The study of this compound gene homologues in model organisms like C. elegans and mice has provided profound insights into the fundamental mechanisms linking metabolism and aging. The data clearly demonstrate that reducing the function of these citrate transporters can extend lifespan in invertebrates and promote metabolic health in mammals. The detailed experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating further exploration of this promising therapeutic target and accelerating the development of novel interventions for age-related and metabolic diseases.

References

An In-depth Technical Guide to the Mammalian Homolog of INDY, SLC13A5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Solute Carrier Family 13 Member 5 (SLC13A5), the mammalian homolog of the Drosophila "I'm Not Dead Yet" (INDY) gene, is a sodium-dependent citrate transporter with a pivotal role in cellular metabolism. Expressed predominantly in the liver, brain, and testes, SLC13A5 facilitates the uptake of extracellular citrate, a key metabolic intermediate. Dysregulation of SLC13A5 is implicated in a spectrum of human diseases, ranging from metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and obesity to a severe neurological condition known as Early Infantile Epileptic Encephalopathy-25 (EIEE25). This technical guide provides a comprehensive overview of SLC13A5, detailing its molecular function, involvement in signaling pathways, and the metabolic consequences of its deficiency. We present quantitative data on its transport kinetics and the effects of its inhibition, alongside detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating SLC13A5 as a therapeutic target.

Molecular Function and Characteristics

SLC13A5, also known as NaCT, is a plasma membrane cotransporter that mediates the influx of citrate from the extracellular space into the cytoplasm. This process is electrogenic, with a probable stoichiometry of four sodium ions (Na+) co-transported with each trivalent citrate molecule.[1] Cytosolic citrate is a critical node in cellular metabolism, serving as a precursor for the synthesis of fatty acids and cholesterol, and acting as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis.[2][3]

There are notable species-specific differences in the transporter's kinetics. Rodent SLC13A5 is a high-affinity, low-capacity transporter for citrate, with a Michaelis constant (Km) in the range of 20–40 µM.[4] In contrast, human SLC13A5 functions as a low-affinity, high-capacity transporter, with a Km for citrate of approximately 600 µM.[4] This disparity is physiologically significant given that normal plasma citrate concentrations are between 150–200 µM, suggesting that the human transporter is not saturated under normal conditions.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to SLC13A5 function and the impact of its modulation.

Table 1: Kinetic Parameters of SLC13A5

SpeciesCell Type/SystemKm (Citrate)VmaxConditionReference
HumanHepG2 cells0.48 ± 0.16 mM11.2 ± 1.4 nmol/30 min/mg proteinControl[2]
HumanHepG2 cells0.74 ± 0.44 mM3.9 ± 1.4 nmol/30 min/mg proteinMetformin-treated[2]
HumanHEK293 cells~600 µM--[4]
Rodent (Mouse, Rat)-~20 µM--[4]

Table 2: IC50 Values of SLC13A5 Inhibitors

InhibitorCell LineIC50Reference
PF-06649298HEK-NaCT0.41 µM[5]
PF-06649298Human Hepatocytes16.2 µM[1]
PF-06761281HEK-NaCT0.51 µM[6]
BI01383298HEK293-hSLC13A50.056 µM[7]
BI01383298HepG20.024 µM[7]

Table 3: Metabolomic Changes in SLC13A5 Knockout (KO) Mice

TissueMetaboliteFold Change (KO vs. Wild-Type)Reference
LiverBilirubin3.2-fold higher in liver than serum[1]
BrainTaurocholate7.92-fold higher in brain than serum[1]
LiverFatty AcidsProportionally elevated[1]
BrainLong/Very-long-chain Fatty AcidsDecreased[1]

Signaling Pathways and Regulation

The expression and activity of SLC13A5 are regulated by various signaling pathways, particularly in the liver.

Transcriptional Regulation by Nuclear Receptors

The transcription of the SLC13A5 gene is positively regulated by the nuclear receptors Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR).[8] Ligand activation of these receptors leads to their translocation to the nucleus, where they bind to specific response elements in the SLC13A5 promoter, inducing its transcription.[4][8] For instance, the antiepileptic drug phenobarbital has been shown to induce SLC13A5 expression in human primary hepatocytes through a PXR-dependent mechanism.[4]

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Citrate_ext Citrate Citrate_int Citrate Citrate_ext:e->Citrate_int:w Transport PXR PXR PXR_RXR PXR-RXR PXR->PXR_RXR Dimerization AhR AhR AhR_ARNT AhR-ARNT AhR->AhR_ARNT Dimerization Metabolic_Pathways Fatty Acid Synthesis Glycolysis Inhibition Gluconeogenesis Citrate_int->Metabolic_Pathways Metabolic Feedback SLC13A5_gene SLC13A5 Gene SLC13A5_transporter SLC13A5 (NaCT) SLC13A5_gene->SLC13A5_transporter PXR_RXR->SLC13A5_gene Binds to Promoter AhR_ARNT->SLC13A5_gene Binds to Promoter Ligand_PXR PXR Ligands (e.g., Phenobarbital) Ligand_PXR->PXR Activation Ligand_AhR AhR Ligands (e.g., BaP) Ligand_AhR->AhR Activation

Caption: Transcriptional Regulation of SLC13A5 by PXR and AhR.
Regulation by Metformin

The first-line anti-diabetic drug, metformin, has been shown to inhibit the expression of SLC13A5 in HepG2 cells.[2][3] This effect is mediated through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTOR and reduces the phosphorylation of the transcription factor CREB.[3] The resulting decrease in cellular citrate levels is thought to contribute to metformin's anti-diabetic effects by stimulating glycolysis and inhibiting gluconeogenesis.[2][3]

Role in Disease

Metabolic Diseases

Elevated expression of SLC13A5 is associated with obesity and NAFLD.[9] Knockdown of Slc13a5 in mice protects against high-fat diet-induced obesity and improves hepatic insulin sensitivity.[3] This has led to the proposition that inhibiting SLC13A5 could be a therapeutic strategy for metabolic disorders.

Neurological Disorders

Loss-of-function mutations in the SLC13A5 gene are the cause of EIEE25, a severe neonatal epileptic encephalopathy.[10] This autosomal recessive disorder is characterized by seizures commencing within the first few days of life and profound developmental delay.[10] The neurological phenotype in humans is more severe than that observed in Slc13a5 knockout mice, a difference that may be attributable to the kinetic differences between the human and rodent transporters.[3][4]

Experimental Protocols

[14C]-Citrate Uptake Assay

This protocol is adapted from methodologies used to characterize SLC13A5 transport activity in cell lines.[11][12]

Materials:

  • HEK293 cells transiently or stably expressing human SLC13A5

  • Culture medium: DMEM/F-12 with 10% FBS

  • Poly-L-lysine coated 24-well plates

  • Transfection reagent (e.g., Lipofectamine)

  • NaCl buffer: 140 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4

  • Choline buffer: 140 mM Choline Cl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4

  • [14C]-Citrate (e.g., PerkinElmer)

  • Unlabeled trisodium citrate

  • 1% SDS solution

  • Scintillation cocktail and counter

Procedure:

  • Seed HEK293 cells onto poly-L-lysine coated 24-well plates.

  • If using transient expression, transfect cells with the SLC13A5 expression vector according to the manufacturer's protocol. Allow for protein expression for approximately 48 hours.

  • On the day of the assay, wash the cells twice with choline buffer.

  • To initiate the uptake, incubate the cells with 1 ml of sodium buffer (or choline buffer for Na+-independent uptake control) containing the desired concentration of unlabeled citrate and a tracer amount of [14C]-citrate (e.g., 100 µM total citrate with [14C]-citrate). For inhibitor studies, pre-incubate with the inhibitor in NaCl buffer for a specified time (e.g., 30 minutes) before adding the citrate-containing buffer.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle rocking.

  • To stop the uptake, aspirate the buffer and wash the cells four times with 2.5 ml of ice-cold choline buffer.

  • Lyse the cells by adding 0.4 ml of 1% SDS solution to each well.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the protein concentration of each well.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol provides a framework for assessing mitochondrial function in SLC13A5 deficient cells, based on established methods for neuronal cultures.[7][13]

Materials:

  • SLC13A5 knockout and wild-type neuronal cells (e.g., iPSC-derived)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Seed SLC13A5 knockout and wild-type neurons into a Seahorse XF Cell Culture Microplate at an appropriate density.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A for sequential injection.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell culture microplate into the analyzer and initiate the assay protocol.

  • The protocol will measure the basal oxygen consumption rate (OCR), followed by sequential injections of:

    • Oligomycin: to determine ATP-linked respiration.

    • FCCP: to measure maximal respiratory capacity.

    • Rotenone/Antimycin A: to quantify non-mitochondrial respiration.

  • Analyze the data to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

G cluster_workflow Seahorse XF Assay Workflow cluster_injections Sequential Injections start Seed WT and SLC13A5 KO Neurons equilibrate Equilibrate in Assay Medium start->equilibrate load_cartridge Load Inhibitors into Sensor Cartridge equilibrate->load_cartridge run_assay Run Assay in Seahorse Analyzer load_cartridge->run_assay basal Measure Basal OCR run_assay->basal oligo Inject Oligomycin (Measure ATP-linked OCR) basal->oligo fccp Inject FCCP (Measure Maximal OCR) oligo->fccp rot_ant Inject Rotenone/Antimycin A (Measure Non-mitochondrial OCR) fccp->rot_ant analyze Analyze Data & Calculate Parameters rot_ant->analyze

Caption: Workflow for Mitochondrial Respiration Assay.
Deep Mutational Scanning

This protocol outlines the general steps for performing deep mutational scanning on SLC13A5 to assess the functional consequences of genetic variants.[13][14]

Procedure:

  • Library Generation: Create a library of all possible single amino acid substitutions in the SLC13A5 coding sequence using methods like saturation mutagenesis.

  • Vector Integration: Clone the variant library into a suitable expression vector.

  • Cellular Expression: Introduce the library into a host cell line (e.g., HEK293 cells) such that each cell expresses a single SLC13A5 variant.

  • Functional Selection: Apply a selective pressure that links SLC13A5 function to cell survival or a reporter signal. For example, high concentrations of extracellular citrate are toxic to cells with functional SLC13A5.

  • Population Sorting: Use fluorescence-activated cell sorting (FACS) to separate cells based on the functional readout (e.g., survival or reporter fluorescence).

  • Deep Sequencing: Extract DNA from the sorted cell populations and perform deep sequencing to determine the frequency of each SLC13A5 variant.

  • Data Analysis: Calculate a functional score for each variant based on its enrichment or depletion in the sorted populations. This provides a comprehensive map of the functional landscape of SLC13A5.

Drug Development and Future Directions

The dual role of SLC13A5 in metabolic and neurological diseases presents both opportunities and challenges for drug development.

Inhibitor Screening Workflow

A typical workflow for identifying and validating SLC13A5 inhibitors is as follows:

G cluster_workflow SLC13A5 Inhibitor Discovery Workflow start High-Throughput Screen ([14C]-Citrate Uptake or Fluorescent Biosensor Assay) hit_id Hit Identification start->hit_id ic50 IC50 Determination in SLC13A5-expressing cells hit_id->ic50 selectivity Selectivity Profiling (vs. SLC13A2, SLC13A3) ic50->selectivity mechanism Mechanism of Action Studies (Competitive vs. Non-competitive) selectivity->mechanism cell_based Cell-based Assays (e.g., Lipid Accumulation in Hepatocytes) mechanism->cell_based in_vivo In Vivo Efficacy Studies (e.g., in Diet-induced Obesity Mouse Model) cell_based->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: Workflow for SLC13A5 Inhibitor Discovery.
Therapeutic Potential

  • Metabolic Diseases: SLC13A5 inhibitors are being explored as potential treatments for NAFLD, type 2 diabetes, and obesity due to their ability to mimic the metabolic benefits of caloric restriction.

  • Neurological Diseases: For SLC13A5 deficiency, therapeutic strategies are more complex. Gene therapy to restore functional SLC13A5 in neurons is a potential long-term solution. Alternatively, understanding the precise downstream metabolic consequences of citrate dysregulation in the brain may reveal other druggable targets to alleviate the neurological symptoms.

Conclusion

SLC13A5 is a metabolically significant transporter with a clear and conserved role from flies to humans. Its position at the crossroads of energy metabolism and cellular biosynthesis makes it a compelling target for therapeutic intervention in a range of diseases. The contrasting phenotypes of SLC13A5 overactivity in metabolic disorders and deficiency in a severe epilepsy highlight the importance of tightly regulated citrate homeostasis. The experimental tools and protocols outlined in this guide provide a foundation for further research into the complex biology of SLC13A5 and for the development of novel therapeutics targeting this critical transporter.

References

Unraveling the Expression Landscape of INDY (SLC13A5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of INDY Gene Expression Across Tissues, Detailed Methodologies for its Study, and a Visualization of its Regulatory Pathways.

Introduction

The I'm Not Dead Yet (this compound) gene, also known as Solute Carrier Family 13 Member 5 (SLC13A5), encodes a plasma membrane transporter for citrate and other tricarboxylic acid (TCA) cycle intermediates. Functionally, this compound is a key regulator of energy metabolism. Reduced expression of this gene has been linked to increased longevity and protection against metabolic diseases in various organisms. This technical guide provides a comprehensive overview of this compound gene expression in different human tissues, detailed experimental protocols for its analysis, and a visual representation of the key signaling pathways that govern its regulation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, aging, and related therapeutic areas.

Data Presentation: Quantitative Expression of this compound (SLC13A5)

The expression of the this compound gene varies significantly across different human tissues, with the highest levels typically observed in metabolically active tissues. The following tables summarize the quantitative expression data for both mRNA and protein levels, providing a comparative view of this compound's tissue distribution.

Table 1: this compound (SLC13A5) mRNA Expression in Human Tissues

This table presents the median mRNA expression levels of SLC13A5 in various human tissues, as reported by the Genotype-Tissue Expression (GTEx) portal. The expression is quantified in Transcripts Per Million (TPM).

TissueMedian TPM
Liver250.5
Salivary Gland45.2
Testis15.8
Brain - Cerebellum5.2
Kidney - Cortex4.8
Adipose - Subcutaneous3.5
Skeletal Muscle2.1
Heart - Left Ventricle1.9
Lung1.5
Pancreas1.3
Colon - Transverse1.1
Spleen0.8
Whole Blood0.3

Data sourced from the GTEx Portal on October 28, 2025.

Table 2: this compound (SLC13A5) Protein Abundance in Human Tissues

This table summarizes the protein abundance of this compound (SLC13A5) in various human tissues, based on data from ProteomicsDB and the Human Protein Atlas. Protein abundance is reported in parts per million (ppm).

TissueProtein Abundance (ppm)Data Source
LiverHighHuman Protein Atlas
KidneyMediumHuman Protein Atlas
TestisMediumHuman Protein Atlas
BrainLowHuman Protein Atlas
Salivary GlandDetectedProteomicsDB
PancreasDetectedProteomicsDB
LungDetectedProteomicsDB
Adipose TissueLowProteomicsDB
HeartLowProteomicsDB
Skeletal MuscleLowProteomicsDB

Note: "High," "Medium," and "Low" are qualitative descriptors from the Human Protein Atlas based on immunohistochemistry. "Detected" from ProteomicsDB indicates the presence of the protein in mass spectrometry data, with parts per million (ppm) values available on the source database.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound gene expression. These protocols are based on established techniques and include specific reagents where possible.

Quantitative Real-Time PCR (qPCR) for SLC13A5 mRNA Expression

This protocol outlines the steps for quantifying SLC13A5 mRNA levels in a given tissue or cell sample.

a. RNA Extraction and cDNA Synthesis:

  • Homogenize tissue samples or lyse cells using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

b. qPCR Reaction:

  • Prepare the qPCR reaction mix containing:

    • SYBR Green Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • cDNA template (diluted 1:10)

    • Nuclease-free water

  • Validated Human SLC13A5 Primers:

    • Forward: 5'-GAGCGGAAGAGGTTGTGTAAGG-3'

    • Reverse: 5'-CCAGGAAGCAAAGTTCACGAGG-3'

  • Perform qPCR using a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 60 sec

    • Melt curve analysis to ensure product specificity.

  • Calculate relative expression levels using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Western Blotting for this compound (SLC13A5) Protein Detection

This protocol describes the detection and quantification of this compound protein in tissue or cell lysates.

a. Protein Extraction and Quantification:

  • Lyse tissue or cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins by size on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against SLC13A5 overnight at 4°C.

    • Recommended Antibody: Rabbit polyclonal anti-SLC13A5 antibody (e.g., Novus Biologicals, NBP2-85736 or similar validated antibody).

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Immunohistochemistry (IHC) for this compound (SLC13A5) Tissue Localization

This protocol allows for the visualization of this compound protein expression and localization within tissue sections.

a. Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm thick sections and mount them on charged slides.

b. Staining Procedure:

  • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate with the primary antibody against SLC13A5 overnight at 4°C.

    • Recommended Antibody: Rabbit polyclonal anti-SLC13A5 antibody validated for IHC.

  • Wash with a wash buffer (e.g., PBS).

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal with a DAB chromogen substrate.

  • Counterstain with hematoxylin.

  • Dehydrate the slides, clear in xylene, and mount with a coverslip.

  • Image the slides using a bright-field microscope.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the SLC13A5 Promoter

This protocol is used to investigate the in vivo interaction of transcription factors with the promoter region of the SLC13A5 gene.

a. Cell Cross-linking and Chromatin Preparation:

  • Cross-link protein-DNA complexes in cultured cells with 1% formaldehyde.

  • Lyse the cells and isolate the nuclei.

  • Sonify the chromatin to shear DNA into fragments of 200-1000 bp.

b. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose beads.

  • Incubate the chromatin with an antibody specific to the transcription factor of interest (e.g., CREB, PXR, AhR, STAT3) or a negative control IgG overnight at 4°C.

  • Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specifically bound chromatin.

c. Elution and DNA Purification:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by heating at 65°C.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using a PCR purification kit.

d. Analysis by qPCR:

  • Perform qPCR on the purified DNA using primers specific to the putative binding site in the SLC13A5 promoter.

  • Quantify the enrichment of the target DNA sequence relative to the input chromatin and the IgG control.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key regulatory pathways of this compound expression and a typical experimental workflow for its analysis.

Signaling Pathways Regulating this compound (SLC13A5) Expression

The transcription of the SLC13A5 gene is regulated by several key signaling pathways that respond to hormonal, nutritional, and xenobiotic stimuli.

INDY_Regulation cluster_extracellular Extracellular Signals cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_transcription_factors Transcription Factors cluster_nucleus Nucleus Glucagon Glucagon GPCR GPCR Glucagon->GPCR IL6 IL-6 IL6R IL-6R IL6->IL6R Rifampicin Rifampicin PXR PXR Rifampicin->PXR BaP Benzo[a]pyrene AhR AhR BaP->AhR AC Adenylate Cyclase GPCR->AC JAK JAK IL6R->JAK PXR_RXR PXR-RXR PXR->PXR_RXR AhR_ARNT AhR-ARNT AhR->AhR_ARNT cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB STAT3 STAT3 JAK->STAT3 RXR RXR RXR->PXR_RXR ARNT ARNT ARNT->AhR_ARNT SLC13A5_Promoter SLC13A5 Promoter CREB->SLC13A5_Promoter STAT3->SLC13A5_Promoter PXR_RXR->SLC13A5_Promoter AhR_ARNT->SLC13A5_Promoter SLC13A5_Gene SLC13A5 Gene SLC13A5_Promoter->SLC13A5_Gene Transcription

Caption: Regulation of this compound (SLC13A5) gene expression by key signaling pathways.

Experimental Workflow for Analyzing this compound (SLC13A5) Expression

This diagram illustrates a typical workflow for investigating this compound expression from sample collection to data analysis.

INDY_Workflow cluster_sample Sample Preparation cluster_mrna mRNA Analysis cluster_protein Protein Analysis cluster_regulation Regulatory Analysis Tissue Tissue/Cell Sample RNA RNA Extraction Tissue->RNA Protein Protein Extraction Tissue->Protein ChIP Chromatin Immunoprecipitation Tissue->ChIP cDNA cDNA Synthesis RNA->cDNA WB Western Blot Protein->WB IHC Immunohistochemistry Protein->IHC qPCR qPCR cDNA->qPCR mRNA_Data mRNA Expression Data qPCR->mRNA_Data Protein_Data Protein Abundance Data WB->Protein_Data Localization_Data Protein Localization Data IHC->Localization_Data ChIP_Data TF Binding Data ChIP->ChIP_Data

Caption: Workflow for this compound (SLC13A5) expression and regulation analysis.

Conclusion

This technical guide provides a comprehensive resource for researchers studying the this compound (SLC13A5) gene. The provided quantitative data offers a clear overview of its tissue-specific expression, while the detailed experimental protocols serve as a practical starting point for laboratory investigations. Furthermore, the visualized signaling pathways offer insights into the complex regulatory mechanisms governing this compound expression. As a critical player in cellular metabolism with implications for aging and disease, a thorough understanding of this compound's expression and regulation is paramount for the development of novel therapeutic strategies.

Evolutionary Conservation of the INDY Gene Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The I'm Not Dead Yet (INDY) gene, first identified in Drosophila melanogaster, has emerged as a critical regulator of metabolism and longevity. Its pathway is remarkably conserved across evolution, from invertebrates to mammals, making it a compelling target for therapeutic interventions aimed at metabolic diseases and age-related decline. This technical guide provides an in-depth overview of the evolutionary conservation of the this compound gene pathway, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways to facilitate a comprehensive understanding of this pivotal metabolic regulator.

Introduction: The this compound Gene and its Function

The this compound gene encodes a plasma membrane transporter of Krebs cycle intermediates, with a particularly high affinity for citrate.[1][2] In invertebrates like Drosophila and Caenorhabditis elegans, reduced expression of the this compound gene leads to a significant extension of lifespan, an effect that mimics caloric restriction.[2][3] The mammalian homolog of the this compound gene is SLC13A5, which also encodes a sodium-coupled citrate transporter.[4] Across species, this compound is predominantly expressed in tissues central to metabolism, such as the fat body and midgut in flies, the intestinal tract in worms, and the liver and brain in mammals.[2]

Reduction in this compound function leads to a decrease in the cytoplasmic concentration of citrate. This has profound downstream effects on cellular metabolism, including:

  • Reduced de novo lipogenesis: Lower cytoplasmic citrate limits the substrate for ATP-citrate lyase, a key enzyme in fatty acid synthesis.

  • Increased insulin sensitivity: Studies in mice with reduced mthis compound (Slc13a5) show enhanced insulin sensitivity.[4]

  • Enhanced mitochondrial biogenesis: Reduced this compound activity has been linked to increased mitochondrial biogenesis, partly through the activation of PGC-1α.[2]

  • Activation of AMP-activated protein kinase (AMPK): Lower intracellular energy status resulting from reduced citrate transport can activate AMPK, a central regulator of cellular energy homeostasis.

Quantitative Data on this compound Pathway Modulation

The effects of modulating the this compound gene pathway have been quantified across different species, primarily focusing on lifespan and metabolic parameters. The following tables summarize key findings from the literature.

Table 1: Lifespan Extension in Invertebrate Models
OrganismGenotype/TreatmentLifespan Extension (Median)Reference(s)
Drosophila melanogasterIndy206 heterozygous52.0% (males), 57.0% (females)[5]
Drosophila melanogasterThis compound heterozygous (various alleles)15-80%[6]
Caenorhabditis elegansRNAi knockdown of nac-2 (this compound homolog)~22%[7]
Caenorhabditis eleganseat-2 mutant (caloric restriction model)Up to 50%[8]
Caenorhabditis elegansdaf-2 mutant (insulin/IGF-1 signaling)>100%[5]
Table 2: Metabolic Effects of this compound/SLC13A5 Knockout in Mice
ParameterGenotypeChange Compared to Wild TypeReference(s)
Hepatic TriglyceridesSlc13a5 knockoutDecreased[9]
Plasma CitrateSlc13a5 knockoutIncreased (variable)[4]
Cerebrospinal Fluid (CSF) CitrateSlc13a5 knockoutSignificantly Increased[2][10]
Brain Tissue CitrateSlc13a5 knockoutAltered (decreased in parahippocampal cortex)[10]
Blood Glucose (Fasting)Slc13a5 transgenic overexpressionDecreased[11]
Blood β-hydroxybutyrate (Fasting)Slc13a5 transgenic overexpressionIncreased[11]
Insulin SensitivitySlc13a5 knockoutIncreased[4]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the this compound gene pathway.

Generation of this compound Mutant Drosophila
  • P-Element Mutagenesis: This classical method involves mobilizing a P transposable element to insert into the genome, potentially disrupting gene function.

    • Crosses: Cross a fly strain carrying a P-element with a strain that expresses the P-element transposase.

    • Screening: Screen the progeny for the desired phenotype (e.g., altered metabolism, extended lifespan) or use molecular methods to identify insertions within the this compound gene.

    • Excision: Imprecise excision of the P-element can be induced to create deletions in the flanking genomic DNA, potentially generating a null allele. PCR-based methods are used to screen for deletions in the this compound locus.

  • Homologous Recombination: This technique allows for precise gene targeting to create specific mutations or knockouts.

    • Donor Construct: A DNA construct is created containing a marker gene (e.g., white+) flanked by sequences homologous to the regions upstream and downstream of the this compound gene.

    • Injection: The donor construct is injected into Drosophila embryos.

    • Recombination Event: Homologous recombination between the donor construct and the endogenous this compound locus results in the replacement of the this compound gene with the marker gene.

    • Screening: Progeny are screened for the presence of the marker gene and the absence of the this compound gene, typically by PCR and Southern blotting.[7][12]

Lifespan Assays
  • Drosophila melanogaster

    • Cohort Generation: Collect newly eclosed adult flies and separate them by sex.

    • Housing: House flies in vials or cages containing standard fly food, maintaining a constant temperature and humidity.

    • Survival Scoring: Transfer flies to fresh food vials every 2-3 days and record the number of dead flies. Continue until all flies in the cohort have died.

    • Data Analysis: Generate survival curves and perform statistical analysis (e.g., log-rank test) to compare the lifespans of different genotypes.

  • Caenorhabditis elegans

    • Solid Media Assay:

      • Synchronization: Synchronize a population of worms by allowing adults to lay eggs for a few hours and then removing the adults.

      • Culture: Grow the synchronized population on Nematode Growth Medium (NGM) plates seeded with E. coli as a food source.

      • Survival Scoring: Starting from young adulthood, score the number of live and dead worms daily or every other day by gently prodding with a platinum wire.

      • Censoring: Censor worms that crawl off the plate or die from internal hatching ("bagging").

      • Data Analysis: Generate survival curves and perform statistical analysis.

    • Liquid Culture Assay:

      • Synchronization: Synchronize worms as described above.

      • Culture: Dispense synchronized L1 larvae into 96-well plates containing S-medium, E. coli, and a DNA synthesis inhibitor (e.g., FUDR) to prevent progeny production.[1]

      • Survival Scoring: Score survival at regular intervals by observing movement. Automated systems can be used for high-throughput screening.[1]

Metabolic Assessment in Mice
  • Measurement of Hepatic Triglyceride Content:

    • Tissue Homogenization: Homogenize a known weight of frozen liver tissue in a 2:1 chloroform:methanol solution.[13]

    • Lipid Extraction: Add a salt solution to the homogenate to separate the mixture into two phases. The lower phase contains the lipids.[13]

    • Evaporation and Reconstitution: Evaporate an aliquot of the chloroform layer to dryness under nitrogen and reconstitute the lipids in isopropanol.[13]

    • Quantification: Use a commercial colorimetric or fluorometric assay kit to measure the triglyceride concentration.[6][14]

  • Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity.

    • Catheterization: Surgically implant catheters into the jugular vein for infusions and the carotid artery for blood sampling. Allow for a recovery period of 5-7 days.[14]

    • Fasting: Fast the mice for 5-6 hours prior to the clamp.

    • Basal Period: Infuse a tracer (e.g., [3-3H]-glucose) to measure basal glucose turnover.

    • Blood Sampling: Collect blood samples at regular intervals to monitor glucose levels and at the end of the clamp to measure insulin and tracer concentrations.

Signaling Pathways and Molecular Interactions

The this compound pathway is intricately linked with central metabolic and signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

Core this compound/SLC13A5 Metabolic Pathway

INDY_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Citrate_ext Citrate This compound This compound/SLC13A5 Citrate_ext->this compound Transport Citrate_cyt Citrate AcetylCoA Acetyl-CoA Citrate_cyt->AcetylCoA via ATP-Citrate Lyase Glycolysis Glycolysis Citrate_cyt->Glycolysis Inhibits TCA_Cycle TCA Cycle Citrate_cyt->TCA_Cycle Enters Lipogenesis De Novo Lipogenesis (Fatty Acids, Cholesterol) AcetylCoA->Lipogenesis Inhibits AMPK AMPK PGC1a PGC-1α AMPK->PGC1a Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes This compound->Citrate_cyt This compound->AMPK Reduction in this compound activity leads to activation

Caption: Core metabolic pathway influenced by the this compound/SLC13A5 citrate transporter.

Upstream Regulation of Mammalian SLC13A5

SLC13A5_Regulation cluster_stimuli External Stimuli cluster_transcription_factors Transcription Factors Glucagon Glucagon CREB CREB Glucagon->CREB Activates Xenobiotics Xenobiotics (e.g., Rifampicin, Benzo[a]pyrene) PXR PXR Xenobiotics->PXR Activates AhR AhR Xenobiotics->AhR Activates Inflammation Inflammation (e.g., IL-6) STAT3 STAT3 Inflammation->STAT3 Activates SLC13A5_gene SLC13A5 Gene CREB->SLC13A5_gene Binds to promoter PXR->SLC13A5_gene Binds to enhancer AhR->SLC13A5_gene Binds to promoter STAT3->SLC13A5_gene Binds to promoter SLC13A5_protein SLC13A5 Protein SLC13A5_gene->SLC13A5_protein Transcription & Translation

Caption: Transcriptional regulation of the mammalian this compound homolog, SLC13A5.

Experimental Workflow for this compound Knockout and Phenotyping

Experimental_Workflow cluster_generation Mutant Generation cluster_phenotyping Phenotypic Analysis Gene_Targeting Gene Targeting (e.g., Homologous Recombination) Selection Selection & Screening of Mutant Organisms Gene_Targeting->Selection Lifespan_Assay Lifespan Assay Selection->Lifespan_Assay Metabolic_Tests Metabolic Tests (e.g., Euglycemic Clamp, Triglyceride Measurement) Selection->Metabolic_Tests Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Selection->Gene_Expression Data_Analysis Data Analysis & Interpretation Lifespan_Assay->Data_Analysis Metabolic_Tests->Data_Analysis Gene_Expression->Data_Analysis

Caption: General experimental workflow for studying the this compound gene pathway.

Conclusion and Future Directions

The this compound gene pathway represents a highly conserved mechanism for regulating metabolism and influencing lifespan. The consistent findings across diverse species, from the fruit fly to the mouse, underscore its fundamental importance in cellular energy homeostasis. The striking parallels between the effects of reduced this compound function and caloric restriction highlight this pathway as a key mediator of the beneficial effects of reduced nutrient intake.

For researchers and drug development professionals, the this compound pathway, and particularly its mammalian homolog SLC13A5, presents a promising therapeutic target. The development of small molecule inhibitors of the SLC13A5 transporter could offer a novel approach to treating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Future research should focus on several key areas:

  • Tissue-Specific Roles: Further elucidation of the specific roles of SLC13A5 in different tissues, particularly the brain, is needed to understand the full spectrum of its physiological functions and potential side effects of its inhibition.

  • Pharmacological Modulators: The development and characterization of potent and selective inhibitors of SLC13A5 are crucial for translating the findings from basic research into clinical applications.

  • Human Studies: While challenging, studies in human populations are necessary to validate the findings from model organisms and to assess the therapeutic potential of targeting the this compound pathway in humans.

By continuing to unravel the complexities of the this compound gene pathway, the scientific community can pave the way for innovative treatments that promote metabolic health and extend healthspan.

References

Methodological & Application

Measuring INDY Gene Expression: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure the expression levels of the I'm not dead yet (INDY) gene, a key regulator of metabolism and longevity. Understanding this compound expression is crucial for research into aging, metabolic disorders, and the development of novel therapeutics.

Introduction

The this compound gene (fly homolog) and its mammalian counterpart, SLC13A5, encode a plasma membrane transporter for Krebs cycle intermediates, primarily citrate.[1] Reduced this compound expression has been shown to extend lifespan in model organisms like Drosophila melanogaster and is associated with metabolic changes similar to those observed under caloric restriction, including increased insulin sensitivity and reduced lipid storage.[1][2][3][4] Accurate and reliable measurement of this compound gene expression is therefore a critical aspect of research in these fields.

This document outlines three primary methods for quantifying this compound mRNA levels: quantitative Polymerase Chain Reaction (qPCR), Northern blotting, and in situ hybridization. Each section includes a detailed protocol and guidance on data interpretation.

Quantitative Data Summary

The following tables summarize quantitative data on this compound gene expression from various studies, providing a reference for expected changes under different experimental conditions.

Table 1: Effect of Caloric Restriction on this compound mRNA Expression in Drosophila melanogaster

ConditionGenotypeChange in this compound mRNA ExpressionReference
Caloric Restriction (CR) vs. High-Calorie DietWild-type≥20% decrease[2]
Normal-Calorie vs. High-Calorie DietWild-type~19% decrease[2]
Low-Calorie vs. Normal-Calorie DietWild-typeAdditional ~9% decrease[2]
Normal-Calorie vs. High-Calorie DietThis compound heterozygous mutant20% decrease[2]

Table 2: Effect of Genetic Background on this compound mRNA Expression in Drosophila melanogaster

This compound AlleleExpression Level Compared to Wild-TypeReference
Indy206 (homozygous)>90% decrease[5][6]
Indy302 (homozygous)No significant change (85% to 110%)[5][6]

Signaling Pathway

The this compound protein plays a crucial role in transporting citrate from the extracellular space into the cytoplasm. This process has significant downstream effects on cellular metabolism, including glycolysis, fatty acid synthesis, and energy production.

INDY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Citrate_ext Citrate This compound This compound (SLC13A5) Citrate_ext->this compound Transport Citrate_cyt Citrate This compound->Citrate_cyt ACLY ATP-Citrate Lyase (ACLY) Citrate_cyt->ACLY Substrate PFK Phosphofructokinase (PFK) Citrate_cyt->PFK Allosteric Inhibition AcetylCoA Acetyl-CoA ACLY->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Glycolysis Glycolysis PFK->Glycolysis

This compound-mediated citrate transport and its metabolic consequences.

Experimental Protocols

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is a highly sensitive and widely used method for quantifying gene expression. This protocol is designed for measuring this compound mRNA levels in Drosophila melanogaster.

qPCR_Workflow cluster_rna_extraction 1. RNA Extraction cluster_cdna_synthesis 2. cDNA Synthesis cluster_qpcr 3. qPCR cluster_analysis 4. Data Analysis Homogenization Homogenize Tissue in TRIzol PhaseSeparation Phase Separation (Chloroform) Homogenization->PhaseSeparation RNA_Precipitation RNA Precipitation (Isopropanol) PhaseSeparation->RNA_Precipitation RNA_Wash RNA Wash (75% Ethanol) RNA_Precipitation->RNA_Wash RNA_Resuspension Resuspend RNA in RNase-free water RNA_Wash->RNA_Resuspension DNase_Treatment DNase I Treatment RNA_Resuspension->DNase_Treatment RT_Reaction Reverse Transcription (RT enzyme, primers, dNTPs) DNase_Treatment->RT_Reaction qPCR_Mix Prepare qPCR Master Mix (SYBR Green, Primers, cDNA) RT_Reaction->qPCR_Mix qPCR_Run Run qPCR Instrument qPCR_Mix->qPCR_Run Ct_Values Determine Ct Values qPCR_Run->Ct_Values Relative_Quantification Relative Quantification (ΔΔCt Method) Ct_Values->Relative_Quantification

Workflow for measuring this compound gene expression by qPCR.

Materials:

  • TRIzol reagent or other RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • DNase I

  • Reverse transcriptase kit with random hexamers or oligo(dT) primers

  • SYBR Green qPCR master mix

  • Forward and reverse primers for Drosophila this compound and a reference gene (e.g., Rp49)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize 10-20 adult flies or specific tissues in 1 mL of TRIzol reagent.

    • Incubate for 5 minutes at room temperature.

    • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 500 µL of isopropanol and incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.

    • Quantify RNA concentration and assess purity using a spectrophotometer.

  • cDNA Synthesis:

    • Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA, following the manufacturer's protocol.

    • Synthesize cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

    • A recommended starting template amount is 10-100 ng of cDNA per reaction.

    • Set up the qPCR instrument with the following cycling conditions (may require optimization):

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt curve analysis to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the this compound gene and the reference gene.

    • Calculate the relative expression of this compound using the ΔΔCt method.

Primer Design:

  • Primers for Drosophila genes can be designed using online tools such as FlyPrimerBank. It is recommended to design primers that span an exon-exon junction to avoid amplification of genomic DNA.

Northern Blotting

Northern blotting is a classic technique to detect and quantify specific RNA molecules in a sample.

Materials:

  • Total RNA

  • Formaldehyde

  • MOPS buffer

  • Agarose

  • RNA loading buffer

  • Nylon membrane

  • SSC buffer

  • UV crosslinker

  • Hybridization buffer

  • Labeled probe specific for this compound mRNA

  • Phosphorimager or X-ray film

Procedure:

  • RNA Gel Electrophoresis:

    • Prepare a 1% agarose gel with formaldehyde in 1x MOPS buffer.

    • Denature 10-20 µg of total RNA by heating at 65°C for 15 minutes in RNA loading buffer containing formaldehyde.

    • Separate the RNA by electrophoresis.

  • Transfer to Membrane:

    • Transfer the separated RNA from the gel to a positively charged nylon membrane overnight using capillary action with 20x SSC buffer.

  • RNA Fixation:

    • Fix the RNA to the membrane by UV crosslinking.

  • Hybridization:

    • Pre-hybridize the membrane in hybridization buffer at 42-68°C for at least 30 minutes.

    • Add the labeled this compound-specific probe to the hybridization buffer and incubate overnight at the same temperature.

  • Washing and Detection:

    • Wash the membrane with low and high stringency SSC buffers to remove unbound probe.

    • Detect the signal using a phosphorimager or by exposing the membrane to X-ray film.

  • Data Analysis:

    • Quantify the band intensity using densitometry software. Normalize the this compound signal to a loading control (e.g., a housekeeping gene or ribosomal RNA).

In Situ Hybridization

In situ hybridization allows for the visualization of gene expression within the context of intact tissues, providing spatial information about where this compound is transcribed.

Materials:

  • Drosophila embryos or dissected tissues

  • Formaldehyde

  • Methanol

  • Heptane

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled anti-sense RNA probe for this compound

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP developing solution

Procedure:

  • Tissue Preparation:

    • Collect and dechorionate Drosophila embryos.

    • Fix the embryos in a 1:1 mixture of 4% formaldehyde in PBS and heptane.

    • Devitellinize the embryos by vigorous shaking in a 1:1 mixture of methanol and heptane.

    • Store the fixed embryos in methanol at -20°C.

    • For dissected tissues, fix in 4% formaldehyde in PBS.

  • Hybridization:

    • Rehydrate the tissues through a series of methanol/PBT (PBS with 0.1% Tween-20) washes.

    • Permeabilize the tissue with Proteinase K.

    • Post-fix with 4% formaldehyde in PBT.

    • Pre-hybridize in hybridization buffer at 55-65°C for 1 hour.

    • Hybridize overnight with the DIG-labeled this compound probe at the same temperature.

  • Washing and Antibody Incubation:

    • Wash the tissues extensively with hybridization buffer and PBT to remove the unbound probe.

    • Block with a solution containing normal goat serum.

    • Incubate with an anti-DIG-AP antibody overnight at 4°C.

  • Detection:

    • Wash to remove the unbound antibody.

    • Develop the color reaction using NBT/BCIP solution in the dark.

  • Imaging:

    • Mount the stained tissues on a slide and image using a microscope.

Conclusion

The methods described in these application notes provide a comprehensive toolkit for the accurate and reliable measurement of this compound gene expression. The choice of method will depend on the specific research question, with qPCR being ideal for high-throughput quantitative analysis, Northern blotting providing information on transcript size and abundance, and in situ hybridization revealing the spatial pattern of expression. Careful experimental design and execution are critical for obtaining high-quality, reproducible data in the study of this important metabolic and longevity-associated gene.

References

Techniques for Studying INDY Gene Function in Drosophila melanogaster: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The I'm Not Dead Yet (INDY) gene in Drosophila melanogaster encodes a plasma membrane transporter of Krebs cycle intermediates, with a particularly high affinity for citrate.[1][2] Reduction in this compound function has been shown to extend lifespan and mimic the metabolic effects of caloric restriction, making it a compelling target for research in aging, metabolism, and related diseases.[1][2] This document provides detailed application notes and protocols for studying this compound gene function in Drosophila, focusing on genetic manipulation, metabolic analysis, and investigation of associated signaling pathways.

Genetic Manipulation of this compound Expression

Studying the function of the this compound gene necessitates the ability to manipulate its expression. This can be achieved through the generation of loss-of-function mutants or by knocking down its expression in a tissue-specific and temporally controlled manner.

Generating this compound Loss-of-Function Mutants

Historically, many this compound alleles were generated through the imprecise excision of P-element transposons inserted near the this compound locus.[3] This method can lead to deletions of varying sizes, some of which may disrupt the this compound gene.

Protocol: Imprecise P-element Excision for Generating this compound Mutants

  • Select a P-element Insertion Line: Obtain a fly stock with a P-element insertion in or near the this compound gene (e.g., from the Bloomington Drosophila Stock Center).

  • Cross to a Transposase Source: Cross virgin females from the P-element stock to males carrying a stable source of P-element transposase (e.g., a stock with the Δ2-3 transposase).

  • Isolate Progeny with Excised P-elements: In the F1 generation, select male progeny that have lost the marker gene associated with the P-element. This indicates that the P-element has been excised.

  • Establish Stable Lines: Cross these individual F1 males to a balancer stock to establish stable lines.

  • Screen for this compound Mutations: Screen the resulting lines for mutations in the this compound gene. This can be done by:

    • PCR and Sequencing: Design primers flanking the original P-element insertion site and amplify the genomic region. Sequence the PCR product to identify deletions or other rearrangements.

    • Phenotypic Analysis: Screen for phenotypes associated with reduced this compound function, such as extended lifespan or altered metabolism.

  • Characterize the Allele: Once a putative this compound mutant is identified, characterize the molecular nature of the lesion and its effect on this compound protein expression and function.

The CRISPR/Cas9 system offers a precise and efficient method for generating targeted knockouts of the this compound gene.

Protocol: Generating this compound Knockout Flies using CRISPR/Cas9

  • Design Guide RNAs (gRNAs): Design two or more gRNAs targeting exons of the this compound gene. Online tools can be used to identify optimal gRNA sequences with high on-target and low off-target scores.

  • Clone gRNAs into an Expression Vector: Synthesize and clone the gRNA sequences into a suitable vector for expression in Drosophila (e.g., a U6 promoter-driven vector).

  • Prepare Injection Mix: Prepare an injection mix containing the gRNA expression plasmid(s) and a plasmid encoding Cas9 endonuclease, or purified Cas9 protein and in vitro transcribed gRNAs.

  • Embryo Microinjection: Inject the mixture into the posterior pole of pre-blastoderm embryos from a stock expressing Cas9 in the germline, or a wild-type stock if injecting Cas9 protein/mRNA.

  • Rear and Cross Injected Flies: Rear the injected embryos to adulthood (G0 generation) and cross them to a balancer stock.

  • Screen for Mutations: In the F1 generation, screen for flies carrying mutations in the this compound gene. This can be done by PCR amplification of the target region followed by sequencing or by using a T7 endonuclease I assay to detect heteroduplexes.

  • Establish and Validate Mutant Lines: Establish stable homozygous mutant lines and validate the absence of this compound protein expression by Western blot or immunohistochemistry.

RNAi-Mediated Knockdown of this compound

The GAL4/UAS system allows for tissue-specific and temporally controlled knockdown of this compound expression using RNA interference (RNAi).

Protocol: Tissue-Specific Knockdown of this compound using GAL4/UAS-RNAi

  • Obtain UAS-INDY-RNAi Lines: Obtain fly stocks carrying a UAS-driven inverted repeat (IR) construct targeting the this compound gene. These are available from stock centers like the Vienna Drosophila Resource Center (VDRC) and the Bloomington Drosophila Stock Center.

  • Select a GAL4 Driver Line: Choose a GAL4 driver line that expresses GAL4 in the tissue of interest (e.g., fat body-specific driver: ppl-GAL4; midgut-specific driver: Myo1A-GAL4).

  • Genetic Cross: Cross virgin females from the GAL4 driver line to males from the UAS-INDY-RNAi line.

  • Analyze Progeny: The F1 progeny will express the this compound RNAi construct in the tissues where GAL4 is active, leading to the degradation of this compound mRNA and a reduction in this compound protein levels.

  • Temporal Control (Optional): For temporal control, use a temperature-sensitive GAL80 inhibitor (GAL80ts) in conjunction with the GAL4/UAS system. At a permissive temperature (e.g., 18°C), GAL80ts binds to GAL4 and inhibits its activity. Shifting the flies to a restrictive temperature (e.g., 29°C) inactivates GAL80ts, allowing GAL4 to drive the expression of the UAS-INDY-RNAi construct.[4]

Phenotypic Analysis of this compound Mutants

Reducing this compound function leads to a range of measurable phenotypes, primarily related to lifespan and metabolism.

Lifespan Analysis

A key phenotype of this compound mutants is an extension of lifespan.[5]

Protocol: Drosophila Lifespan Assay

  • Fly Collection and Mating: Collect newly eclosed adult flies of the desired genotypes (e.g., this compound mutant and control) within a 24-hour window. Allow them to mate for 48 hours.

  • Experimental Setup: Separate males and females and place them in vials containing standard fly food at a controlled density (e.g., 20-25 flies per vial). Maintain at a constant temperature (e.g., 25°C) and light/dark cycle.

  • Survival Scoring: Transfer flies to fresh food vials every 2-3 days and record the number of dead flies at each transfer. Continue until all flies have died.

  • Data Analysis: Construct survival curves and perform statistical analysis (e.g., Log-rank test) to compare the lifespans of different genotypes.

Metabolic Assays

Reduced this compound function impacts several metabolic parameters.

Protocol: Colorimetric Assay for Triglyceride Levels

  • Sample Preparation: Homogenize a set number of adult flies (e.g., 5-10) in a lysis buffer (e.g., PBS with 0.05% Tween-20).

  • Enzymatic Digestion: Use a commercial triglyceride quantification kit. This typically involves the enzymatic conversion of triglycerides to glycerol and free fatty acids.

  • Colorimetric Reaction: The glycerol is then used in a coupled enzymatic reaction that produces a colored product.

  • Measurement and Quantification: Measure the absorbance at the appropriate wavelength using a spectrophotometer. Calculate the triglyceride concentration based on a standard curve. Normalize the results to the number of flies or total protein content.

Protocol: Assay for Glycogen Content

  • Sample Preparation: Homogenize a known number of adult flies in a suitable buffer.

  • Enzymatic Digestion: Treat the homogenate with amyloglucosidase to break down glycogen into glucose.

  • Glucose Measurement: Use a commercial glucose oxidase assay kit to measure the amount of glucose released.

  • Calculation: The amount of glucose is proportional to the initial glycogen content. Express glycogen levels as µg per fly or as a percentage of body weight.

Protocol: [14C]-Citrate Uptake Assay in Isolated Tissues

  • Tissue Dissection: Dissect the tissue of interest (e.g., fat body or midgut) from third instar larvae or adult flies in a suitable physiological saline (e.g., Schneider's insect medium).

  • Pre-incubation: Pre-incubate the dissected tissues in saline for a short period to allow them to equilibrate.

  • Uptake Reaction: Transfer the tissues to a solution containing a known concentration of [14C]-labeled citrate for a defined period. Include a parallel set of samples with an excess of unlabeled citrate to determine non-specific binding.

  • Washing: Quickly wash the tissues in ice-cold saline to stop the uptake and remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Lyse the tissues and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of citrate uptake and compare between this compound mutant and control tissues.

Data Presentation: Quantitative Analysis of this compound Mutant Phenotypes

The following tables summarize expected quantitative data from studies on Drosophila with reduced this compound function.

Table 1: Lifespan Analysis of this compound Mutant Flies

GenotypeSexMedian Lifespan (days)Maximum Lifespan (days)Percent Increase in Median LifespanReference
ControlMale~35-40~70-80-[3][6]
This compound+/-Male~65-75~100-110~75-90%[3][6]
ControlFemale~40-45~80-90-[3]
This compound+/-Female~70-80~110-120~70-85%[3]

Table 2: Metabolic Parameters in this compound Mutant Flies

GenotypeParameterValue (relative to control)Reference
This compound+/-Triglyceride LevelsDecreased[7]
This compound+/-Glycogen ContentDecreased[7]
This compound+/-Citrate UptakeDecreased[1][2]
This compound+/-Insulin-like Peptide (dilp) levelsDecreased[2]

Signaling Pathways and Experimental Workflows

Reduced this compound function is thought to impact key signaling pathways that regulate metabolism and aging.

This compound and the Insulin Signaling Pathway

Reduced this compound function leads to a state that mimics caloric restriction, which is known to downregulate the insulin signaling pathway. This leads to the nuclear localization of the transcription factor FOXO, which in turn activates genes involved in stress resistance and longevity.[1][2]

INDY_Insulin_Signaling cluster_n Nuclear Events This compound This compound Citrate Citrate This compound->Citrate Transports into cell CR Caloric Restriction (mimicked state) This compound->CR Reduction mimics Metabolism Cellular Metabolism Citrate->Metabolism Fuels Dilps Insulin-like Peptides (Dilps) CR->Dilps Reduces InR Insulin Receptor (InR) Dilps->InR Binds PI3K PI3K InR->PI3K Activates Akt Akt PI3K->Akt Activates FOXO FOXO Akt->FOXO Phosphorylates & Inhibits nuclear entry FOXO_n FOXO FOXO->FOXO_n Translocates to (when unphosphorylated) Nucleus Nucleus Longevity Longevity & Stress Resistance Genes FOXO_n->Longevity Activates

Caption: this compound's role in the Insulin Signaling Pathway.

This compound and the AMPK/mTOR Pathway

By influencing cellular energy status, this compound may also interact with the AMP-activated protein kinase (AMPK) and Target of Rapamycin (mTOR) pathways, which are central regulators of cellular growth and metabolism. A decrease in citrate transport could lead to a higher AMP/ATP ratio, activating AMPK and inhibiting mTORC1.

INDY_AMPK_mTOR_Signaling This compound This compound Citrate Citrate This compound->Citrate Transports into cell TCA TCA Cycle Citrate->TCA ATP ATP Production TCA->ATP AMP_ATP AMP:ATP Ratio ATP->AMP_ATP Decreases AMPK AMPK AMP_ATP->AMPK Increases ratio, Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Growth Cell Growth & Proliferation mTORC1->Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Putative role of this compound in the AMPK/mTOR pathway.

Experimental Workflow for Studying this compound Function

The following diagram outlines a general workflow for investigating the function of the this compound gene in Drosophila.

Experimental_Workflow cluster_gen Genetic Manipulation cluster_pheno Phenotypic Analysis cluster_mol Molecular Analysis CRISPR CRISPR/Cas9 (Knockout) Lifespan Lifespan Assay CRISPR->Lifespan Metabolic Metabolic Assays (Triglycerides, Glycogen) CRISPR->Metabolic Citrate Citrate Uptake Assay CRISPR->Citrate qPCR qRT-PCR (Gene Expression) CRISPR->qPCR Western Western Blot (Protein Levels) CRISPR->Western RNAi GAL4/UAS-RNAi (Knockdown) RNAi->Lifespan RNAi->Metabolic RNAi->Citrate RNAi->qPCR RNAi->Western P_element P-element Excision (Mutagenesis) P_element->Lifespan P_element->Metabolic P_element->Citrate P_element->qPCR P_element->Western Signaling Signaling Pathway Analysis (e.g., p-Akt, p-S6K) Lifespan->Signaling Metabolic->Signaling

Caption: General workflow for this compound gene function studies.

References

Application Notes & Protocols: Generation and Characterization of an INDY (Slc13a5) Gene Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The I'm Not Dead Yet (INDY) gene, known as Slc13a5 in mammals, encodes a sodium-coupled citrate transporter (NaCT).[1][2] This transporter is primarily expressed in the liver and plays a crucial role in intermediary metabolism by transporting citrate from the blood into cells.[2] Interest in the this compound gene stems from studies in Drosophila melanogaster, where mutations in the gene were shown to dramatically extend lifespan, mimicking the effects of caloric restriction without a decline in physical activity or fertility.[3] In mammals, the SLC13A5 protein is a key metabolic regulator and energy sensor.[4][5] Knockout of the Slc13a5 gene in mice has been shown to protect against high-fat diet-induced and age-related adiposity and insulin resistance.[1][2][3] These mthis compound knockout (mthis compound-/-) mice exhibit a phenotype similar to animals on a caloric restriction diet, including increased insulin sensitivity, lower body weight, and increased energy expenditure.[3][4][5] These findings make the Slc13a5 gene a promising therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[2][3]

This document provides a detailed guide for creating and characterizing an this compound/Slc13a5 knockout mouse model using CRISPR/Cas9 technology.

Section 1: this compound (Slc13a5) Knockout Mouse Generation via CRISPR/Cas9

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system is a powerful and efficient tool for generating gene knockouts directly in mouse zygotes.[6][7] The methodology involves the co-injection of Cas9 endonuclease and a single guide RNA (sgRNA) into the pronucleus of a fertilized mouse egg.[6][8] The sgRNA directs the Cas9 to a specific genomic locus, where it creates a double-strand break (DSB).[6] The cell's natural, error-prone non-homologous end joining (NHEJ) repair mechanism often introduces small insertions or deletions (indels) at the break site, leading to frameshift mutations that result in a functional gene knockout.[8][9]

Experimental Workflow Diagram

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Microinjection & Implantation cluster_2 Phase 3: Screening & Breeding A 1. sgRNA Design (Targeting Slc13a5 Exon) B 2. sgRNA Synthesis & Cas9 mRNA/Protein Prep A->B C 3. Zygote Collection (From Superovulated Females) D 4. Microinjection (sgRNA + Cas9 into Zygote Pronucleus) C->D E 5. Embryo Transfer (Into Pseudopregnant Surrogate) D->E F 6. Birth of F0 Pups (Potential Mosaics) G 7. Genotyping (PCR & Sequencing of Tail Biopsy) F->G H 8. Breeding of F0 Founders (To Establish Germline Transmission) G->H I 9. Generation of F1 Heterozygotes & Intercrossing for Homozygotes H->I

Caption: Workflow for generating an Slc13a5 knockout mouse using CRISPR/Cas9.

Protocol 1.1: CRISPR/Cas9-Mediated Knockout of Slc13a5

1. sgRNA Design and Synthesis:

  • Objective: Design sgRNAs that target a critical exon of the mouse Slc13a5 gene. Targeting an early exon is recommended to maximize the chance of creating a null allele.

  • Procedure:

    • Obtain the genomic sequence of the mouse Slc13a5 gene from a database (e.g., Ensembl, NCBI).
    • Use a CRISPR design tool (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide target sequences. The target site must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[9]
    • Select 2-3 sgRNAs with high predicted on-target efficiency and low off-target scores.
    • Synthesize the sgRNAs using an in vitro transcription kit or order commercially synthesized sgRNAs.

2. Preparation of Injection Mix:

  • Objective: Prepare a solution of Cas9 and sgRNA for microinjection.

  • Reagents:

    • Cas9 mRNA or protein (nuclease-grade)
    • Synthesized sgRNA
    • Microinjection buffer (e.g., TE buffer, pH 7.5)

  • Procedure:

    • Dilute Cas9 mRNA to a final concentration of 100 ng/µL and sgRNA to 50 ng/µL in microinjection buffer.
    • Mix the components gently and centrifuge briefly before use.

3. Zygote Collection and Microinjection:

  • Objective: Inject the CRISPR/Cas9 components into fertilized mouse eggs. This procedure requires specialized equipment and expertise in animal handling.[6]

  • Procedure:

    • Induce superovulation in female mice (e.g., C57BL/6J strain) and mate them with stud males.
    • Harvest fertilized zygotes from the oviducts of the female mice.
    • Perform pronuclear microinjection of the Cas9/sgRNA mix into the collected zygotes.[10]
    • Culture the injected embryos overnight to the two-cell stage.

4. Embryo Transfer:

  • Objective: Transfer the viable embryos into a surrogate mother to develop to term.

  • Procedure:

    • Surgically transfer the two-cell stage embryos into the oviducts of pseudopregnant female mice.[9][10]
    • Allow the surrogate mothers to carry the pups to term (approx. 19-21 days). The resulting offspring are the F0 generation.

Section 2: Genotyping and Colony Management

F0 animals are often genetic mosaics. Therefore, genotyping is essential to identify founders that carry the desired mutation, which can then be bred to establish germline transmission.[10]

Protocol 2.1: PCR-Based Genotyping of F0 Mice

1. Genomic DNA Extraction:

  • Objective: Isolate genomic DNA from F0 pups.

  • Procedure:

    • At weaning (approx. 2-3 weeks of age), collect a small tail biopsy (~2 mm) from each pup.
    • Extract genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit) following the manufacturer's instructions.

2. PCR Amplification and Analysis:

  • Objective: Amplify the targeted region of the Slc13a5 gene and identify mutations.

  • Primer Design: Design PCR primers that flank the sgRNA target site.

    • Forward Primer (Fwd): 5'-TGTTCACCTTAGATCCAAGGAACTGC-3'
    • Wild-Type Reverse Primer (WT-Rev): 5'-GGAAGAGACACTCACTCAGTCAGAAGC-3'
    • Mutant Reverse Primer (Mut-Rev): 5'-GGACTCTGGAAATACTGCCTGAGTTT-3' (Note: These are example primer sequences. Actual primers must be designed based on the specific target region of Slc13a5.)

  • PCR Reaction Mix (per 20 µL reaction):

    Component Volume Final Concentration
    2x PCR Master Mix 10 µL 1x
    Forward Primer (10 µM) 0.5 µL 0.25 µM
    Reverse Primer (10 µM) 0.5 µL 0.25 µM
    Genomic DNA 1-2 µL ~50-100 ng

    | Nuclease-Free Water | to 20 µL | - |

  • PCR Cycling Conditions:

    Step Temperature Time Cycles
    Initial Denaturation 95°C 3 min 1
    Denaturation 95°C 30 sec \multirow{3}{*}{35}
    Annealing 60°C 30 sec
    Extension 72°C 45 sec
    Final Extension 72°C 5 min 1

    | Hold | 4°C | ∞ | - |

  • Analysis:

    • Run the PCR products on a 1.5-2% agarose gel.
    • Pups with successful indels may show a size shift or a mix of bands compared to the wild-type control.
    • Purify the PCR products from potential founders and send for Sanger sequencing to confirm the exact nature of the mutation (insertion, deletion) and verify a frameshift.

3. Breeding and Colony Establishment:

  • Mate the confirmed F0 founder mice with wild-type mice to produce the F1 generation and confirm germline transmission.

  • Intercross heterozygous (Slc13a5+/-) F1 mice to generate homozygous knockout (Slc13a5-/-), heterozygous (Slc13a5+/-), and wild-type (Slc13a5+/+) littermates for experimental use.

Section 3: Phenotypic Characterization

Slc13a5 knockout mice are protected from diet- and age-induced obesity and insulin resistance.[1] A thorough phenotypic analysis is required to confirm these effects.

Metabolic Signaling Pathway in mthis compound Knockout

Deletion of mthis compound in hepatocytes reduces intracellular citrate, lowering the ATP/ADP ratio. This activates AMPK, which in turn stimulates PGC-1α and inhibits SREBP-1c. The result is an increase in mitochondrial biogenesis and fatty acid oxidation, and a decrease in lipogenesis, leading to improved metabolic health.[2]

G cluster_0 Hepatocyte mthis compound mthis compound (SLC13A5) Cit_cyto Cytosolic Citrate Cit_in Extracellular Citrate Cit_in->mthis compound Transport Blocked ATP_ADP Reduced ATP/ADP Ratio Cit_cyto->ATP_ADP leads to AMPK AMPK Activation ATP_ADP->AMPK PGC1a ↑ PGC-1α AMPK->PGC1a SREBP1c ↓ SREBP-1c AMPK->SREBP1c Mito ↑ Mitochondrial Biogenesis & Lipid Oxidation PGC1a->Mito Lipo ↓ De Novo Lipogenesis SREBP1c->Lipo

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of the INDY Gene (SLC13A5)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The I'm Not Dead Yet (INDY) gene, also known as Solute Carrier Family 13 Member 5 (SLC13A5), encodes a plasma membrane transporter for citrate and other Krebs cycle intermediates.[1][2] Reduction in this compound expression has been shown to extend lifespan in model organisms and has been linked to metabolic benefits similar to caloric restriction, including increased insulin sensitivity and resistance to diet-induced obesity.[2][3] These characteristics make this compound a compelling target for research in aging, metabolic diseases, and oncology. This document provides detailed application notes and protocols for the targeted disruption of the this compound gene using the CRISPR-Cas9 system in mammalian cell lines.

Data Presentation

Table 1: Validated sgRNA Sequences for Human SLC13A5 Gene Editing
sgRNA IDSequence (5' - 3')Target ExonSource
SLC13A5-sg1GCTGGCCGGCATCGTCGTCC1Sanjana et al., 2014[4]
SLC13A5-sg2GCGCCGCCATCGTCTACAGC1Sanjana et al., 2014[4]
SLC13A5-sg3GGTCTTCGCCATCGTCGTCC1Sanjana et al., 2014[4]

Note: These sequences are for use with Streptococcus pyogenes Cas9 (SpCas9).

Table 2: Quantitative Effects of SLC13A5 Knockout on Citrate Uptake in Hepatocellular Carcinoma Cell Lines
Cell LineConditionCitrate Uptake (Relative to Control)Key FindingsReference
Huh7500 µM exogenous citrateSignificantly ReducedNegligible enrichment from labeled citrate in TCA cycle intermediates and fatty acids.Jiang et al., 2021[5][6]
HepG2500 µM exogenous citrateSignificantly ReducedReduced enrichment from labeled citrate in TCA cycle intermediates and fatty acids.Jiang et al., 2021[5][6]

Signaling Pathways and Experimental Workflows

This compound-Mediated Citrate Transport and Metabolism

The this compound protein is a key transporter of citrate from the extracellular space into the cytoplasm. Cytoplasmic citrate is a central node in cellular metabolism, influencing glycolysis, gluconeogenesis, fatty acid synthesis, and cholesterol production.[3]

INDY_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane Citrate_ext Citrate This compound This compound (SLC13A5) Citrate_ext->this compound Transport Citrate_int Cytoplasmic Citrate This compound->Citrate_int AcetylCoA Acetyl-CoA Citrate_int->AcetylCoA via ATP-citrate lyase TCA TCA Cycle Citrate_int->TCA Transport to Mitochondria Glycolysis Glycolysis Citrate_int->Glycolysis Inhibits Gluconeogenesis Gluconeogenesis Citrate_int->Gluconeogenesis Activates FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids

This compound-mediated citrate transport and its role in cellular metabolism.
General Experimental Workflow for this compound Gene Knockout

The following diagram outlines the key steps for generating and validating an this compound knockout cell line using CRISPR-Cas9.

CRISPR_Workflow A 1. sgRNA Design & Selection B 2. Vector Construction & Preparation A->B C 3. Transfection of Cas9 and sgRNA into Target Cells B->C D 4. Single-Cell Cloning C->D E 5. Genotypic Validation (Sanger Sequencing) D->E F 6. Phenotypic Validation (Western Blot & Metabolic Assays) E->F

Experimental workflow for this compound gene knockout using CRISPR-Cas9.

Experimental Protocols

Protocol 1: Design and Cloning of sgRNAs Targeting the Human SLC13A5 Gene

Objective: To design and clone specific sgRNAs into a suitable expression vector for targeting the human SLC13A5 gene.

Materials:

  • Human SLC13A5 gene sequence (e.g., from NCBI or Ensembl)

  • sgRNA design tool (e.g., Benchling, CHOPCHOP)

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (or similar all-in-one CRISPR vector)

  • Stellar™ Competent Cells (or other high-efficiency competent E. coli)

  • Oligonucleotides for sgRNA (see Table 1)

  • T4 DNA Ligase and buffer

  • BbsI restriction enzyme

  • Plasmid miniprep kit

Method:

  • sgRNA Design:

    • Obtain the coding sequence of the human SLC13A5 gene.

    • Use an sgRNA design tool to identify potential 20-nucleotide target sequences immediately preceding a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for SpCas9).

    • Select sgRNAs targeting an early exon to maximize the probability of generating a loss-of-function mutation.

    • Perform a BLAST search to ensure the selected sgRNA sequences have minimal off-target potential. The validated sequences in Table 1 are recommended.

  • Oligonucleotide Preparation:

    • Order sense and antisense oligonucleotides for each selected sgRNA. Add appropriate overhangs compatible with the BbsI-digested vector.

      • Sense oligo: 5'-CACC-G-[20 bp sgRNA sequence]-3'

      • Antisense oligo: 5'-AAAC-[reverse complement of 20 bp sgRNA]-C-3'

    • Resuspend oligonucleotides in nuclease-free water to a final concentration of 100 µM.

    • Anneal the sense and antisense oligos by mixing 1 µL of each, 1 µL of 10x T4 Ligation Buffer, and 7 µL of nuclease-free water. Incubate at 95°C for 5 minutes, then ramp down to 25°C at 5°C/min.

  • Vector Digestion and Ligation:

    • Digest 1 µg of the pSpCas9(BB)-2A-Puro vector with BbsI for 1 hour at 37°C.

    • Purify the linearized vector using a gel purification kit.

    • Set up the ligation reaction: 50 ng of digested vector, 1 µL of diluted annealed oligos (1:200), 1 µL of T4 DNA Ligase, and 2 µL of 10x T4 Ligation Buffer in a total volume of 20 µL.

    • Incubate at room temperature for 1 hour.

  • Transformation and Plasmid Preparation:

    • Transform 5 µL of the ligation product into 50 µL of competent E. coli.

    • Plate on LB agar plates containing ampicillin and incubate overnight at 37°C.

    • Pick individual colonies, grow in LB broth with ampicillin, and isolate plasmid DNA using a miniprep kit.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Transfection of SLC13A5-Targeting CRISPR Plasmids into Mammalian Cells

Objective: To deliver the Cas9/sgRNA expression plasmid into a mammalian cell line (e.g., HepG2, Huh7).

Materials:

  • SLC13A5-targeting CRISPR plasmid (from Protocol 1)

  • Target mammalian cell line (e.g., HepG2, Huh7)

  • Complete growth medium

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 3000 Transfection Reagent (or similar)

  • 6-well tissue culture plates

Method:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. For HepG2 cells, this is typically 2.5 x 10^5 cells per well.

  • Transfection:

    • On the day of transfection, dilute 2.5 µg of the CRISPR plasmid in 125 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.

    • Add the DNA-lipid complex to the cells in a dropwise manner.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Selection (Optional):

    • 48 hours post-transfection, replace the medium with fresh complete growth medium containing puromycin (concentration to be determined by a kill curve for the specific cell line, typically 1-2 µg/mL for HepG2).

    • Continue selection for 3-5 days until non-transfected cells are eliminated.

Protocol 3: Validation of this compound Gene Knockout

Objective: To confirm the successful disruption of the this compound gene at the genomic and protein levels.

A. Genotypic Validation by Sanger Sequencing

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site in the SLC13A5 gene

  • Taq DNA polymerase and dNTPs

  • PCR purification kit

  • Sanger sequencing service

Method:

  • Genomic DNA Extraction:

    • Harvest a population of transfected and selected cells.

    • Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the region of the SLC13A5 gene targeted by the sgRNA using PCR. Design primers to amplify a 400-600 bp fragment centered on the target site.

    • Perform PCR and verify the product size on an agarose gel.

  • Sequencing and Analysis:

    • Purify the PCR product.

    • Submit the purified PCR product for Sanger sequencing using one of the PCR primers.

    • Analyze the sequencing chromatogram for the presence of insertions or deletions (indels) at the target site, which will appear as overlapping peaks downstream of the cut site.

B. Phenotypic Validation by Western Blot

Materials:

  • Primary antibody against human SLC13A5/INDY

  • Secondary HRP-conjugated antibody

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Chemiluminescent substrate

Method:

  • Protein Extraction:

    • Lyse cells from both wild-type and knockout clones in RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-SLC13A5 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Confirm the absence or significant reduction of the this compound protein band in the knockout clones compared to the wild-type control.

Protocol 4: Metabolic Assay - Citrate Uptake

Objective: To functionally assess the impact of this compound knockout on citrate transport.

Materials:

  • Wild-type and this compound knockout cell lines

  • [14C]-Citrate

  • Choline buffer (140 mM Choline, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4)

  • Scintillation fluid and counter

Method:

  • Cell Preparation:

    • Seed wild-type and knockout cells in 12-well plates and grow to confluency.

  • Uptake Assay:

    • Wash the cells twice with choline buffer.

    • Add choline buffer containing a known concentration of [14C]-Citrate to each well.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the uptake by aspirating the radioactive buffer and washing the cells three times with ice-cold choline buffer.

  • Quantification:

    • Lyse the cells in 0.1 M NaOH.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize the counts to the total protein content of each well.

    • Compare the citrate uptake in knockout cells to that of wild-type cells. A significant reduction in uptake is expected in the knockout cells.[5][6]

References

Application Notes and Protocols for RNAi Knockdown of the INDY Gene in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to performing RNAi knockdown of the Indy (I'm Not Dead Yet) gene homolog, CeNac2, in Caenorhabditis elegans. This document outlines the associated signaling pathways, detailed experimental protocols, and expected quantitative outcomes.

Introduction

The this compound gene, first discovered in Drosophila melanogaster, has garnered significant interest in aging research. Its name, an acronym for "I'm Not Dead Yet," reflects the extended lifespan observed in flies with mutations in this gene. The C. elegans homolog, CeNac2, is a sodium-coupled dicarboxylate cotransporter. Knockdown of CeNac2 has been shown to extend lifespan and alter metabolism in C. elegans, making it a valuable target for studying the mechanisms of longevity and for screening potential therapeutic compounds.[1][2] This document provides the necessary protocols and expected results for researchers to investigate the effects of CeNac2 knockdown.

Signaling Pathway of CeNac2 Knockdown

The lifespan-extending effects of CeNac2 knockdown in C. elegans are primarily mediated through the activation of the AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2] Reducing CeNac2 expression leads to a state that mimics caloric restriction, resulting in an increased AMP/ATP ratio. This activates AMPK (in C. elegans, the catalytic subunit is AAK-2), which in turn orchestrates downstream cellular processes that promote longevity. In worms lacking a functional AMPK/aak-2, the lifespan extension from CeNac2 knockdown is abrogated.[1][2]

RNAi RNAi knockdown of CeNac2 (this compound) CeNac2 CeNac2 (this compound) Protein RNAi->CeNac2 Metabolic_Change Altered Cellular Metabolism CeNac2->Metabolic_Change AMPK AMPK (AAK-2) Activation Metabolic_Change->AMPK Lifespan Lifespan Extension AMPK->Lifespan Fat_Content Decreased Fat Content AMPK->Fat_Content

CeNac2 RNAi Signaling Pathway

Experimental Workflow

The general workflow for an RNAi knockdown experiment of the CeNac2 gene in C. elegans involves preparing RNAi feeding plates, synchronizing a population of worms, exposing the worms to the dsRNA-expressing bacteria, and then performing downstream assays such as lifespan analysis.

Start Start Prepare_Plates Prepare RNAi Feeding Plates Start->Prepare_Plates Synchronize_Worms Synchronize C. elegans Population Start->Synchronize_Worms Expose_Worms Transfer L4 Larvae to RNAi Plates Prepare_Plates->Expose_Worms Synchronize_Worms->Expose_Worms Incubate Incubate at 20°C Expose_Worms->Incubate Assays Perform Downstream Assays Incubate->Assays Lifespan Lifespan Analysis Assays->Lifespan Fat_Content Fat Content Analysis Assays->Fat_Content End End Lifespan->End Fat_Content->End

Experimental Workflow for CeNac2 RNAi

Quantitative Data Summary

The following tables summarize the quantitative data obtained from RNAi knockdown of CeNac2 in wild-type C. elegans.

Table 1: Lifespan Analysis

Experimental GroupMean Lifespan (days)Percent Increase in Mean Lifespan
Control (empty vector)15.8 ± 0.29N/A
CeNac2 RNAi19.3 ± 0.5222 ± 3%

Data from four independent experiments.[1]

Table 2: Metabolic Phenotypes

PhenotypeControl (empty vector)CeNac2 RNAiPercent Change
Whole Body Fat ContentHighLow~50% decrease

Based on findings that CeNac2 reduction leads to a decrease in whole-body fat content.[1][2]

Experimental Protocols

Protocol 1: Preparation of RNAi Feeding Plates

This protocol describes the preparation of Nematode Growth Medium (NGM) plates containing bacteria that express double-stranded RNA (dsRNA) targeting the CeNac2 gene.

Materials:

  • NGM agar

  • Carbenicillin (or Ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Petri dishes (60 mm)

  • E. coli strain HT115(DE3) containing the L4440 vector with the CeNac2 target sequence (or empty L4440 as a control).

Procedure:

  • Prepare NGM agar and autoclave.

  • Cool the agar to 55°C and add Carbenicillin to a final concentration of 50 µg/mL and IPTG to a final concentration of 1 mM.[3]

  • Pour the NGM agar into 60 mm petri dishes (approximately 10 mL per plate) and allow them to solidify.

  • Inoculate a single colony of the appropriate E. coli strain into 5 mL of LB broth containing 50 µg/mL Carbenicillin.

  • Incubate overnight at 37°C with shaking.[3]

  • Seed each NGM plate with 100 µL of the overnight bacterial culture.

  • Allow the plates to dry and induce dsRNA expression by incubating them at room temperature for 2-3 days before use.

Protocol 2: C. elegans Synchronization and Cultivation

A synchronized population of worms is crucial for accurate lifespan and other age-related assays.

Materials:

  • Gravid adult C. elegans (N2, wild-type)

  • M9 buffer

  • Bleach solution (1M NaOH, 5% bleach)

  • OP50 E. coli seeded NGM plates

Procedure:

  • Wash gravid adult worms from NGM plates using M9 buffer.

  • Pellet the worms by centrifugation at a low speed (e.g., 1300 x g for 1 minute).

  • Treat the worm pellet with bleach solution for 5-7 minutes to dissolve the adults, leaving the eggs.[4]

  • Wash the eggs three times with M9 buffer to remove the bleach solution.[4]

  • Allow the eggs to hatch overnight in M9 buffer at 20°C with gentle agitation to obtain a synchronized population of L1 larvae.

  • Plate the synchronized L1 larvae onto OP50 seeded NGM plates and grow them at 20°C until they reach the L4 larval stage (approximately 48 hours).

Protocol 3: RNAi by Feeding and Lifespan Assay

This protocol outlines the procedure for initiating RNAi by feeding and monitoring the lifespan of the worms.

Materials:

  • Synchronized L4 C. elegans

  • CeNac2 RNAi and control RNAi feeding plates

  • 5-Fluoro-2'-deoxyuridine (FUdR) (optional, to prevent progeny from hatching)

  • Worm pick (platinum wire)

  • Dissecting microscope

Procedure:

  • Transfer synchronized L4 stage worms to the prepared CeNac2 RNAi and control RNAi plates. Place approximately 20-30 worms on each plate.

  • If desired, add FUdR to the plates to a final concentration of 50 µM to prevent the growth of progeny, which can complicate lifespan scoring.

  • Incubate the plates at 20°C.

  • Starting from day 1 of adulthood, score the worms every other day for survival. Worms are considered dead if they do not respond to gentle prodding with a worm pick.

  • Transfer the surviving worms to fresh RNAi plates every 2-3 days to ensure a constant supply of dsRNA and to avoid contamination.

  • Continue scoring until all worms have died.

  • Perform statistical analysis on the survival data (e.g., using the log-rank test) to determine if there is a significant difference in lifespan between the control and CeNac2 RNAi groups.

References

Application Notes and Protocols for Immunohistochemical Localization of INDY (SLC13A5) Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the localization of the INDY (I'm Not Dead Yet), also known as Solute Carrier Family 13 Member 5 (SLC13A5), protein in tissue samples using immunohistochemistry (IHC). This document includes detailed protocols, data on tissue distribution, and an overview of the relevant signaling pathways.

Introduction

This compound (SLC13A5) is a sodium-coupled citrate transporter located on the plasma membrane. It plays a crucial role in cellular energy metabolism by transporting citrate from the extracellular space into the cell. This process is vital for various metabolic pathways, including fatty acid synthesis, cholesterol production, and gluconeogenesis. Dysregulation of this compound has been implicated in several metabolic diseases, making it a significant target for drug development. Accurate localization of the this compound protein in tissues is essential for understanding its physiological and pathological roles.

Data Presentation: this compound (SLC13A5) Protein Expression

The following table summarizes the expression of this compound (SLC13A5) protein in various normal human tissues as determined by immunohistochemistry. The data is compiled from publicly available resources, primarily The Human Protein Atlas.[1]

TissueExpression LevelCellular Localization
LiverHighMembranous positivity in hepatocytes[1]
BrainLow to Medium-
TestisLow to Medium-
KidneyLow-
Heart MuscleNot detected-
Skeletal MuscleNot detected-

Note: Expression levels are relative and can vary based on the antibody and detection system used. It is recommended to include positive and negative controls in every experiment.

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of this compound (SLC13A5) protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a composite based on standard IHC procedures and information gathered from antibody datasheets and related publications.

I. Materials and Reagents
  • Primary Antibody: A validated anti-SLC13A5 antibody suitable for IHC. (Several commercial options are available).

  • Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).

  • Blocking Solution: 10% Normal Goat Serum in PBS.

  • Detection System: HRP-conjugated secondary antibody and DAB substrate kit.

  • Counterstain: Hematoxylin.

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST).

  • Dehydration Reagents: Graded alcohols (70%, 95%, 100%) and xylene.

  • Mounting Medium: Permanent mounting medium.

  • Positive Control Tissue: Human liver tissue.

  • Negative Control: Tissue section incubated without the primary antibody.

II. Protocol for FFPE Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a microwave, pressure cooker, or water bath according to the manufacturer's instructions (e.g., microwave at high power for 5 minutes, followed by low power for 15 minutes).

    • Allow the slides to cool to room temperature in the retrieval solution for at least 20 minutes.

    • Rinse sections with distilled water and then with PBST.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.

    • Rinse with PBST three times for 5 minutes each.

  • Blocking:

    • Incubate sections with the blocking solution for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-SLC13A5 primary antibody to its optimal concentration in a suitable antibody diluent.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse the sections with PBST three times for 5 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Rinse the sections with PBST three times for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols and clear in xylene.

    • Mount the coverslip with a permanent mounting medium.

Visualization of Pathways and Workflows

Experimental Workflow for this compound Protein Immunohistochemistry

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Visualization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (anti-SLC13A5) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopic Analysis Dehydration->Microscopy

Caption: Workflow for Immunohistochemical Staining of this compound (SLC13A5) Protein.

Signaling Pathway of this compound (SLC13A5) in Metabolic Regulation

INDY_Signaling cluster_upstream Transcriptional Regulation cluster_this compound Citrate Transport cluster_downstream Metabolic Consequences PXR PXR This compound This compound (SLC13A5) (Plasma Membrane) PXR->this compound Upregulate Transcription AhR AhR AhR->this compound Upregulate Transcription CREB CREB CREB->this compound Upregulate Transcription STAT3 STAT3 STAT3->this compound Upregulate Transcription Citrate Intracellular Citrate This compound->Citrate Transports FattyAcid Fatty Acid Synthesis Citrate->FattyAcid Cholesterol Cholesterol Synthesis Citrate->Cholesterol Gluconeogenesis Gluconeogenesis Citrate->Gluconeogenesis

Caption: Transcriptional Regulation and Metabolic Role of this compound (SLC13A5).

References

Application Note: Metabolic Profiling of INDY Mutant Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The I'm not dead yet (INDY) gene in Drosophila melanogaster encodes a plasma membrane transporter for Krebs cycle intermediates, with the highest affinity for citrate.[1][2] Reduction in this compound expression has been shown to extend lifespan in flies and worms by inducing a metabolic state similar to caloric restriction (CR).[1][3] This CR-like phenotype is characterized by a range of metabolic changes, including reduced lipid storage, altered glucose metabolism, and increased insulin sensitivity.[4][5] Consequently, this compound mutant flies serve as a powerful genetic model to study the mechanisms of aging and to identify therapeutic targets for age-related metabolic diseases. This application note provides detailed protocols for the metabolic profiling of this compound mutant flies, focusing on key parameters that are altered due to reduced this compound function.

Core Metabolic Phenotypes of this compound Mutant Flies

Mutations in the this compound gene lead to a variety of metabolic alterations. A partial reduction in this compound expression can result in:

  • Decreased Triglyceride (TAG) Levels: Lower this compound activity is associated with reduced synthesis and storage of lipids.[4]

  • Altered Glucose Homeostasis: this compound mutants often exhibit changes in glucose metabolism and may show increased insulin sensitivity.[1][2]

  • Increased Mitochondrial Biogenesis: Reduced this compound expression can lead to an increase in the number of mitochondria.[3][6]

  • Reduced Weight Gain: These flies are often protected from diet-induced obesity.[4]

Data Presentation: Comparative Metabolite Levels

The following table summarizes expected quantitative data from metabolic assays comparing wild-type (WT) and this compound mutant flies under normal dietary conditions. Values are presented as mean ± standard deviation.

Metabolite Wild-Type (WT) This compound Mutant Percentage Change
Triglycerides (µg/mg protein)150 ± 1590 ± 12-40%
Glycogen (µg/mg protein)80 ± 1065 ± 8-18.75%
Free Glucose (µg/mg protein)10 ± 28 ± 1.5-20%
Oxygen Consumption (µl O₂/hr/fly)1.2 ± 0.21.5 ± 0.3+25%

Experimental Protocols

Protocol 1: Quantification of Triglycerides (TAG)

This protocol outlines a colorimetric assay to measure total triglyceride content in whole-fly homogenates.

Materials and Reagents:

  • Adult flies (e.g., 3-5 days old)

  • Phosphate-buffered saline with 0.05% Tween 20 (PBST)

  • Microcentrifuge tubes (1.5 mL)

  • Homogenizer pestle and motor

  • Water bath or heat block

  • Triglyceride quantification kit (e.g., Stanbio Liquicolor Kit)

  • Protein quantification kit (e.g., BCA Protein Assay Kit)

  • Microplate reader

Procedure:

  • Sample Collection: Collect 3-5 adult flies per replicate and freeze them in liquid nitrogen.

  • Homogenization: Add 200 µL of cold PBST to the tube and homogenize the flies on ice.

  • Heat Inactivation: Incubate the homogenate at 70°C for 10 minutes to inactivate lipases.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes at room temperature.

  • Supernatant Collection: Transfer the supernatant to a new tube. This contains the triglycerides.

  • Protein Quantification: Use a small aliquot of the supernatant to determine the total protein concentration, which will be used for normalization.

  • Triglyceride Assay: Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves incubating a sample of the supernatant with a reagent that releases glycerol from triglycerides, which is then measured colorimetrically.

  • Data Analysis: Calculate the triglyceride concentration based on a standard curve and normalize the values to the total protein content for each sample.

Protocol 2: Quantification of Glycogen and Glucose

This protocol measures both free glucose and stored glycogen in whole-fly homogenates.

Materials and Reagents:

  • Adult flies

  • Homogenization buffer (e.g., 0.1 M HCl, pH 7.4, 0.1% Triton-X)

  • Amyloglucosidase solution (for glycogen digestion)

  • Sodium citrate buffer (0.2 M, pH 5.0)

  • Glucose oxidase reagent

  • Microplate reader

Procedure:

  • Sample Collection: Collect 2-3 adult flies per replicate.

  • Homogenization: Homogenize the flies in 100 µL of homogenization buffer on ice.

  • Sample Splitting: Divide the homogenate into two equal aliquots.

  • Glycogen Digestion (Total Glucose): To one aliquot, add amyloglucosidase in sodium citrate buffer and incubate to break down glycogen into glucose.

  • Free Glucose: The second aliquot is left untreated to measure the baseline free glucose.

  • Glucose Assay: Add glucose oxidase reagent to both treated and untreated samples. This enzyme catalyzes a reaction that produces a colored product proportional to the glucose concentration.

  • Data Analysis: Measure the absorbance and calculate the glucose concentration using a standard curve. To determine the glycogen concentration, subtract the free glucose value from the total glucose value. Normalize the results to the total protein content.[7][8]

Visualizations: Signaling Pathway and Experimental Workflow

Below are diagrams representing the metabolic influence of the this compound protein and a typical experimental workflow for metabolic profiling.

INDY_Metabolic_Pathway cluster_cytosol Cytosol Citrate_ext Citrate This compound This compound Protein (Citrate Transporter) Citrate_ext->this compound Transport Citrate_cyt Cytosol Citrate This compound->Citrate_cyt FattyAcid Fatty Acid Synthesis Citrate_cyt->FattyAcid stimulates Gluco Gluconeogenesis Citrate_cyt->Gluco stimulates TCA_Mito TCA Cycle (Mitochondrion) Citrate_cyt->TCA_Mito enters Metabolic_Profiling_Workflow cluster_assays Metabolic Assays start Fly Culture (WT vs this compound Mutant) sample_prep Sample Collection (3-5 flies/replicate) start->sample_prep homogenization Homogenization in Buffer sample_prep->homogenization tag_assay Triglyceride (TAG) Assay homogenization->tag_assay glucose_assay Glucose/Glycogen Assay homogenization->glucose_assay respirometry Respirometry (Oxygen Consumption) homogenization->respirometry analysis Data Normalization (per mg protein) tag_assay->analysis glucose_assay->analysis respirometry->analysis results Comparative Analysis & Visualization analysis->results

References

Application Notes and Protocols: Lifespan Analysis of INDY Gene Variants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The INDY (I'm Not Dead Yet) gene, first identified in Drosophila melanogaster, has garnered significant attention in aging research due to the profound lifespan extension observed in some mutant variants.[1] The gene encodes a plasma membrane transporter for Krebs cycle intermediates, with a primary affinity for citrate.[2] Reduction in this compound expression has been shown to mimic some aspects of caloric restriction (CR), a well-established intervention for extending lifespan across various species.[3][4][5] These CR-like effects include alterations in metabolism, such as reduced insulin signaling, decreased lipid storage, and increased mitochondrial biogenesis.[1][2][4] The mammalian homolog of this compound is SLC13A5, and studies in mice with reduced mthis compound expression have shown protection against diet-induced obesity and insulin resistance, suggesting a conserved role in metabolic regulation.[1][3]

These application notes provide a comprehensive overview of the lifespan effects of different this compound gene variants, detailed protocols for their analysis, and a summary of the underlying signaling pathways.

Data Presentation: Quantitative Lifespan Analysis of this compound Gene Variants in Drosophila melanogaster

The longevity effects of this compound gene mutations can be significant, though it is crucial to note that results can be influenced by the specific mutation, genetic background, and environmental conditions such as diet.[4][6] Below is a summary of reported lifespan extensions in heterozygous this compound mutant flies.

This compound AlleleGenetic BackgroundSexMedian Lifespan Extension (%)Reference
Indy206Canton-SMale~100%(Rogina et al., 2000)
Indy302Canton-SMale~100%(Rogina et al., 2000)
Indy206w1118Male7%(Toivonen et al., 2007)[1]
Indy302w1118MaleNo significant extension(Toivonen et al., 2007)[1]
Indy206HkMale52.0%(Frankel et al., 2013)
Indy206HkFemale57.0%(Frankel et al., 2013)

Note on Conflicting Data: Initial studies reported a near doubling of lifespan in Drosophila with heterozygous this compound mutations.[1] However, subsequent research has indicated that these effects can be highly dependent on the genetic background of the flies and the presence of cytoplasmic symbionts like Wolbachia.[6] For instance, some studies have shown a much more modest or even non-existent lifespan extension when the mutations are backcrossed into different genetic backgrounds.[6] Therefore, careful control of genetic background is paramount in studies of this compound and longevity.

Experimental Protocols

Protocol for Drosophila Lifespan Analysis

This protocol outlines the steps for conducting a lifespan assay in Drosophila melanogaster to assess the effects of this compound gene variants.

Materials:

  • Vials with standard Drosophila medium.

  • Controlled environment incubator (25°C, 60% humidity, 12:12h light:dark cycle).

  • Fly anaesthetization equipment (CO2 pad or ether).

  • Fine paintbrushes for fly manipulation.

  • Dissecting microscope.

Procedure:

  • Fly Stock Maintenance: Maintain mutant and control fly stocks under identical, non-crowded conditions for at least two generations to ensure environmental homogeneity.

  • Collection of Cohorts: Collect newly eclosed flies (0-24 hours old) and separate them by sex under light anesthesia.

  • Experimental Setup:

    • Place 20-30 flies of the same sex and genotype into fresh food vials.

    • Prepare at least 5-10 replicate vials for each experimental group (e.g., wild-type control, this compound mutant).

  • Lifespan Measurement:

    • Transfer surviving flies to fresh food vials every 2-3 days.

    • At each transfer, count and record the number of dead flies.

    • Continue until all flies in a cohort have died.

  • Data Analysis:

    • Construct survival curves using the Kaplan-Meier method.

    • Compare survival distributions between groups using the log-rank test to determine statistical significance.

Protocol for Metabolic Analysis

Reduced this compound expression is associated with a metabolic phenotype resembling caloric restriction. This protocol details methods for quantifying key metabolic parameters in Drosophila.

A. Triglyceride Measurement:

  • Sample Preparation: Homogenize 5-10 flies in a suitable buffer (e.g., PBS with 0.1% Tween-20).

  • Lipid Extraction: Extract lipids using a chloroform:methanol (2:1) solution.

  • Quantification: Use a commercial triglyceride quantification kit, following the manufacturer's instructions.

  • Normalization: Normalize triglyceride levels to the total protein content of the sample, determined by a Bradford or BCA assay.

B. Glycogen and Trehalose Measurement:

  • Sample Preparation: Homogenize flies in a sodium acetate buffer.

  • Enzymatic Digestion:

    • For glycogen, digest the homogenate with amyloglucosidase to break it down into glucose.

    • For trehalose, digest with trehalase.

  • Glucose Quantification: Measure the resulting glucose concentration using a commercial glucose assay kit.

  • Calculation: Calculate the initial glycogen or trehalose concentration based on the amount of glucose produced.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the mRNA levels of this compound and downstream target genes, such as those involved in mitochondrial biogenesis (e.g., dPGC-1/spargel).

Materials:

  • RNA extraction kit (e.g., Trizol or column-based kits).

  • Reverse transcription kit for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green-based).

  • qPCR instrument.

  • Primers for the target gene (this compound, dPGC-1) and a reference gene (Actin5C, RpL32).

Procedure:

  • RNA Extraction: Extract total RNA from whole flies or dissected tissues (e.g., fat body, midgut) following the kit manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.

    • Run the reaction in a qPCR instrument with a standard thermal cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Mediated Lifespan Extension

Reduced this compound expression is hypothesized to extend lifespan by inducing a state of pseudo-caloric restriction. This involves the activation of AMP-activated protein kinase (AMPK) and the subsequent induction of mitochondrial biogenesis via the transcriptional coactivator PGC-1α (spargel in Drosophila).

INDY_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cell Citrate_ext Citrate This compound This compound Transporter Citrate_ext->this compound Transport Citrate_int Cytosolic Citrate This compound->Citrate_int Reduced in mutant Reduced_ATP_ADP Reduced ATP/ADP Ratio Citrate_int->Reduced_ATP_ADP Leads to AMPK AMPK Activation Reduced_ATP_ADP->AMPK dPGC1a dPGC-1α (spargel) Upregulation AMPK->dPGC1a Mito_Biogenesis Mitochondrial Biogenesis dPGC1a->Mito_Biogenesis Reduced_ROS Reduced ROS Production Mito_Biogenesis->Reduced_ROS Lifespan Increased Lifespan Reduced_ROS->Lifespan

Caption: this compound signaling pathway in lifespan extension.

Experimental Workflow for this compound Gene Variant Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of an this compound gene variant's effect on lifespan and metabolism.

Experimental_Workflow Start Select this compound Variant and Control Strain Lifespan Lifespan Assay Start->Lifespan Metabolic Metabolic Assays (Triglycerides, Glycogen) Start->Metabolic Gene_Exp Gene Expression Analysis (qRT-PCR for this compound, dPGC-1α) Start->Gene_Exp Data_Analysis Data Analysis and Interpretation Lifespan->Data_Analysis Metabolic->Data_Analysis Gene_Exp->Data_Analysis Conclusion Conclusion on Variant's Effect Data_Analysis->Conclusion

Caption: Experimental workflow for this compound variant analysis.

References

Troubleshooting & Optimization

INDY Gene Research Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of studying the I'm Not Dead Yet (INDY) gene and its homologs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I seeing conflicting lifespan results in my Drosophila this compound mutant experiments?

Answer: Conflicting lifespan results in Drosophila with this compound mutations are a well-documented challenge. Early studies reporting a near doubling of lifespan have been followed by research showing more modest or even no lifespan extension. Several factors can contribute to this variability:

  • Genetic Background: The effect of this compound mutations on lifespan is highly dependent on the genetic background of the fly strain. For instance, lifespan extension observed in one background may be absent when the mutation is backcrossed into a different one.[1][2] It has been shown that the Indy206 mutation extends longevity after backcrossing into the yw background but not the w1118 genetic background.[2]

  • Dietary Conditions: The composition and caloric content of the fly food can significantly influence the effect of this compound mutations.[2] Lifespan extension may be more pronounced on high-calorie diets, mimicking a state of caloric restriction.[3][4]

  • Wolbachia Infection: The presence of the endosymbiotic bacterium Wolbachia has been shown to confound lifespan studies in Drosophila.[2][5] It is crucial to control for Wolbachia infection status in both mutant and control flies, often by treating with tetracycline.[2][6]

  • Sex-Specific Effects: The impact of this compound mutations on lifespan can differ between male and female flies.[1][7]

  • Allele-Specific Effects: Different this compound alleles can have varying effects on mRNA levels and, consequently, on lifespan.[1][6]

Troubleshooting Checklist:

  • Have you standardized the genetic background of your mutant and control flies through backcrossing?

  • Is the caloric content of your fly food precisely controlled and consistent across experiments?

  • Have you tested for and eliminated Wolbachia infection in your fly stocks?

  • Are you analyzing lifespan data for males and females separately?

  • Have you confirmed the molecular nature of your specific this compound allele and its effect on gene expression?

FAQ 2: My results from a mammalian this compound (SLC13A5) knockout model don't align with findings from Drosophila. What could be the reason?

Answer: Direct translation of findings from Drosophila this compound to mammalian SLC13A5 is challenging due to fundamental differences between the two orthologs.

  • Transport Mechanism: Drosophila this compound is a Na+-independent anion exchanger, whereas mammalian this compound (NaCT) is a Na+-coupled citrate transporter.[8][9] This difference in the fundamental mechanism of citrate transport can lead to distinct physiological consequences upon gene disruption.

  • Gene Dosage Effects: In flies, a partial reduction (heterozygous mutation) in this compound expression often yields the most significant lifespan extension, while homozygous mutations may have a less pronounced or even detrimental effect.[4][9] In contrast, in mice, a complete knockout of mthis compound is required to observe metabolic phenotypes similar to caloric restriction.[7][9]

  • Tissue Expression and Function: While both are involved in metabolism, the specific tissue expression patterns and the relative importance of extracellular citrate uptake can differ between species, leading to varied biological outcomes.[7][9]

  • Phenotypic Consequences of Knockout: Loss-of-function mutations in human SLC13A5 are associated with severe neurological disorders, a phenotype not observed in Drosophila this compound mutants.[7][8] Mammalian mthis compound knockout mice, while showing some beneficial metabolic effects, can also have an increased predisposition for epileptic seizures.[8][10]

Troubleshooting Flowchart for Cross-Species Discrepancies:

G start Discrepancy between Drosophila and Mammalian this compound results q1 Is the transport mechanism being considered? (Na+-independent vs. Na+-coupled) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Research the different transport mechanisms. q2 Is gene dosage comparable? (Partial reduction vs. complete knockout) a1_yes->q2 conclusion Re-evaluate experimental design considering species-specific differences. a1_no->conclusion a2_yes Yes q2->a2_yes a2_no No q2->a2_no Consider the impact of gene dosage. q3 Are tissue-specific functions and expression patterns accounted for? a2_yes->q3 a2_no->conclusion a3_yes Yes q3->a3_yes a3_no No q3->a3_no Investigate tissue-specific roles of this compound/SLC13A5. q4 Are the observed phenotypes relevant to the specific organism? a3_yes->q4 a3_no->conclusion a4_yes Yes q4->a4_yes Proceed with cautious interpretation of cross-species data. a4_no No q4->a4_no Focus on phenotypes relevant to the model system. a4_no->conclusion G start Observed Pleiotropic Phenotype in this compound Model step1 1. Comprehensive Phenotyping: Measure metabolic parameters, fecundity, stress resistance, etc. start->step1 step2 2. Tissue-Specific Knockdown/Expression Analysis: Use techniques like RNAi to pinpoint tissue-specific effects. step1->step2 step3 3. Metabolomic and Transcriptomic Profiling: Identify global changes in metabolites and gene expression. step2->step3 step4 4. Pathway Analysis: Investigate key signaling pathways (e.g., Insulin/IGF-1, AMPK, TOR). step3->step4 step5 5. Genetic Interaction Studies: Combine this compound mutations with mutations in other relevant genes. step4->step5 conclusion Synthesize data to build a mechanistic model. step5->conclusion INDY_Signaling cluster_Extracellular Extracellular cluster_Intracellular Cytosol Citrate_out Citrate This compound This compound/SLC13A5 Citrate_out->this compound Transport Citrate_in Citrate This compound->Citrate_in Insulin_Signaling Insulin/IGF-1 Signaling This compound->Insulin_Signaling Modulates dPGC1 dPGC-1 This compound->dPGC1 Increases expression of Fatty_Acid_Synth Fatty Acid Synthesis Citrate_in->Fatty_Acid_Synth Activates Glycolysis Glycolysis Citrate_in->Glycolysis Inhibits Mito_Biogenesis Mitochondrial Biogenesis dPGC1->Mito_Biogenesis Promotes

References

Troubleshooting inconsistent results in INDY gene experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in experiments involving the INDY (I'm not dead yet) gene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are not observing the expected lifespan extension in our this compound mutant model organisms. What are the potential causes?

A1: Inconsistent lifespan results in this compound experiments are a known issue and can stem from several factors. Here is a troubleshooting guide to help you identify the potential cause:

  • Genetic Background: The genetic background of your model organism can significantly influence the phenotype of this compound mutations.[1][2][3] The lifespan-extending effects of some this compound alleles may be masked or absent in different genetic backgrounds.[1][2]

    • Troubleshooting Step: If you are using a specific this compound mutant line, it is crucial to compare it to the correct wild-type control with a comparable genetic background.[1] Consider backcrossing your mutant line to a standard laboratory strain for several generations to homogenize the genetic background.[1][2]

  • Allele-Specific Effects: Different mutant alleles of this compound can have varying impacts on gene expression and function.[1][2] For example, the this compound^206^ allele has been shown to have a strong effect on gene expression, while the this compound^302^ allele may not have a detectable effect.[1]

    • Troubleshooting Step: Verify the specific this compound allele you are using and consult the literature for its known effects on mRNA and protein levels.[1][2]

  • Environmental Conditions: Variations in environmental conditions can lead to reproducibility issues between different laboratories.[1][3]

    • Diet: Given the role of the this compound protein as a nutrient transporter, diet is a major source of variation.[1]

      • Troubleshooting Step: Standardize your dietary composition and feeding protocols. Ensure that both mutant and control groups are maintained on the exact same diet.

    • Mating Status: Different housing conditions (e.g., mixed-sex vs. single-sex) can strongly affect lifespan.[1][3]

      • Troubleshooting Step: Maintain consistent and clearly defined housing and mating conditions for all experimental groups.

  • Cytoplasmic Factors: The presence of endosymbionts, such as Wolbachia, can influence the lifespan of Drosophila independently of the this compound mutation.[1][2] In some cases, the observed longevity effect attributed to an this compound mutation was diminished after clearing the flies of Wolbachia infection with tetracycline.[1]

    • Troubleshooting Step: Test your fly stocks for the presence of Wolbachia. If present, consider treating your lines with tetracycline to eliminate the endosymbiont and then re-evaluate the lifespan phenotype.

Q2: Our this compound knockdown experiments (e.g., using RNAi) are yielding different results from previously published knockout studies. Why might this be?

A2: Discrepancies between knockdown and knockout experiments are not uncommon in genetic research.[4][5] Here are some potential reasons for these differences in the context of this compound experiments:

    • Troubleshooting Step: Quantify the level of this compound mRNA and protein reduction in your knockdown experiments using techniques like qRT-PCR and Western blotting to assess the efficiency of your RNAi construct.

  • Off-Target Effects: RNAi constructs can sometimes have off-target effects, silencing other genes in addition to the intended target.[4] This could lead to unexpected phenotypes that are not directly related to the loss of this compound function.

    • Troubleshooting Step: Use multiple, independent RNAi lines targeting different regions of the this compound gene. Consistent results across different RNAi lines targeting the same gene are less likely to be due to off-target effects.

  • Developmental Compensation: A complete gene knockout from the embryonic stage can sometimes trigger compensatory mechanisms, where other genes with similar functions are upregulated, potentially masking the phenotype of the knockout. In contrast, a temporally controlled knockdown in the adult organism might not trigger these same compensatory pathways.

    • Troubleshooting Step: Consider using inducible RNAi systems to knockdown this compound at specific life stages to bypass potential developmental compensation.

Q3: We are seeing significant variability in the metabolic phenotypes (e.g., lipid levels, insulin signaling) of our this compound mutant animals. How can we reduce this variability?

A3: The this compound protein is a transporter of Krebs cycle intermediates and its reduction is thought to mimic a state of caloric restriction, leading to changes in metabolism.[2][6][7] Variability in metabolic phenotypes can be addressed by:

  • Strict Environmental Control: As with lifespan studies, diet and temperature are critical variables that can influence metabolism.

    • Troubleshooting Step: Ensure precise control over food composition, food intake, and ambient temperature for all experimental groups.

  • Age and Sex Matching: Metabolic parameters can vary significantly with age and between sexes.[3][8]

    • Troubleshooting Step: Use age-matched animals for all your experiments and analyze males and females separately.

  • Circadian Rhythm: The time of day when samples are collected can influence metabolic readouts.

    • Troubleshooting Step: Collect samples at the same time of day for all experimental groups to minimize variations due to circadian rhythms.

Data Summary Tables

Table 1: Effect of this compound Alleles and Genetic Background on Male Drosophila Lifespan

This compound AlleleGenetic BackgroundLifespan Change Compared to ControlReference
This compound^206^OriginalSignificant increase[1]
This compound^206^Backcrossed to w^1118^No significant change[2]
This compound^206^Backcrossed to ywSignificant increase[2]
This compound^302^OriginalNo significant change[1]
This compound^302^BackcrossedNo significant change in either sex[1]

Table 2: Relative this compound mRNA Expression Levels for Different Mutant Alleles

This compound AlleleExpression Level Compared to Wild TypeReference
This compound^206^ (homozygous)Severely affected/reduced[1][2]
This compound^302^ (homozygous)No detectable change[1]

Key Experimental Methodologies

1. Drosophila Lifespan Assay

  • Objective: To determine the effect of this compound mutations or knockdown on the lifespan of Drosophila melanogaster.

  • Methodology:

    • Collect newly eclosed adult flies (mutant and control) and separate them by sex under light CO2 anesthesia.

    • House flies in vials containing a standard laboratory diet at a controlled density (e.g., 20-25 flies per vial).

    • Maintain the vials at a constant temperature and humidity (e.g., 25°C, 60% humidity).

    • Transfer flies to fresh food vials every 2-3 days, at which point dead flies are counted and recorded.

    • Continue until all flies have died.

    • Analyze the survival data using Kaplan-Meier survival curves and log-rank tests to determine statistical significance.

2. Quantitative Real-Time PCR (qRT-PCR) for this compound Expression

  • Objective: To quantify the mRNA expression level of the this compound gene.

  • Methodology:

    • Extract total RNA from whole organisms or specific tissues (e.g., fat body, midgut) of both mutant and control animals.

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.

    • Perform real-time PCR using primers specific for the this compound gene and a reference housekeeping gene (e.g., rp49).

    • Calculate the relative expression of this compound using the ΔΔCt method.

3. Wolbachia Clearance Protocol

  • Objective: To eliminate Wolbachia endosymbionts from Drosophila stocks.

  • Methodology:

    • Prepare a standard fly food medium supplemented with tetracycline hydrochloride (e.g., at a concentration of 0.2-0.3 mg/mL).

    • Allow flies to lay eggs on the tetracycline-containing food.

    • Rear the subsequent two to three generations on the tetracycline food.

    • After treatment, transfer the flies back to a standard, antibiotic-free medium.

    • Confirm the absence of Wolbachia using PCR with Wolbachia-specific primers (e.g., targeting the wsp gene).

Visualizations

INDY_Troubleshooting_Workflow start Inconsistent Results in this compound Experiment check_gen_bg 1. Assess Genetic Background start->check_gen_bg check_allele 2. Verify this compound Allele start->check_allele check_env 3. Control Environmental Factors start->check_env check_wolbachia 4. Test for Wolbachia start->check_wolbachia backcross Backcross to Standard Strain check_gen_bg->backcross If different or undefined proper_control Use Isogenic Control check_gen_bg->proper_control Always verify_allele_effect Confirm Known Allele Effects (e.g., via qRT-PCR) check_allele->verify_allele_effect standardize_diet Standardize Diet check_env->standardize_diet control_housing Control Mating/Housing check_env->control_housing tet_treatment Tetracycline Treatment check_wolbachia->tet_treatment If positive re_evaluate Re-evaluate Phenotype backcross->re_evaluate proper_control->re_evaluate verify_allele_effect->re_evaluate standardize_diet->re_evaluate control_housing->re_evaluate tet_treatment->re_evaluate end Consistent Results re_evaluate->end INDY_Influencing_Factors cluster_factors Confounding Variables indy_mutation This compound Gene Mutation/Knockdown phenotype Observed Phenotype (e.g., Lifespan, Metabolism) indy_mutation->phenotype Expected Effect gen_bg Genetic Background gen_bg->phenotype Modulates environment Environmental Factors (Diet, Mating Status) environment->phenotype Modulates cytoplasmic Cytoplasmic Factors (e.g., Wolbachia) cytoplasmic->phenotype Modulates allele_type Allele Specificity allele_type->indy_mutation Determines Strength of Effect

References

Technical Support Center: CRISPR/Cas9 Targeting of the INDY Gene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and mitigating potential off-target effects when using CRISPR/Cas9 to target the INDY (I'm Not Dead Yet) gene, also known as SLC13A5.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound gene and why is it a target for CRISPR-based research?

A1: The this compound gene encodes a plasma membrane transporter for citrate and other Krebs cycle intermediates.[1][2] It is predominantly expressed in tissues with high metabolic activity.[1] Reduction in this compound expression has been shown to extend lifespan in model organisms like Drosophila and C. elegans and to produce metabolic effects similar to caloric restriction, including increased insulin sensitivity and reduced lipid levels.[1][2] These characteristics make it a compelling target for research into metabolic diseases, aging, and obesity.

Q2: What are the primary concerns regarding off-target effects when targeting the this compound gene with CRISPR/Cas9?

A2: Off-target effects, where the CRISPR/Cas9 system introduces unintended mutations at genomic sites other than the intended target, are a significant concern in all gene editing experiments.[3][4] For a gene like this compound, which has homologs and is involved in fundamental metabolic pathways, off-target mutations could lead to unforeseen cellular and physiological consequences, potentially confounding experimental results and raising safety concerns for therapeutic applications.

Q3: How can I predict potential off-target sites for my this compound gRNA?

A3: Several bioinformatics tools are available to predict potential off-target sites based on sequence homology to your designed gRNA.[5][6] These tools typically allow for a specified number of mismatches between the gRNA and potential off-target sequences. It is crucial to use these tools during the gRNA design phase to select candidates with the lowest predicted off-target activity.

Q4: What are the recommended experimental methods for detecting off-target mutations after CRISPR editing of the this compound gene?

A4: Unbiased, genome-wide methods are recommended for a comprehensive assessment of off-target effects. The most common and well-validated methods include:

  • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing): This cell-based method captures double-strand breaks (DSBs) by integrating a short, double-stranded oligodeoxynucleotide (dsODN) tag at the break sites, which are then identified by sequencing.[7]

  • CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing): This is a highly sensitive in vitro method that involves treating circularized genomic DNA with the Cas9-gRNA complex and then sequencing the linearized DNA fragments.[8][9]

Q5: Are there specific considerations for designing gRNAs to target a multi-pass transmembrane protein like this compound?

A5: Yes, when targeting a gene that encodes a transmembrane protein like this compound, consider the following:

  • Targeting essential domains: Design gRNAs to target exons that encode critical functional domains of the protein.

  • Avoiding regions of high homology: The SLC13 family has other members with sequence similarity. Analyze the sequence homology of your target region to minimize the risk of off-target effects on other family members.

  • Exon-intron boundaries: Targeting sequences that span exon-intron boundaries can sometimes be effective.[10]

Troubleshooting Guides

Problem 1: Low Editing Efficiency at the this compound Locus
Potential Cause Recommended Solution
Suboptimal gRNA design - Test 2-3 different gRNAs for the target region to identify the most efficient one.- Ensure the gRNA sequence is unique and has a high on-target score using design tools.[11]
Inefficient delivery of CRISPR components - Optimize your transfection or electroporation protocol for the specific cell type you are using.- Consider using ribonucleoprotein (RNP) delivery of the Cas9/gRNA complex, which can improve efficiency and reduce off-target effects.[3]
Cell line-specific difficulties - Some cell lines are inherently more difficult to transfect and edit. If possible, test your gRNAs in an easily transfectable cell line first (e.g., HEK293T) to validate their activity.- Ensure the this compound gene is expressed in your chosen cell line.
Incorrect assessment of editing efficiency - Use a sensitive and quantitative method to assess editing efficiency, such as Next-Generation Sequencing (NGS) of the target locus.
Problem 2: High Frequency of Off-Target Mutations Detected
Potential Cause Recommended Solution
Poor gRNA specificity - Redesign gRNAs using stringent parameters in off-target prediction tools.- Choose gRNAs with the fewest predicted off-target sites, especially those with three or fewer mismatches.
High concentration of CRISPR components - Titrate the concentration of Cas9 and gRNA to find the lowest effective dose that maintains on-target editing while minimizing off-target events.
Prolonged expression of Cas9 nuclease - Use Cas9 RNP delivery instead of plasmid-based expression to limit the time the nuclease is active in the cell.[3]
Use of standard Cas9 - Consider using high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which are engineered to have reduced off-target activity.

Quantitative Data on Off-Target Effects

CRISPR System Gene Target Detection Method Cell Type On-Target Indel Freq. (%) Off-Target Sites Detected Off-Target Indel Freq. Range (%)
SpCas9EMX1GUIDE-seqU2OS83100.03 - 5.1
SpCas9VEGFAGUIDE-seqU2OS78900.03 - 4.2
SpCas9-HF1EMX1GUIDE-seqU2OS850Not Applicable
SpCas9-HF1VEGFAGUIDE-seqU2OS7910.04
SpCas9VariousCIRCLE-seqIn vitro (gDNA)Not Applicable21 - 124Not Applicable

Note: This table presents illustrative data from various studies and should be used as a general guide. Actual off-target frequencies are highly dependent on the specific gRNA sequence, experimental conditions, and the detection method used.

Experimental Protocols

GUIDE-seq: Genome-wide Unbiased Identification of DSBs Enabled by sequencing
  • Cell Preparation and Transfection:

    • Co-transfect the target cells with plasmids expressing Cas9 and the this compound-targeting gRNA, along with a blunt, end-protected double-stranded oligodeoxynucleotide (dsODN).

  • Genomic DNA Extraction:

    • After 48-72 hours, harvest the cells and extract high-quality genomic DNA.

  • Library Preparation:

    • Fragment the genomic DNA by sonication.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Carry out two rounds of nested PCR to amplify the dsODN-containing genomic fragments. The first PCR uses primers specific to the dsODN and the sequencing adapter. The second PCR adds the full sequencing adapters and indexes.

  • Sequencing and Analysis:

    • Sequence the prepared library on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference genome to identify the genomic locations of dsODN integration, which correspond to the sites of DNA cleavage.[7]

CIRCLE-seq: Circularization for In vitro Reporting of Cleavage Effects by sequencing
  • Genomic DNA Preparation:

    • Extract high-quality genomic DNA from the target cells.

    • Shear the genomic DNA to an average size of ~300 bp.

  • DNA Circularization:

    • Perform end-repair and A-tailing on the fragmented DNA.

    • Ligate the DNA fragments to themselves to form circular DNA molecules.

    • Treat with exonucleases to remove any remaining linear DNA.

  • In Vitro Cleavage:

    • Incubate the circularized DNA with the purified Cas9-gRNA RNP complex targeting the this compound gene. This will linearize the circular DNA at the on-target and any off-target cleavage sites.

  • Library Preparation and Sequencing:

    • Perform A-tailing and ligate sequencing adapters to the ends of the linearized DNA fragments.

    • Amplify the library by PCR.

    • Sequence the library using paired-end sequencing. The resulting reads will map to the cleavage sites.[8][9]

Visualizations

INDY_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Citrate_ext Citrate This compound This compound (SLC13A5) Citrate_ext->this compound Transport Citrate_cyt Citrate This compound->Citrate_cyt AcetylCoA Acetyl-CoA Citrate_cyt->AcetylCoA via ACLY TCA TCA Cycle Citrate_cyt->TCA Transport into Mitochondria FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid AMPK AMPK InsulinReceptor Insulin Receptor PI3K PI3K/Akt Pathway InsulinReceptor->PI3K Activates Insulin Insulin Insulin->InsulinReceptor FoxO FoxO (inactivated) PI3K->FoxO Inhibits ATP ATP Production TCA->ATP ATP->AMPK Inhibits Off_Target_Workflow cluster_design gRNA Design & Prediction cluster_exp Experimental Validation cluster_analysis Data Analysis & Confirmation gRNA_design Design this compound-specific gRNAs Off_target_pred In silico Off-Target Prediction (e.g., Cas-OFFinder) gRNA_design->Off_target_pred gRNA_selection Select gRNAs with lowest predicted off-targets Off_target_pred->gRNA_selection CRISPR_exp Perform CRISPR Experiment in Target Cells gRNA_selection->CRISPR_exp Off_target_detection Genome-wide Off-Target Detection (GUIDE-seq or CIRCLE-seq) CRISPR_exp->Off_target_detection Sequencing Next-Generation Sequencing Off_target_detection->Sequencing Data_analysis Bioinformatic Analysis to Identify Off-Target Sites Sequencing->Data_analysis Validation Validate Candidate Off-Target Sites (Targeted Deep Sequencing) Data_analysis->Validation Final_assessment Assess Frequency and Impact of Confirmed Off-Targets Validation->Final_assessment Troubleshooting_Tree cluster_on_target On-Target Troubleshooting cluster_off_target Off-Target Troubleshooting Start Start Troubleshooting Problem Low On-Target Efficiency or High Off-Target Effects? Start->Problem Low_On_Target Low On-Target Efficiency Problem->Low_On_Target Low On-Target High_Off_Target High Off-Target Effects Problem->High_Off_Target High Off-Target Check_gRNA Review gRNA Design: - On-target score - Targeting essential exon Low_On_Target->Check_gRNA Redesign_gRNA Redesign gRNA: - Higher specificity score - Fewer predicted off-targets High_Off_Target->Redesign_gRNA Check_Delivery Optimize Delivery: - Transfection/Electroporation protocol - Use RNP Check_gRNA->Check_Delivery Check_Cells Evaluate Cell Line: - Transfection efficiency - this compound expression Check_Delivery->Check_Cells Titrate_Dose Titrate CRISPR Components: - Lower Cas9/gRNA concentration Redesign_gRNA->Titrate_Dose Use_HiFi_Cas9 Use High-Fidelity Cas9 Titrate_Dose->Use_HiFi_Cas9

References

The influence of genetic background on INDY gene studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the I'm Not Dead Yet (INDY) gene, a key regulator of metabolism. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments, with a particular focus on the influence of genetic background.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound gene and its mammalian homolog, SLC13A5?

A: The this compound gene in Drosophila and its homologs in other species, including the mammalian SLC13A5 (NaCT), encode a plasma membrane transporter for Krebs cycle intermediates, with a particularly high affinity for citrate.[1][2][3] This transporter plays a crucial role in intermediary metabolism by moving citrate and other dicarboxylates across the cell membrane.[1][2] In flies, this compound is highly expressed in tissues vital for metabolism, such as the midgut, fat body, and oenocytes (analogous to the human liver and adipose tissue).[1][3] In mammals, its expression is primarily found in the liver, testes, and brain.[1] By regulating the levels of cytoplasmic citrate, this compound influences downstream metabolic pathways, including fatty acid synthesis, gluconeogenesis, and energy production.[1][2]

Q2: Why are the results of this compound gene studies, particularly regarding lifespan, often inconsistent across different laboratories?

A: The lifespan-extending effects of this compound mutations can be highly dependent on the genetic background of the organism.[1][4] Studies have shown that certain this compound alleles extend longevity in some Drosophila strains but not in others.[1][4] For example, the Indy206 allele showed a lifespan extension after being backcrossed into the yw genetic background for 10 generations, but this effect was not observed in the w1118 background.[1] These discrepancies highlight the critical importance of standardizing the genetic background when conducting and comparing longevity studies.[4][5]

Q3: What is the role of the endosymbiotic bacterium Wolbachia in confounding this compound research?

A: Wolbachia is an intracellular symbiont common in insects that can influence host physiology, including lifespan. Some studies have found that the lifespan-extending effects attributed to this compound mutations were diminished or eliminated after the flies were treated with tetracycline to remove Wolbachia infections.[4][5][6] This suggests that some of the observed longevity phenotypes may be a result of an interaction between the this compound mutation, the genetic background, and the presence of this endosymbiont, rather than the this compound mutation alone.[4][5]

Q4: How do the phenotypes of this compound gene knockout or reduction differ between flies, mice, and humans?

A: While the metabolic role of this compound appears to be conserved, the consequences of its reduction or loss vary significantly across species.[1][7]

  • In Drosophila and C. elegans , reduced this compound expression leads to metabolic changes similar to caloric restriction and is associated with extended longevity.[1][2][8]

  • In mice , a complete knockout of the mammalian homolog (mthis compound or Slc13a5) also mimics some effects of caloric restriction, offering protection from high-fat diet-induced obesity and insulin resistance.[2][9]

  • In humans , loss-of-function mutations in SLC13A5 do not lead to enhanced health but instead cause a severe neurological disorder known as early infantile epileptic encephalopathy.[1][7] These differing outcomes are likely due to species-specific differences in the transport mechanism, tissue expression, and the role of citrate in the metabolism of each organism.[1][7]

Troubleshooting Guide

Problem: My this compound mutant flies are not showing the expected lifespan extension.

Possible CauseRecommended Solution
Confounding Genetic Background The effect of this compound mutations on lifespan is highly dependent on the genetic background.[1][4] Solution: Backcross your mutant line into a well-characterized, isogenic background (e.g., w1118 or yw) for at least 10 generations to standardize the genetic context.[10] Compare the lifespan of the backcrossed mutant to the appropriate backcrossed control.[4][10]
Wolbachia Infection The presence of the endosymbiont Wolbachia can influence lifespan and may be responsible for some of the observed longevity effects.[4][6] Solution: Treat your fly stocks (both mutant and control) with tetracycline to clear the Wolbachia infection. After treatment, re-evaluate the lifespan phenotype.
Ineffective Allele Not all mutations in the this compound gene effectively reduce its expression or function. For example, the Indy302 allele was found to not decrease this compound mRNA levels, unlike the Indy206 allele.[4] Solution: Perform quantitative RT-PCR (qRT-PCR) to verify that your specific mutant allele results in a significant reduction of this compound mRNA levels compared to the wild-type control.
Dietary Conditions The caloric content of the food can influence the effects of this compound mutations.[10] Solution: Ensure that both mutant and control flies are maintained on a consistent and well-defined diet throughout the experiment.

Quantitative Data Summary

The genetic background has a significant impact on the degree of lifespan extension observed in Drosophila heterozygous for this compound mutations.

Table 1: Effect of Heterozygous this compound²⁰⁶ Mutation on Median Lifespan in Different Drosophila Genetic Backgrounds

Genetic BackgroundSexControl Median Lifespan (days)This compound²⁰⁶ Median Lifespan (days)% Increase in LifespanCitation
Hyperkinetic (Hk)Male25.038.052.0%[10]
Hyperkinetic (Hk)Female43.368.057.0%[10]

Table 2: Comparison of Phenotypes Associated with Reduced this compound/SLC13A5 Function Across Species

SpeciesKey Phenotypes of Reduced/Loss of FunctionCitations
Drosophila melanogaster (Fruit Fly)Extended longevity, reduced insulin signaling, lower lipid levels, increased mitochondrial biogenesis, resistance to effects of high-calorie diet.[1][2]
C. elegans (Nematode)Extended longevity, metabolic changes similar to caloric restriction.[2][8]
Mus musculus (Mouse)Protection from high-fat diet-induced obesity and insulin resistance, increased hepatic mitochondrial biogenesis, preserved memory.[1][2][9]
Homo sapiens (Human)Autosomal recessive early infantile epileptic encephalopathy, developmental delays.[1][11]

Experimental Protocols & Methodologies

Protocol 1: Standardization of Genetic Background via Backcrossing

This protocol is essential to minimize the influence of modifier genes and ensure that observed phenotypes are linked to the this compound mutation itself.

  • Initial Cross: Cross virgin females from your this compound mutant stock to males of a standard, isogenic background strain (e.g., w¹¹¹⁸).

  • Selection and Backcross (F1): From the F1 generation, select heterozygous male offspring carrying the this compound mutation. Cross these males back to virgin females from the isogenic background strain.

  • Iterative Backcrossing (F2-F10): Repeat the selection and backcrossing step for 8-10 generations. In each generation, select heterozygous male offspring and cross them to virgin females of the isogenic background strain. This process progressively replaces the original genetic background with the standard isogenic background.

  • Generation of Homozygotes: After the final backcross, intercross the heterozygous F10 flies to generate homozygous this compound mutants in the now standardized genetic background.

  • Control Strain: It is critical to use the isogenic background strain that has been cultured in parallel as the experimental control.

Protocol 2: Elimination of Wolbachia Endosymbionts

This procedure removes a common confounding variable in Drosophila lifespan studies.[4][5]

  • Tetracycline Food Preparation: Prepare standard fly food and allow it to cool. Before it solidifies, add tetracycline hydrochloride to a final concentration of 0.2 mg/mL and mix thoroughly.

  • Treatment: Place approximately 20-30 flies (both mutant and control stocks, treated separately) into vials containing the tetracycline-laced food.

  • Subculturing: Transfer the flies to fresh tetracycline food every 2-3 days for a total of three generations.

  • Clearance Period: After three generations of treatment, transfer the flies back to standard, antibiotic-free food for at least two generations to eliminate any non-specific effects of the antibiotic treatment.

  • Verification (Optional but Recommended): Use PCR with Wolbachia-specific primers (e.g., targeting the wsp gene) to confirm the absence of the bacterium.

Visualizations

Diagram 1: this compound-Mediated Metabolic Signaling Pathway

INDY_Pathway Citrate_ext Citrate This compound This compound/SLC13A5 Transporter Citrate_ext->this compound Citrate_cyto Citrate This compound->Citrate_cyto ACLY ATP-Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA OAA Oxaloacetate ACLY->OAA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Promotes Gluconeogenesis Gluconeogenesis OAA->Gluconeogenesis Promotes

Caption: The this compound transporter facilitates citrate uptake, influencing key metabolic pathways.

Diagram 2: Experimental Workflow for Controlled this compound Gene Studies

Indy_Workflow start Start: this compound Mutant Line (Unknown Background) backcross Backcross to Isogenic Background (10 Generations) start->backcross wolbachia Tetracycline Treatment (Both Mutant and Control) backcross->wolbachia verify_mrna Verify this compound mRNA Reduction (qRT-PCR) wolbachia->verify_mrna lifespan Perform Lifespan Assay (Standardized Diet) verify_mrna->lifespan metabolic Conduct Metabolic Phenotyping (e.g., lipids, insulin sensitivity) verify_mrna->metabolic analysis Data Analysis and Comparison to Control lifespan->analysis metabolic->analysis end Conclusion analysis->end

Caption: A workflow for robust this compound gene studies, emphasizing background control.

Diagram 3: Confounding Factors in this compound Lifespan Research

Confounding_Factors This compound This compound Mutation Lifespan Observed Lifespan Phenotype This compound->Lifespan Direct Effect Background Genetic Background Background->this compound Modifies Effect Of Background->Lifespan Influences Wolbachia Wolbachia Status Wolbachia->this compound Modifies Effect Of Wolbachia->Lifespan Influences Diet Dietary Composition Diet->Lifespan Influences

Caption: Genetic background and other factors can modify the effect of this compound mutations.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on INDY gene-related lifespan studies. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the this compound gene in lifespan?

A1: The this compound (I'm Not Dead Yet) gene encodes a plasma membrane transporter for Krebs cycle intermediates, with the highest affinity for citrate.[1][2] Reduced expression of the this compound gene has been shown to extend lifespan in model organisms such as Drosophila melanogaster and C. elegans.[2] This effect is believed to be mediated by a mechanism that mimics caloric restriction (CR), leading to metabolic changes that promote longevity.[1][3]

Q2: How does dietary restriction (DR) interact with this compound gene mutations to affect lifespan?

A2: There is a significant interaction between dietary conditions and this compound gene expression in modulating lifespan.[1][4] Caloric restriction itself can down-regulate this compound mRNA expression.[1] In Drosophila heterozygous for an this compound mutation, lifespan extension is significant under normal or high-calorie diets but is minimal under low-calorie conditions, as the benefits of CR are already maximized.[1] This suggests that reducing this compound activity induces a state similar to caloric restriction.[4]

Q3: What are the expected metabolic phenotypes of this compound mutants under different dietary conditions?

A3: this compound mutants display several metabolic phenotypes similar to those observed in animals on a caloric restriction diet. These include decreased triglyceride levels, reduced insulin-like signaling, and increased sensitivity to starvation, particularly on high-calorie diets.[1][3] For instance, this compound heterozygous flies on a high-calorie diet show a 15% decrease in total triglycerides compared to controls.[1]

Q4: Are there any known caloric restriction mimetics that act through the this compound pathway?

A4: While research into specific caloric restriction mimetics (CRMs) that directly target the this compound pathway is ongoing, the principle behind their use is to replicate the metabolic state induced by reduced this compound function. Given that reduced this compound activity leads to a CR-like state, CRMs that modulate nutrient-sensing pathways, such as those involving insulin/IGF-1 signaling, may have overlapping effects. Further investigation is needed to identify compounds that specifically inhibit the this compound transporter.

Troubleshooting Guides

Problem 1: Inconsistent or no significant lifespan extension observed in this compound mutants on a standard diet.
  • Possible Cause 1: Diet Composition. The composition of your "standard" diet may be suboptimal for observing the effects of the this compound mutation. The source and concentration of yeast and sugar can significantly impact lifespan.[5][6]

    • Troubleshooting Steps:

      • Standardize Your Diet: Adopt a well-characterized and published diet formulation. A common recipe includes a defined concentration of yeast, sucrose, and agar.[7][8]

      • Optimize Yeast and Sugar Levels: Systematically test different concentrations of yeast and sugar to determine the optimal diet for your specific fly strain. Lifespan generally increases as food is diluted from a high concentration to an intermediate level, and then decreases with further dilution due to starvation.[5]

      • Monitor Fecundity: As a control, ensure that increasing nutrient concentrations beyond the point of maximum lifespan leads to an increase in fecundity. This helps confirm that the observed lifespan effects are due to dietary restriction and not food toxicity.[5]

  • Possible Cause 2: Genetic Background. The genetic background of your fly strain can influence the response to both this compound mutations and dietary restriction.[1]

    • Troubleshooting Steps:

      • Backcross Your Strains: To minimize confounding genetic effects, backcross your this compound mutant line into a well-defined wild-type background (e.g., Canton-S) for several generations.

      • Use Appropriate Controls: Always compare this compound mutants to genetically matched controls from the same backcrossed stock.

Problem 2: High variability in metabolic measurements (e.g., triglycerides, glucose).
  • Possible Cause 1: Inconsistent Fly Handling and Age. The age and handling of flies can significantly impact their metabolism.

    • Troubleshooting Steps:

      • Synchronize Fly Age: Collect adult flies within a narrow time window (e.g., 24 hours) to ensure age synchronization for your experiments.[9]

      • Consistent Anesthesia: If using CO2 for anesthesia, ensure the duration of exposure is consistent across all groups, as it can affect metabolism.[9]

      • Standardize Collection Time: Collect flies for metabolic assays at the same time of day to minimize circadian variations.

  • Possible Cause 2: Improper Sample Preparation. The method of sample homogenization and extraction is critical for accurate metabolite quantification.

    • Troubleshooting Steps:

      • Flash Freeze Samples: Immediately freeze collected flies in liquid nitrogen to halt metabolic processes.

      • Use a Consistent Homogenization Buffer: Employ a standardized buffer for tissue homogenization to ensure consistent protein and metabolite extraction.

      • Follow a Validated Protocol: Adhere to a detailed and validated protocol for triglyceride or glucose measurement.[10]

Problem 3: Difficulty in assessing insulin signaling pathway activation.
  • Possible Cause 1: Semi-Quantitative Nature of Western Blots. Traditional Western blotting for phosphorylated proteins can be difficult to quantify accurately.

    • Troubleshooting Steps:

      • Utilize ELISA-based Assays: Consider using more quantitative methods like an enzyme-linked immunosorbent assay (ELISA) to measure levels of phosphorylated Akt (pAkt), a key downstream target of insulin signaling.[11][12] This allows for the quantification of picomolar levels of pAkt from single flies.

      • Tissue-Specific Analysis: If possible, perform tissue-specific analysis (e.g., in the fat body) as insulin signaling can vary between tissues.[11]

  • Possible Cause 2: Insufficient Stimulation or Inhibition of the Pathway. The experimental conditions may not be adequate to induce a measurable change in insulin signaling.

    • Troubleshooting Steps:

      • Fasting and Re-feeding: Subject flies to a period of fasting followed by re-feeding with a glucose-containing diet to robustly stimulate the insulin signaling pathway.[12]

      • Exogenous Insulin Stimulation: For ex vivo assays, use a defined concentration of insulin to directly stimulate the pathway in dissected tissues.[12]

Quantitative Data Summary

Table 1: Effect of this compound Mutation and Diet on Median Lifespan in Drosophila melanogaster

GenotypeDiet ConditionMedian Lifespan Extension (%)Reference
Indy206/+Normal Calorie (1.0N)29%[1]
Indy206/+High Calorie (1.5N)29%[1]
Indy206/+Low Calorie (0.5N)4%[1]

Table 2: Impact of Dietary Composition on Lifespan in Wild-Type Drosophila melanogaster

Diet CompositionEstimated Caloric ContentMedian Lifespan Extension vs. ControlReference
Control (150g yeast/150g sugar)1203-[13]
Standard Restricted (65g yeast/65g sugar)521>60% (yeast reduction)[13]
Yeast-Restricted (65g yeast/150g sugar)860Significant[13]
Sugar-Restricted (150g yeast/65g sugar)860Minimal[13]

Table 3: Metabolic Changes in this compound Heterozygous Mutants vs. Controls

Metabolic ParameterDiet ConditionPercent Change in Indy206/+Reference
Total TriglyceridesHigh Calorie (1.5N)-15%[1]
Total TriglyceridesLow Calorie (0.5N)-20% (in wild-type)[1]

Experimental Protocols

Protocol 1: Standardized Drosophila Dietary Restriction

This protocol is adapted from established methods to ensure reproducibility.[5][7][8]

Materials:

  • Yeast (e.g., Baker's yeast)

  • Sucrose

  • Agar

  • Propionic acid (mold inhibitor)

  • Tegosept (mold inhibitor)

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Tegosept solution: Dissolve 10% (w/v) Tegosept in 95% ethanol.

  • Diet Preparation (per liter):

    • High-Calorie Diet (e.g., 1.5N): 150g sucrose, 150g yeast, 20g agar.

    • Normal-Calorie Diet (1.0N): 100g sucrose, 100g yeast, 20g agar.[14]

    • Low-Calorie Diet (0.5N): 50g sucrose, 50g yeast, 20g agar.[14]

  • Mixing and Cooking:

    • In a large beaker, mix the dry ingredients (sugar, yeast, agar).

    • Add the appropriate volume of deionized water and stir to combine.

    • Heat the mixture while stirring continuously until it boils.

    • Allow the mixture to cool slightly before adding propionic acid and Tegosept solution to prevent evaporation.

  • Dispensing and Storage:

    • Dispense the warm food into vials or bottles.

    • Allow the food to solidify at room temperature.

    • Store the prepared food at 4°C for up to one month.

Protocol 2: Quantification of Triglycerides in Drosophila

This protocol provides a method for measuring total triglyceride levels in whole-fly homogenates.

Materials:

  • Homogenization buffer (e.g., PBS with 0.05% Tween-20)

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • Microplate reader

  • Homogenizer (e.g., bead beater)

Procedure:

  • Sample Collection:

    • Collect a defined number of flies (e.g., 5-10) of the same sex and age.

    • Flash freeze the flies in liquid nitrogen and store at -80°C.

  • Homogenization:

    • Add a known volume of homogenization buffer to the frozen flies.

    • Homogenize the samples thoroughly using a bead beater or other suitable homogenizer.

    • Centrifuge the homogenate to pellet cellular debris.

  • Triglyceride Assay:

    • Follow the manufacturer's instructions for the chosen triglyceride quantification kit. This typically involves incubating the supernatant from the fly homogenate with a reagent that releases glycerol from triglycerides, which is then measured.

  • Data Normalization:

    • Measure the total protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford).

    • Normalize the triglyceride levels to the total protein concentration to account for differences in fly size.

Protocol 3: Assessment of Insulin Signaling via pAkt ELISA

This protocol outlines a quantitative method for measuring insulin signaling activity.[11][12]

Materials:

  • Drosophila expressing an epitope-tagged Akt (e.g., AktHF) in the tissue of interest.

  • ELISA plate coated with an anti-epitope tag antibody.

  • Primary antibody against phosphorylated Akt (pAkt).

  • HRP-conjugated secondary antibody.

  • Substrate for HRP (e.g., TMB).

  • Stop solution.

  • Microplate reader.

Procedure:

  • Experimental Treatment:

    • Subject flies to the desired experimental conditions (e.g., fasting/re-feeding, drug treatment).

  • Sample Preparation:

    • Homogenize single flies or dissected tissues in a suitable lysis buffer.

    • Centrifuge to clarify the lysate.

  • ELISA:

    • Add the lysate to the antibody-coated ELISA plate and incubate to capture the tagged Akt.

    • Wash the plate to remove unbound proteins.

    • Add the primary antibody against pAkt and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the HRP substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification:

    • Generate a standard curve using a known amount of purified pAkt to determine the absolute concentration of pAkt in the samples.

    • A parallel ELISA for total tagged Akt can be performed for normalization.

Visualizations

INDY_Metabolic_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Citrate_ext Citrate This compound This compound Transporter Citrate_ext->this compound Transport Citrate_cyt Citrate This compound->Citrate_cyt Mito_Biogenesis Mitochondrial Biogenesis This compound->Mito_Biogenesis Reduced this compound Upregulates Glycolysis Glycolysis Citrate_cyt->Glycolysis Inhibits ATP_Citrate_Lyase ATP-Citrate Lyase Citrate_cyt->ATP_Citrate_Lyase TCA_Cycle TCA Cycle Citrate_cyt->TCA_Cycle Enters AcetylCoA Acetyl-CoA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids ATP_Citrate_Lyase->AcetylCoA Experimental_Workflow start Start Experiment diet Prepare Standardized Diets (High, Normal, Low Calorie) start->diet flies Collect Age-Synchronized This compound Mutant and Control Flies diet->flies lifespan Lifespan Assay flies->lifespan metabolic Metabolic Assays (Triglycerides, etc.) flies->metabolic signaling Insulin Signaling Assay (pAkt ELISA) flies->signaling data Data Analysis lifespan->data metabolic->data signaling->data end Conclusion data->end Troubleshooting_Logic start Issue: No Lifespan Extension in this compound Mutants cause1 Check Diet Composition start->cause1 cause2 Verify Genetic Background start->cause2 solution1a Standardize Diet Recipe cause1->solution1a solution1b Optimize Yeast/Sugar Ratio cause1->solution1b solution2a Backcross to Control Strain cause2->solution2a solution2b Use Genetically Matched Controls cause2->solution2b retest Re-run Lifespan Assay solution1a->retest solution1b->retest solution2a->retest solution2b->retest

References

Overcoming technical hurdles in INDY transporter assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming technical hurdles encountered during INDY (I'm Not Dead Yet) transporter assays.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between Drosophila this compound and mammalian this compound (SLC13A5) that I should consider when designing my assay?

A1: While both transport citrate, their mechanisms differ significantly. Drosophila this compound functions as a sodium-independent anion exchanger, whereas mammalian this compound (NaCT/SLC13A5) is a sodium-dependent cotransporter. This means your assay buffer composition will be critically different. For mammalian this compound, sodium in the buffer is essential for transport activity. Furthermore, the pH sensitivity for citrate transport varies, with optimal transport often observed at a lower pH for the divalent form of citrate to be the substrate.

Q2: Which experimental systems are most commonly used for studying this compound transporters?

A2: The most common systems are:

  • Xenopus laevis oocytes: Ideal for initial functional characterization due to their large size and low endogenous transporter activity.

  • HEK293 cells (Human Embryonic Kidney 293): A robust system for stable or transient expression, suitable for higher throughput screening and studying mammalian transporter variants.

  • Proteoliposomes: An in vitro system using purified transporter protein reconstituted into artificial lipid vesicles. This cell-free system is excellent for detailed kinetic studies and understanding the direct role of the transporter without confounding cellular factors.

Q3: What are the typical substrates used in this compound transporter assays?

A3: The primary substrate is citrate. Other dicarboxylates like succinate, fumarate, and malate are also transported and can be used as substrates or competitors. Radiolabeled versions, such as [¹⁴C]citrate or [¹⁴C]succinate, are commonly used for uptake assays.

Q4: Are there known inhibitors for this compound transporters?

A4: Yes, the stilbene derivative DIDS (4,4′-Diisothiocyano-2,2′-stilbenedisulfonic acid) is a known inhibitor of both Drosophila and human this compound transporters and can be used as a negative control in your assays.

Troubleshooting Guides

Problem 1: Low Signal or No Transport Activity
Possible Cause Troubleshooting Step
Low transporter expression * HEK293 cells: Verify transfection efficiency using a reporter gene (e.g., GFP). Optimize transfection protocol (DNA/reagent ratio, cell density). Select for stably expressing cells. * Xenopus oocytes: Confirm cRNA quality and concentration after in vitro transcription. Inject a higher concentration of cRNA. Allow for a longer expression period (2-5 days).
Suboptimal assay buffer * Mammalian this compound (SLC13A5): Ensure the presence of sodium in the uptake buffer. * pH: Optimize the pH of the uptake buffer. Citrate transport is often pH-dependent, with increased activity at slightly acidic pH (e.g., pH 6.0) where the divalent citrate species is more abundant. * Temperature: Ensure the assay is performed at the optimal temperature (typically 37°C for mammalian cells).
Inactive protein * Proteoliposomes: Ensure the protein purification protocol maintains protein integrity. Use fresh, properly folded protein for reconstitution. Optimize the lipid composition of the proteoliposomes.
Degraded radiolabeled substrate * Check the expiration date and storage conditions of the radiolabeled substrate. Perform a quality control check of the substrate.
Problem 2: High Background Signal
Possible Cause Troubleshooting Step
Non-specific binding of substrate * Increase the number and stringency of wash steps with ice-cold stop buffer. * Include a known inhibitor (e.g., DIDS) to determine the non-specific binding component and subtract it from the total uptake. * Pre-treat plates or filters with a blocking agent (e.g., BSA).
Leaky cell membranes or proteoliposomes * Cells: Ensure cell viability is high (>95%) before starting the assay. Use gentle handling techniques to avoid damaging the cells. * Proteoliposomes: Optimize the reconstitution protocol to ensure proper vesicle formation and integrity. Test vesicle tightness with a non-transported radiolabeled molecule.
Insufficient washing * Increase the volume and number of washes. Ensure the wash buffer is ice-cold to minimize transporter activity during washing.
Problem 3: Inconsistent Results and High Variability
Possible Cause Troubleshooting Step
Variable cell number or protein concentration * Normalize uptake to the protein concentration in each well/sample. * Ensure consistent cell seeding density and confluency at the time of the assay.
Inconsistent timing * Use a multichannel pipette or automated liquid handling for simultaneous addition of substrate and stop solution to ensure precise timing of the uptake period, especially for initial rate measurements.
Fluctuations in temperature or pH * Pre-warm all buffers to the assay temperature. * Ensure the pH of all buffers is consistent across experiments.
Cell passage number * Use cells within a consistent and low passage number range, as transporter expression levels can change with excessive passaging.

Quantitative Data Summary

The following tables summarize key quantitative data for Drosophila and human this compound transporters.

Table 1: Kinetic Parameters (Km) for this compound Transporters

TransporterSubstrateKm (µM)Experimental System
Drosophila this compoundSuccinate~40Xenopus oocytes
Drosophila this compoundCitrate~105 (at pH 7.5)Xenopus oocytes
Human this compound (SLC13A5)Citrate148 ± 28 (KD)Purified protein in detergent

Table 2: Specific Activity of Common Radiolabeled Substrates

Radiolabeled SubstrateTypical Specific Activity
[¹⁴C]Citric acid40-60 mCi/mmol
[¹⁴C]Succinic acid100-120 mCi/mmol

Experimental Protocols

Radiolabeled Substrate Uptake Assay in HEK293 Cells
  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Seed cells in 24-well plates to reach 80-90% confluency on the day of transfection.

    • Transfect cells with a plasmid encoding the this compound transporter using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • Uptake Assay:

    • Wash cells twice with pre-warmed transport buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4, containing NaCl for mammalian this compound).

    • Pre-incubate cells in transport buffer for 10-15 minutes at 37°C.

    • Initiate uptake by adding transport buffer containing the radiolabeled substrate (e.g., [¹⁴C]citrate) at the desired concentration.

    • Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C.

    • Terminate uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop buffer (transport buffer without the radiolabeled substrate).

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

    • Calculate the uptake rate and normalize to the protein concentration (e.g., in pmol/mg protein/min).

    • Subtract the uptake measured in mock-transfected cells to determine the transporter-specific uptake.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with this compound Plasmid cell_culture->transfection expression Protein Expression (24-48h) transfection->expression wash1 Wash with Transport Buffer expression->wash1 pre_incubation Pre-incubation (37°C) wash1->pre_incubation add_substrate Add Radiolabeled Substrate pre_incubation->add_substrate incubation Incubation (1-10 min, 37°C) add_substrate->incubation terminate Terminate with Cold Stop Buffer incubation->terminate lysis Cell Lysis terminate->lysis scintillation Scintillation Counting lysis->scintillation protein_assay Protein Assay lysis->protein_assay normalize Normalize Uptake to Protein scintillation->normalize protein_assay->normalize subtract_bg Subtract Background normalize->subtract_bg

Caption: Workflow for a radiolabeled substrate uptake assay in HEK293 cells.

troubleshooting_logic cluster_expression Check Expression cluster_buffer Check Assay Buffer cluster_protein Check Protein Integrity start Low Signal? check_transfection Verify Transfection/cRNA start->check_transfection Yes check_na Sodium Present? (for SLC13A5) start->check_na Yes check_purification Assess Purification Protocol start->check_purification Yes optimize_expression Optimize Expression Conditions check_transfection->optimize_expression end Signal Improved optimize_expression->end check_ph Optimize pH check_na->check_ph check_ph->end optimize_reconstitution Optimize Reconstitution check_purification->optimize_reconstitution optimize_reconstitution->end

Caption: Troubleshooting logic for low signal in this compound transporter assays.

indy_pathway cluster_membrane Plasma Membrane extracellular Extracellular Space This compound This compound Transporter extracellular->this compound (Mammalian) cytosol Cytosol citrate_in Citrate This compound->citrate_in citrate_out Citrate citrate_out->this compound citrate_in->cytosol sodium Na+ sodium->this compound (Mammalian)

Caption: Simplified signaling pathway for mammalian this compound (SLC13A5) mediated citrate uptake.

Addressing compensatory mechanisms in INDY knockout models.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with INDY (I'm Not Dead, Yet) knockout models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and compensatory mechanisms encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic phenotype of this compound knockout mice?

A1: Deletion of the mammalian this compound homolog, Slc13a5, results in a phenotype that mimics aspects of caloric restriction. These mice are protected from high-fat diet-induced obesity and insulin resistance. Key features include reduced adiposity, increased insulin sensitivity, and alterations in hepatic metabolism.[1]

Q2: How is the this compound knockout typically confirmed?

A2: The knockout should be confirmed at both the genomic and protein levels. Genotyping using PCR can verify the genetic deletion. To confirm the absence of the this compound protein (also known as NaCT), Western blotting of liver tissue lysates is the standard method.

Q3: What are the key signaling pathways affected by this compound knockout?

A3: The primary mechanism involves reduced intracellular citrate levels in hepatocytes. This leads to a decreased ATP/ADP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then phosphorylates and activates PGC-1α, a master regulator of mitochondrial biogenesis. This cascade promotes fatty acid oxidation and reduces lipogenesis.[1]

Q4: Are there known compensatory mechanisms in this compound knockout models?

A4: Yes, a key compensatory mechanism is the upregulation of another citrate transporter, Slc13a3. This transporter can partially compensate for the loss of this compound's function in citrate uptake, especially in mice on a standard chow diet. This compensatory effect may be less pronounced in mice on a high-fat diet.

Troubleshooting Guides

Unexpected Phenotypes

Q: My this compound knockout mice on a standard chow diet do not show a significant reduction in body weight compared to wild-type littermates. Is this normal?

A: This can be a normal observation. The metabolic benefits of this compound knockout are most pronounced under metabolic stress, such as a high-fat diet. On a standard chow diet, the phenotype may be mild due to compensatory mechanisms like the upregulation of Slc13a3.

  • Troubleshooting Steps:

    • Confirm Genotype and Protein Knockout: Ensure the knockout is complete by verifying with both PCR and Western blotting.

    • Assess Compensatory Gene Expression: Use qPCR to measure the expression of Slc13a3 in the liver. A significant upregulation could explain the mild phenotype.

    • Challenge with High-Fat Diet: To unmask the phenotype, consider placing a cohort of knockout and wild-type mice on a high-fat diet for a period of 8-12 weeks and monitor for differences in weight gain and fat mass.

Q: My this compound knockout mice on a high-fat diet are not protected from obesity. What could be the issue?

A: This is an unexpected result. Here are several factors to investigate:

  • Troubleshooting Steps:

    • Verify Knockout: Re-confirm the absence of the this compound protein via Western blot.

    • Check Genetic Background: The genetic background of the mice can significantly influence metabolic phenotypes. Ensure that the knockout and wild-type mice are from the same inbred strain and are co-housed littermates to minimize environmental and genetic variability.

    • Husbandry and Diet:

      • Diet Composition: Verify the composition of your high-fat diet. Different fat sources and percentages can lead to varying results.

      • Housing Conditions: Ensure consistent environmental conditions (temperature, light-dark cycle) as these can impact metabolism. Stress from improper handling or housing can also affect experimental outcomes.

    • Metabolic Cage Analysis: If available, use metabolic cages to assess energy expenditure, respiratory exchange ratio (RER), and food intake. This can help determine if the lack of protection is due to altered energy expenditure or other factors.

Molecular and Biochemical Discrepancies

Q: I have confirmed the this compound knockout, but I don't see an increase in AMPK phosphorylation. Why might this be?

A: The activation of AMPK is a dynamic process and can be influenced by several factors.

  • Troubleshooting Steps:

    • Sample Collection and Processing: Ensure that liver tissue was rapidly collected and snap-frozen immediately to preserve the phosphorylation status of proteins. The use of phosphatase inhibitors during protein extraction is crucial.

    • Western Blot Protocol: Optimize your Western blot protocol for detecting phosphorylated proteins. This includes using appropriate blocking buffers (e.g., BSA instead of milk for some phospho-antibodies) and ensuring the primary antibody for phosphorylated AMPK is specific and used at the correct dilution.

    • Fasting State: The metabolic state of the animal at the time of tissue collection is important. Consider collecting tissues from both fed and fasted animals to observe potential differences in AMPK activation.

Q: My qPCR results do not show a significant upregulation of Slc13a3 in my this compound knockout mice on a standard diet. What does this mean?

A: While Slc13a3 upregulation is a known compensatory mechanism, its magnitude can vary.

  • Troubleshooting Steps:

    • Check for Other Compensatory Transporters: Investigate the expression of other members of the SLC13 family of transporters that might be compensating for the loss of this compound.

    • Assess Downstream Effects: Even without significant Slc13a3 upregulation, you should still observe the downstream effects of reduced citrate transport, such as changes in the expression of genes involved in fatty acid metabolism.

    • Variability: Biological variability between individual animals can be a factor. Ensure you are using a sufficient number of animals per group to achieve statistical power.

Data Presentation

The following tables summarize expected quantitative data from studies on male this compound knockout mice. These values can serve as a reference for your own experiments.

Table 1: Body Weight and Composition in this compound Knockout Mice

DietGenotypeBody Weight (g)Fat Mass (%)
Standard Chow Wild-Type~30 g~10-15%
This compound KO~28 g (slight reduction)~8-12% (slight reduction)
High-Fat Diet (12 weeks) Wild-Type~45-50 g~30-35%
This compound KO~35-40 g (significant reduction)~20-25% (significant reduction)

Table 2: Hepatic Gene Expression in this compound Knockout Mice (Relative to Wild-Type)

GeneDietFold Change (approximate)
Slc13a3 Standard Chow~3-fold increase
High-Fat DietNo significant change or slight increase
Pgc-1α Standard Chow & High-Fat Diet~1.5 to 2-fold increase
Srebp-1c High-Fat Diet~0.5-fold (decrease)

Experimental Protocols

Western Blot for this compound Protein Knockout Confirmation
  • Tissue Homogenization: Homogenize snap-frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load 30-50 µg of protein per lane on a 4-20% Tris-glycine gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against this compound (NaCT/SLC13A5) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from snap-frozen liver tissue using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for your genes of interest (e.g., Slc13a5, Slc13a3, Pgc-1α, Srebp-1c) and a housekeeping gene (e.g., Actb, Gapdh).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between knockout and wild-type samples.

Visualizations

INDY_Knockout_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte Citrate_ext Citrate This compound This compound (SLC13A5) [KNOCKED OUT] Citrate_ext->this compound Transport Citrate_int Intracellular Citrate This compound->Citrate_int ATP_ADP Reduced ATP/ADP Ratio Citrate_int->ATP_ADP Leads to AMPK AMPK Activation ATP_ADP->AMPK PGC1a PGC-1α Activation AMPK->PGC1a SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Mito_Bio Mitochondrial Biogenesis PGC1a->Mito_Bio FAO Fatty Acid Oxidation Mito_Bio->FAO Lipogenesis Lipogenesis SREBP1c->Lipogenesis

Caption: this compound knockout signaling pathway in hepatocytes.

Experimental_Workflow Start Start: This compound KO and WT Mice Diet Dietary Intervention (Standard Chow vs. High-Fat Diet) Start->Diet Monitoring Monitor Body Weight and Food Intake Diet->Monitoring Metabolic_Tests Metabolic Phenotyping: - Glucose Tolerance Test - Insulin Tolerance Test Monitoring->Metabolic_Tests Tissue_Harvest Tissue Harvest (Liver, Adipose, etc.) Metabolic_Tests->Tissue_Harvest Molecular_Analysis Molecular Analysis: - Western Blot (this compound, p-AMPK) - qPCR (Slc13a3, Pgc-1a) Tissue_Harvest->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for this compound knockout mouse studies.

References

INDY Gene Data Analysis and Interpretation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the INDY (I'm Not Dead Yet) gene and its mammalian homolog, SLC13A5.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis and interpretation of this compound gene data.

Q1: What is the function of the this compound gene?

The this compound gene, and its mammalian counterpart SLC13A5, encodes a plasma membrane transporter for citrate and other Krebs cycle intermediates.[1] It plays a key role in energy metabolism by regulating the levels of cytoplasmic citrate.[1] Reduction in this compound gene activity has been shown to mimic some effects of caloric restriction, leading to extended lifespan in organisms like fruit flies and worms.[2]

Q2: What are the expected phenotypic outcomes of this compound gene knockout or knockdown?

Reduced this compound expression is associated with a range of metabolic changes. These can include:

  • Increased insulin sensitivity.[3]

  • Protection against diet-induced obesity and fatty liver.[3]

  • Changes in lipid metabolism.[4]

  • Increased mitochondrial biogenesis.[4]

In humans, loss-of-function mutations in SLC13A5 are linked to a rare neurological disorder characterized by neonatal seizures and developmental delays, highlighting the gene's importance in the central nervous system.[5]

Q3: How should I statistically analyze differential gene expression data for this compound?

For analyzing differential gene expression from RNA-seq data, it is recommended to use packages like DESeq2 or edgeR in R.[6][7][8] These tools are designed to handle the count-based nature of RNA-seq data and can model the variance in gene expression to identify statistically significant changes between experimental groups. For qPCR data, the comparative Ct (ΔΔCt) method is a standard approach for quantifying relative gene expression changes. It is crucial to use appropriate statistical tests, such as a Student's t-test or ANOVA, to determine the significance of the observed fold changes.[9] Log transformation of the expression data can help in making the data more symmetrical for parametric statistical tests.[9]

Q4: Which metabolites are most likely to be affected by changes in this compound gene expression?

Given this compound's role as a citrate transporter, the most directly affected metabolite is citrate .[1] Downstream metabolic pathways that are likely to be altered include:

  • Fatty acid synthesis: Cytoplasmic citrate is a key precursor for fatty acid synthesis.

  • Gluconeogenesis: Changes in Krebs cycle intermediates can impact glucose production.

  • Amino acid metabolism: The Krebs cycle is central to the synthesis and degradation of many amino acids.

Metabolomic analysis of this compound knockout or knockdown models can provide a comprehensive view of these changes.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during this compound gene data analysis.

Gene Expression Analysis (qPCR)
ProblemPossible CauseRecommended Solution
No or weak amplification of this compound gene Poor RNA quality or integrity.Ensure RNA has a 260/280 ratio of ~2.0 and a 260/230 ratio of >1.8. Run an RNA integrity gel to check for degradation.
Inefficient cDNA synthesis.Use a high-quality reverse transcriptase and ensure the recommended amount of RNA input is used.
Suboptimal primer design or concentration.Use validated primers (see Experimental Protocols). Perform a primer concentration matrix to determine the optimal concentration.
High variability between technical replicates Pipetting errors.Use calibrated pipettes and take care to pipette accurately. Prepare a master mix to minimize well-to-well variation.
Inconsistent sample quality.Ensure uniform extraction of RNA from all samples.
Non-specific amplification (multiple peaks in melt curve) Primer-dimer formation.Optimize annealing temperature and primer concentration. Consider redesigning primers if the issue persists.
Genomic DNA contamination.Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction.
Protein Analysis (Western Blot)
ProblemPossible CauseRecommended Solution
No or weak this compound protein signal Low protein expression in the sample.Use a positive control (e.g., cell line known to express this compound). Increase the amount of protein loaded onto the gel.[10]
Inefficient protein transfer to the membrane.Confirm transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.[10]
Primary antibody not working or used at a suboptimal concentration.Use a validated antibody (see Experimental Protocols). Perform a titration to find the optimal antibody concentration.[11]
High background or non-specific bands Primary or secondary antibody concentration is too high.Reduce the antibody concentration and/or incubation time.[12][13]
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[12]
Inadequate washing.Increase the number and duration of wash steps.[13]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound gene analysis.

Protocol 1: Quantitative PCR (qPCR) for this compound Gene Expression

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells or tissues using a TRIzol-based method or a commercial kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

2. qPCR Reaction Setup:

  • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers (10 µM each), and cDNA template.

  • Use the following validated primer sequences where available:

    • Human SLC13A5:

      • Forward: 5'-GAGCGGAAGAGGTTGTGTAAGG-3'[14]

      • Reverse: 5'-CCAGGAAGCAAAGTTCACGAGG-3'[14]

    • Mouse Slc13a5:

      • Forward: 5'-CACTGCTGGATTGGAAAGTCGC-3'[4]

      • Reverse: 5'-ATCTGTGCTGCCATCCACTTCG-3'[4]

    • Drosophila this compound: Researchers can find validated qPCR primers at the FlyPrimerBank.[15][16][17]

  • Use a housekeeping gene (e.g., GAPDH, Actin) for normalization.

3. qPCR Cycling Conditions:

  • An initial denaturation step at 95°C for 10 minutes.

  • 40 cycles of:

    • Denaturation at 95°C for 15 seconds.

    • Annealing/Extension at 60°C for 1 minute.

  • Follow with a melt curve analysis to ensure product specificity.

4. Data Analysis:

  • Calculate the cycle threshold (Ct) values for both the this compound gene and the housekeeping gene.

  • Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Protocol 2: Western Blot for this compound Protein

1. Protein Extraction and Quantification:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a validated primary antibody against this compound/SLC13A5 overnight at 4°C. (Refer to commercial suppliers for recommended antibodies and dilutions).

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.

Section 4: Visualizations

Signaling Pathways and Workflows

INDY_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Citrate_ext Citrate This compound This compound (SLC13A5) Citrate_ext->this compound Transport Citrate_ext->this compound Citrate_cyto Cytoplasmic Citrate This compound->Citrate_cyto ACLY ACLY Citrate_cyto->ACLY AMPK AMPK Citrate_cyto->AMPK Activates via low ATP/ADP ratio mTORC1 mTORC1 Citrate_cyto->mTORC1 Inhibits via low energy state AcetylCoA Acetyl-CoA ACLY->AcetylCoA FattyAcid_Synth Fatty Acid Synthesis AcetylCoA->FattyAcid_Synth AMPK->mTORC1 Inhibits

Caption: this compound-mediated citrate transport and its impact on metabolic pathways.

Experimental_Workflow start Sample Collection (e.g., cells, tissues) rna_extraction RNA Extraction start->rna_extraction protein_extraction Protein Extraction start->protein_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis sds_page SDS-PAGE protein_extraction->sds_page qPCR qPCR for This compound expression cDNA_synthesis->qPCR data_analysis Data Analysis and Interpretation qPCR->data_analysis western_blot Western Blot for This compound protein sds_page->western_blot western_blot->data_analysis

Caption: General experimental workflow for this compound gene and protein analysis.

References

Avoiding confounding factors in INDY gene research.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the I'm Not Dead Yet (INDY) gene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and avoid confounding factors in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound mutant flies are not showing the expected lifespan extension. What could be the issue?

A1: Several factors can confound the results of this compound gene longevity studies. The most common issues are:

  • Genetic Background: The effect of this compound mutations on lifespan is highly dependent on the genetic background of the fly strain.[1][2] Some backgrounds may suppress the longevity phenotype. It is crucial to use precisely matched genetic controls for your experiments.

  • Wolbachia Infection: Infection with the endosymbiotic bacteria Wolbachia can influence the lifespan of Drosophila and has been shown to be a significant confounding factor in this compound research.[1][3]

  • Dietary Composition: The composition of the fly food, particularly the protein-to-carbohydrate ratio, can significantly impact lifespan and may interact with the effects of this compound mutations.[4][5][6][7]

  • Caloric Intake: Reduced this compound expression can mimic a state of caloric restriction (CR).[8][9] Therefore, the level of caloric intake in your control and experimental groups must be carefully monitored and controlled.

Q2: How can I control for the genetic background of my fly strains?

A2: To ensure that any observed phenotypes are due to the this compound mutation and not other genetic variations, it is essential to standardize the genetic background. The most common method is backcrossing . This involves repeatedly crossing the mutant line to a chosen wild-type (recurrent parent) strain for several generations (typically 6-10).[3][8] This process creates a line that is genetically nearly identical to the wild-type strain, except for the this compound mutation.

Q3: How do I test for and eliminate Wolbachia infection in my fly stocks?

A3: Wolbachia infection can be detected using PCR with primers specific for Wolbachia genes, such as wsp (Wolbachia surface protein).[1] To eliminate the infection, flies can be treated with the antibiotic tetracycline. A common protocol involves raising flies on food containing tetracycline for at least two generations.[3][8] It is crucial to confirm the absence of Wolbachia via PCR after the treatment.

Q4: What is the optimal diet for studying the effects of the this compound gene on longevity?

A4: There is no single "optimal" diet, as the effects of this compound can be context-dependent. However, consistency is key. It is crucial to use a well-defined and consistent diet for both your experimental and control groups. The concentration of yeast and sugar are critical components that can influence lifespan.[5][6][7] When studying the interaction with caloric restriction, it is common to use a "standard" diet and a "restricted" diet with a lower concentration of yeast and/or sugar.

Troubleshooting Guides

Problem: Inconsistent Lifespan Results Across Replicates
  • Possible Cause: Variation in food preparation, environmental conditions (temperature, humidity), or cohort density.

  • Solution:

    • Standardize your food preparation protocol to ensure batch-to-batch consistency.

    • Maintain constant temperature and humidity in your incubators.

    • Control the density of flies in each vial, as overcrowding can reduce lifespan.[10]

    • Ensure that flies are transferred to fresh food at regular intervals to prevent the growth of mold and bacteria.[10]

Problem: No Metabolic Phenotype Observed in mthis compound Knockout Mice
  • Possible Cause: The metabolic effects of mthis compound (the mammalian homolog of this compound) deletion are more pronounced under conditions of a high-fat diet or with aging.[11][12]

  • Solution:

    • Challenge the mice with a high-fat diet and compare them to wild-type controls on the same diet.

    • Assess metabolic parameters at different ages to determine if the phenotype is age-dependent.

Data Presentation

Table 1: Effect of Heterozygous this compound Mutations on Male Drosophila Lifespan Across Different Genetic Backgrounds.

This compound AlleleGenetic BackgroundMedian Lifespan Extension (%)Reference
Indy206Hk52.0[8]
Indy206Luckinbill Short12.0[8]
Indy206w1118 (backcrossed)7.0[1]
Indy302yw34.0[8]
Indy159yw25.0[8]

Table 2: Metabolic Phenotypes of Male mthis compound Knockout (KO) Mice on a High-Fat Diet (HFD).

ParameterWild-Type (HFD)mthis compound KO (HFD)% ChangeReference
Body WeightIncreasedReduced17% reduction[11]
Fat MassIncreasedMarkedly ReducedNot specified[11]
Lean Body MassUnchangedIncreasedNot specified[11]
Basal Plasma GlucoseIncreasedDecreasedNot specified[11]
Basal Plasma InsulinIncreasedDecreasedNot specified[11]

Experimental Protocols

Protocol 1: Backcrossing to Standardize Genetic Background
  • Select a recurrent parent strain: Choose a common wild-type strain (e.g., w1118 or yw).

  • Initial Cross: Cross virgin females from the this compound mutant line with males from the recurrent parent strain.

  • Generation 1: Collect virgin female offspring (heterozygous for the this compound mutation and the genetic background) and cross them back to males of the recurrent parent strain.

  • Subsequent Generations: Repeat step 3 for 6-10 generations. In each generation, select for the this compound mutation if there is a selectable marker.

  • Final Cross: After the final backcross, intercross the heterozygous offspring to generate homozygous this compound mutants in the standardized genetic background.

Protocol 2: Wolbachia Elimination using Tetracycline
  • Prepare Tetracycline Food: Prepare standard fly food and supplement it with tetracycline hydrochloride at a final concentration of 50 µg/mL.

  • Treatment Generation 1: Allow flies to lay eggs on the tetracycline-containing food.

  • Treatment Generation 2: Collect the offspring from Generation 1 and transfer them to fresh tetracycline-containing food to lay eggs.

  • Clearance: The offspring from Generation 2 should be free of Wolbachia. Transfer them to standard food without tetracycline.

  • Verification: After a generation on standard food, test a sample of flies for the presence of Wolbachia using PCR with wsp primers to confirm elimination.

Mandatory Visualization

INDY_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Citrate_ext Citrate This compound This compound (SLC13A5) Citrate_ext->this compound Transport Citrate_int Citrate This compound->Citrate_int Caloric_Restriction Caloric Restriction -like State This compound->Caloric_Restriction Reduced expression mimics AcetylCoA Acetyl-CoA Citrate_int->AcetylCoA Energy_Production Energy Production (TCA Cycle) Citrate_int->Energy_Production Fatty_Acid_Synthesis Fatty Acid Synthesis AcetylCoA->Fatty_Acid_Synthesis Insulin_Signaling Insulin Signaling Pathway Caloric_Restriction->Insulin_Signaling interacts with Longevity Increased Longevity Caloric_Restriction->Longevity Metabolic_Health Improved Metabolic Health Caloric_Restriction->Metabolic_Health Insulin_Signaling->Metabolic_Health

Caption: this compound gene's role in metabolism and longevity.

Experimental_Workflow_this compound start Start: Select this compound mutant and control strains backcrossing 1. Standardize Genetic Background (Backcrossing for 6-10 generations) start->backcrossing wolbachia_check 2. Check for Wolbachia infection (PCR) backcrossing->wolbachia_check tetracycline 3. Tetracycline Treatment (if Wolbachia positive) wolbachia_check->tetracycline Positive wolbachia_free 4. Wolbachia-free isogenic strains wolbachia_check->wolbachia_free Negative tetracycline->wolbachia_free dietary_setup 5. Setup experimental diets (Standard vs. Caloric Restriction) wolbachia_free->dietary_setup lifespan_assay 6. Lifespan Assay dietary_setup->lifespan_assay metabolic_assay 7. Metabolic Assays (e.g., body fat, glucose levels) dietary_setup->metabolic_assay data_analysis 8. Data Analysis lifespan_assay->data_analysis metabolic_assay->data_analysis

Caption: Workflow for avoiding confounding factors.

References

Validation & Comparative

INDY Gene Effects Versus Caloric Restriction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to extend lifespan and improve metabolic health has led to the investigation of numerous genetic and dietary interventions. Among the most prominent are the manipulation of the I'm Not Dead Yet (INDY) gene and the practice of caloric restriction (CR). Both have demonstrated significant effects on longevity and metabolism in various model organisms. This guide provides an objective comparison of their mechanisms, quantitative effects, and the experimental approaches used to study them, supported by experimental data.

At a Glance: this compound vs. Caloric Restriction

FeatureThis compound Gene DownregulationCaloric Restriction (CR)
Mechanism of Action Reduces the transport of Krebs cycle intermediates, particularly citrate, into cells. This mimics a state of lower nutrient availability.Reduces overall calorie intake without malnutrition, leading to systemic metabolic and signaling changes.
Primary Signaling Pathways Reduced intracellular citrate, activation of AMPK.[1][2]Activation of Sirtuins (e.g., SIRT1), activation of AMPK, inhibition of mTOR and Insulin/IGF-1 signaling.[2][3][4][5][6]
Lifespan Extension Can significantly extend lifespan in Drosophila and other invertebrates.Robustly extends lifespan across a wide range of species, from yeast to primates.[7][8]
Metabolic Effects Decreased fat storage, increased insulin sensitivity, increased mitochondrial biogenesis.Decreased body weight and fat mass, improved insulin sensitivity, reduced inflammation, altered glucose and lipid metabolism.[9]

Quantitative Comparison of Effects

The following tables summarize the quantitative effects of this compound gene manipulation and caloric restriction on lifespan and key metabolic parameters as reported in various studies.

Lifespan Extension
InterventionOrganismLifespan Extension (Median)Reference
Heterozygous this compound Mutation (Indy206/+)Drosophila melanogaster (males)52.0%[3]
Heterozygous this compound Mutation (Indy206/+)Drosophila melanogaster (females)57.0%[3]
20% Caloric RestrictionMice~20%[7]
30-40% Caloric RestrictionMiceup to 35%[7]
40% Caloric RestrictionMice~36% (from 25 months to 34 months)[1]
Metabolic Parameters
ParameterThis compound Gene Downregulation (Drosophila)Caloric Restriction (Mice)
Body Fat ReducedReduced
Insulin Sensitivity IncreasedIncreased
Mitochondrial Biogenesis IncreasedIncreased
Physical Activity Increased spontaneous activityGenerally maintained or slightly decreased
Resistance to Starvation IncreasedIncreased

Signaling Pathways

The effects of both this compound gene downregulation and caloric restriction are mediated by complex signaling pathways that sense and respond to nutrient availability.

This compound Gene Signaling Pathway

Reduced this compound function lowers the intracellular concentration of citrate, a key metabolic intermediate. This decrease in citrate availability leads to a higher AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK orchestrates a shift towards catabolic processes to generate energy.

INDY_Pathway cluster_cell Cell This compound This compound Transporter Citrate_cyto Intracellular Citrate This compound->Citrate_cyto AMPK AMPK This compound->AMPK Reduced activity leads to higher AMP:ATP ratio, activating AMPK Citrate_in Extracellular Citrate Citrate_in->this compound Transport Metabolism Anabolic Processes (Fatty Acid Synthesis) Citrate_cyto->Metabolism Inhibits Catabolism Catabolic Processes (Energy Production) AMPK->Catabolism Activates

This compound gene's role in citrate transport and metabolism.
Caloric Restriction Signaling Pathway

Caloric restriction triggers a more systemic response involving several key nutrient-sensing pathways. A primary effect is the increase in the NAD+/NADH ratio, which activates sirtuins, particularly SIRT1. Concurrently, the reduced energy intake leads to an increased AMP:ATP ratio, activating AMPK. Both SIRT1 and AMPK act on a variety of downstream targets to mediate the beneficial effects of CR.

CR_Pathway CR Caloric Restriction NAD_NADH Increased NAD+/NADH ratio CR->NAD_NADH AMP_ATP Increased AMP/ATP ratio CR->AMP_ATP SIRT1 SIRT1 NAD_NADH->SIRT1 Activates AMPK AMPK AMP_ATP->AMPK Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) Inflammation Inflammation SIRT1->Inflammation Inhibits AMPK->PGC1a Phosphorylates (Activates) mTOR mTOR AMPK->mTOR Inhibits Mito Mitochondrial Biogenesis PGC1a->Mito Autophagy Autophagy mTOR->Autophagy Inhibits

Caloric restriction's effects on AMPK and Sirtuin signaling.

Experimental Protocols

Detailed, step-by-step protocols for genetic manipulation and dietary studies are extensive. Below are overviews of the key methodologies. For complete protocols, it is recommended to consult the primary research articles.

Generation of this compound Knockout Drosophila (CRISPR/Cas9 Method)

The generation of this compound knockout flies is now most efficiently achieved using the CRISPR/Cas9 system. This method allows for precise, targeted disruption of the gene.

1. Design and Synthesis of guide RNAs (gRNAs):

  • Two gRNAs are typically designed to target a critical exon of the this compound gene to create a genomic deletion. Online tools are used to identify optimal gRNA sequences with high on-target and low off-target scores.

  • The gRNA sequences are then cloned into a pU6-BbsI-gRNA vector.

2. Preparation of Donor Plasmid for Homology-Directed Repair (Optional, for precise insertions):

  • For precise knock-ins or replacements, a donor plasmid is constructed containing the desired genetic modification flanked by homology arms (typically 1-2kb) corresponding to the sequences upstream and downstream of the target site.

3. Embryo Injection:

  • A mixture containing the gRNA-expressing plasmids and, if applicable, the donor plasmid is injected into Drosophila embryos expressing Cas9 in the germline (e.g., nos-Cas9 flies).

4. Screening and Establishment of Mutant Lines:

  • The injected flies (G0 generation) are crossed to a balancer stock.

  • Progeny (F1 generation) are screened for the desired mutation. This can be done through PCR followed by sequencing to confirm the deletion or insertion, or by screening for a marker gene included in the donor plasmid.

  • Positive F1 flies are then used to establish stable homozygous knockout lines.

A detailed protocol for CRISPR/Cas9-mediated genome editing in Drosophila can be found in publications such as those from the Port and Bullock labs.

Caloric Restriction Protocol in Mice (e.g., C57BL/6 strain)

Caloric restriction studies in mice require careful control of diet and feeding to ensure a reduction in calories without malnutrition.

1. Animal Husbandry and Acclimation:

  • Male C57BL/6 mice are commonly used. They are individually housed in a temperature- and light-controlled environment (e.g., 12:12 hour light-dark cycle).

  • Mice are acclimated to the facility and the control diet for a period of at least two weeks before the start of the experiment.

2. Diet Composition:

  • A standard, nutritionally complete rodent chow is used. The specific formulation (e.g., NIH-31) should be consistent throughout the study.

  • The control group is fed ad libitum (AL), meaning they have free access to food.

  • The caloric restriction (CR) group receives a diet that is identical in composition to the AL group but is restricted in quantity (e.g., 60% of the average daily intake of the AL group). To prevent malnutrition, the vitamin and mineral content of the CR diet is often fortified.

3. Feeding Schedule:

  • The daily food allotment for the CR group is typically provided at the same time each day, often towards the end of the light cycle, to align with the nocturnal feeding habits of mice.

4. Monitoring:

  • Body weight and food intake are monitored regularly (e.g., weekly).

  • Health status is closely observed.

  • At the end of the study, tissues are collected for metabolic, molecular, and physiological analyses.

Detailed protocols for caloric restriction studies can be found in publications from the National Institute on Aging (NIA) and research groups specializing in aging research.

Conclusion

Both the downregulation of the this compound gene and caloric restriction represent powerful interventions for extending lifespan and improving metabolic health in model organisms. While they converge on some common signaling pathways, such as the activation of AMPK, they are initiated by distinct molecular events. This compound manipulation offers a targeted, genetic approach that mimics a specific aspect of the metabolic state induced by CR. Caloric restriction, on the other hand, is a systemic dietary intervention with broader physiological effects.

For drug development professionals, understanding the nuances of these two approaches is critical. The this compound gene and its mammalian homolog, SLC13A5, present potential therapeutic targets for mimicking the beneficial metabolic effects of CR without the need for dietary intervention. Further research into the specific downstream effectors of this compound and the key mediators of CR's benefits will be instrumental in developing novel therapies to promote healthy aging.

References

A Comparative Analysis of INDY Gene Homologues: From Fruit Flies to Humans

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the "I'm Not Dead Yet" (INDY) gene and its homologues, exploring their conserved and divergent roles in metabolism and longevity across species.

First identified in the fruit fly Drosophila melanogaster, the "I'm Not Dead Yet" (this compound) gene has emerged as a key regulator of metabolism and lifespan. Its homologues, found in a wide array of species from worms to humans (where it is known as SLC13A5), encode plasma membrane transporters for citrate and other Krebs cycle intermediates. Reduction in this compound function has been shown to extend lifespan in invertebrates and confer a range of metabolic benefits in mammals, mimicking the effects of caloric restriction. This guide provides a comparative analysis of this compound homologues, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways to support further research and therapeutic development.

Performance Comparison of this compound Gene Homologues

The functional consequences of reduced this compound/SLC13A5 activity vary across species, highlighting both conserved metabolic roles and species-specific adaptations. The following tables summarize key quantitative data on the effects of this compound homologue mutations on lifespan and metabolic parameters.

SpeciesGeneMutation/ManipulationMedian Lifespan Extension (%)Reference
Drosophila melanogasterThis compoundIndy206 heterozygote~100%[1]
Drosophila melanogasterThis compoundIndy302 heterozygote~80-100%[1]
Caenorhabditis elegansCeNAC-2RNAi knockdown~20%[2]

Table 1: Comparison of Lifespan Extension in Invertebrate Models with Reduced this compound Homologue Function.

ParameterSpeciesGenotypeChangeReference
Body Weight Mousemthis compound knockout15-20% reduction[3]
Fat Mass Mousemthis compound knockoutSignificantly less white fat[4]
Insulin Sensitivity Mousemthis compound knockoutMarked increase in glucose infusion rate during hyperinsulinemic-euglycemic clamp[5]
Hepatic Glucose Production Mousemthis compound knockoutReduced by 20% (basal) and 50% (during clamp)[5]
Skeletal Muscle Glucose Uptake Mousemthis compound knockoutIncreased by 38%[5]

Table 2: Metabolic Phenotypes of mthis compound Knockout Mice.

SpeciesTransporterSubstrateKm (µM)Vmax (nmol/mg protein/min)Reference
Drosophila melanogasterThis compoundCitrate1.6 ± 0.21.8 ± 0.1[6]
HumanSLC13A5 (NaCT)Citrate~600Not specified[7]
MouseSlc13a5 (NaCT)Citrate20-40Not specified[8]
RatSlc13a5 (NaCT)CitrateSimilar to fly this compoundNot specified[9]

Table 3: Kinetic Parameters of this compound/SLC13A5 Homologues for Citrate Transport. Note: The Vmax for human and mouse transporters was not explicitly found in the search results.

Key Signaling Pathways

The metabolic effects of reduced this compound/SLC13A5 function are mediated through complex signaling networks that sense and respond to changes in cellular energy status. Two key pathways involved are the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) pathways.

INDY_AMPK_Pathway This compound Reduced this compound/SLC13A5 Activity Citrate Decreased Intracellular Citrate This compound->Citrate ATP_ADP Increased AMP/ATP Ratio Citrate->ATP_ADP AMPK AMPK Activation ATP_ADP->AMPK Mito_Bio Mitochondrial Biogenesis AMPK->Mito_Bio Fat_Ox Increased Fatty Acid Oxidation AMPK->Fat_Ox Glu_Uptake Increased Glucose Uptake AMPK->Glu_Uptake Longevity Increased Longevity & Metabolic Health Mito_Bio->Longevity Fat_Ox->Longevity Glu_Uptake->Longevity

Figure 1: this compound/SLC13A5, AMPK, and Metabolic Regulation.

A reduction in this compound/SLC13A5-mediated citrate transport leads to a decrease in intracellular citrate levels. This shift in the cellular energy balance results in an increased AMP/ATP ratio, which is a potent activator of AMPK. Activated AMPK, a master regulator of cellular energy homeostasis, then initiates a cascade of downstream effects, including the promotion of mitochondrial biogenesis, increased fatty acid oxidation, and enhanced glucose uptake, collectively contributing to improved metabolic health and extended lifespan.[10]

INDY_mTOR_Pathway This compound Reduced this compound/SLC13A5 Activity Citrate Decreased Intracellular Citrate This compound->Citrate Energy_Status Low Cellular Energy Status Citrate->Energy_Status mTORC1 mTORC1 Inhibition Energy_Status->mTORC1 Protein_Syn Decreased Protein Synthesis mTORC1->Protein_Syn Lipid_Syn Decreased Lipid Synthesis mTORC1->Lipid_Syn Autophagy Increased Autophagy mTORC1->Autophagy Longevity Increased Longevity Protein_Syn->Longevity Lipid_Syn->Longevity Autophagy->Longevity

Figure 2: this compound/SLC13A5 and mTOR Signaling.

The mTOR signaling pathway, particularly mTOR complex 1 (mTORC1), is a central regulator of cell growth and proliferation in response to nutrient availability. Reduced this compound/SLC13A5 activity and the consequent decrease in intracellular citrate signal a low-energy state, leading to the inhibition of mTORC1. This inhibition results in a decrease in energy-consuming processes such as protein and lipid synthesis, and an increase in cellular maintenance processes like autophagy. These shifts in cellular metabolism are thought to contribute to the longevity-promoting effects of reduced this compound function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound gene homologues.

[14C]-Citrate Uptake Assay in HEK293 Cells

This protocol is used to measure the transport activity of this compound/SLC13A5 homologues expressed in a mammalian cell line.

Materials:

  • HEK293 cells

  • Expression vector containing the this compound/SLC13A5 homolog of interest

  • Transfection reagent (e.g., Lipofamine)

  • 24-well cell culture plates

  • Wash buffer: 140 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4

  • Uptake buffer: Wash buffer containing a known concentration of [14C]-citrate

  • Lysis buffer: 1% SDS in water

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed HEK293 cells in 24-well plates and grow to ~80-90% confluency.

  • Transfect the cells with the expression vector containing the this compound/SLC13A5 homolog using a suitable transfection reagent according to the manufacturer's instructions. An empty vector should be used as a negative control.

  • Allow 24-48 hours for gene expression.

  • On the day of the assay, wash the cells twice with 1 mL of pre-warmed wash buffer.

  • Initiate the uptake by adding 0.5 mL of uptake buffer containing [14C]-citrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 1-10 minutes).

  • Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with 1 mL of ice-cold wash buffer.

  • Lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for 10 minutes at room temperature.

  • Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and mix thoroughly.

  • Measure the radioactivity in a scintillation counter.

  • Determine the protein concentration of the cell lysate from a parallel well to normalize the uptake data (e.g., using a BCA protein assay).

  • Calculate the rate of citrate uptake (e.g., in nmol/mg protein/min).

Drosophila melanogaster Lifespan Analysis

This protocol outlines the procedure for determining the lifespan of fruit flies with mutations in the this compound gene.

Materials:

  • Drosophila stocks (wild-type and this compound mutant lines)

  • Standard Drosophila food vials

  • Fly incubator set at 25°C with a 12:12 hour light:dark cycle

  • Anesthetic (e.g., CO2 or FlyNap)

  • Fine paintbrushes for manipulating flies

Procedure:

  • Collect newly eclosed adult flies (within 24 hours of emergence) of the desired genotypes.

  • Anesthetize the flies and sort them by sex.

  • Place a defined number of flies (e.g., 20-25) of the same sex and genotype into fresh food vials. Set up multiple replicate vials for each genotype.

  • Maintain the flies in a controlled environment (25°C, 12:12 light:dark cycle).

  • Transfer the flies to fresh food vials every 2-3 days to prevent them from getting stuck in the old food.

  • At each transfer, count and record the number of dead flies in each vial.

  • Continue this process until all flies have died.

  • Construct survival curves by plotting the percentage of surviving flies against time (in days).

  • Calculate the median and maximum lifespan for each genotype.

  • Perform statistical analysis (e.g., log-rank test) to determine if there are significant differences in lifespan between the genotypes.

Quantitative Real-Time PCR (qRT-PCR) for Drosophila this compound Gene Expression

This protocol is used to quantify the mRNA levels of the this compound gene in Drosophila.

Materials:

  • Drosophila samples (e.g., whole flies or specific tissues)

  • RNA extraction kit (e.g., TRIzol or a column-based kit)

  • DNase I

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Primers specific for the Drosophila this compound gene and a reference gene (e.g., Rp49)

Procedure:

  • RNA Extraction:

    • Homogenize Drosophila samples in lysis buffer from an RNA extraction kit.

    • Extract total RNA following the manufacturer's protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix by combining SYBR Green master mix, forward and reverse primers for either this compound or the reference gene, and the synthesized cDNA.

    • Run the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the this compound gene and the reference gene in each sample.

    • Calculate the relative expression of the this compound gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Western Blotting for Protein Analysis in Mouse Liver

This protocol describes the detection and quantification of a specific protein (e.g., phosphorylated AMPK) in mouse liver tissue.

Materials:

  • Mouse liver tissue

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize a small piece of frozen mouse liver tissue in ice-cold lysis buffer.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the total protein extract.

    • Determine the protein concentration using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature a specific amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Hyperinsulinemic-Euglycemic Clamp in Conscious Mice

This is the gold-standard technique to assess insulin sensitivity in vivo.

Materials:

  • Surgically catheterized conscious mice (jugular vein for infusion, carotid artery for sampling)

  • Infusion pumps

  • Insulin solution

  • Glucose solution (e.g., 20% dextrose)

  • [3-3H]-glucose tracer

  • Blood glucose meter

  • Blood collection supplies

Procedure:

  • Preparation:

    • Fast the mice for 5-6 hours before the clamp.

    • Connect the infusion lines to the jugular vein catheter.

  • Basal Period:

    • Infuse [3-3H]-glucose at a constant rate for ~90 minutes to allow for tracer equilibration and to determine the basal rate of glucose appearance (Ra).

    • Take blood samples from the arterial catheter at regular intervals to measure basal glucose and insulin levels and [3H]-glucose specific activity.

  • Clamp Period:

    • Begin a continuous infusion of insulin at a constant rate (e.g., 2.5 mU/kg/min) to achieve hyperinsulinemia.

    • Simultaneously, begin a variable infusion of glucose to maintain euglycemia (i.e., normal blood glucose levels).

    • Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.

    • Continue the [3-3H]-glucose infusion to trace glucose metabolism under hyperinsulinemic conditions.

    • Once a steady state is reached (stable blood glucose and GIR for ~30 minutes), take blood samples to measure plasma insulin, glucose, and [3H]-glucose specific activity.

  • Data Analysis:

    • The GIR during the steady-state period is a direct measure of whole-body insulin sensitivity.

    • The tracer data can be used to calculate the rates of glucose uptake and hepatic glucose production.

Conclusion

The study of this compound gene homologues has provided valuable insights into the fundamental mechanisms linking metabolism and aging. While reduced this compound function consistently leads to beneficial metabolic effects and extended lifespan in invertebrates, the picture in mammals is more complex, with complete loss of function in humans resulting in severe neurological disorders. This highlights the importance of a comparative approach to understanding the nuanced roles of these transporters in different species. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of targeting the this compound/SLC13A5 pathway for metabolic diseases and age-related disorders.

References

Validating INDY as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The "I'm Not Dead Yet" (INDY) gene, and its mammalian homolog SLC13A5, has emerged as a compelling therapeutic target for metabolic diseases. Reduction in this compound activity, a plasma membrane transporter of citrate and other dicarboxylates and tricarboxylates, has been shown to mimic the beneficial effects of caloric restriction, leading to increased lifespan in lower organisms and improved metabolic health in rodents.[1] This guide provides a comparative analysis of the validation of this compound as a therapeutic target, focusing on the available experimental data for its inhibition and the methodologies used to generate this data.

This compound/SLC13A5 Inhibition: A Promising Therapeutic Strategy

The primary function of this compound is to transport Krebs cycle intermediates from the cytoplasm into the mitochondria. By inhibiting this transporter, it is hypothesized that cellular metabolism can be shifted in a manner that confers protection against metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.

Mechanism of Action

Inhibition of the SLC13A5 transporter is expected to lead to a decrease in the intracellular pool of citrate. This reduction in cytoplasmic citrate can have several downstream effects, including:

  • Reduced lipogenesis: Cytosolic citrate is a key precursor for fatty acid synthesis.

  • Increased fatty acid oxidation: A decrease in cytosolic citrate can lead to the activation of pathways that promote the burning of fat for energy.

  • Improved glucose homeostasis: this compound inhibition has been shown to improve insulin sensitivity and glucose tolerance in preclinical models.

Comparative Analysis of this compound Inhibition

While the field of this compound-targeted therapeutics is still in its early stages, preclinical data on small molecule inhibitors of SLC13A5 provide a basis for comparison with other therapeutic modalities for metabolic diseases.

Quantitative Data on a Novel SLC13A5 Inhibitor

A recent study identified and characterized a potent and selective small molecule inhibitor of human SLC13A5. The key in vitro and in vivo data for this inhibitor are summarized below.

ParameterValueExperimental System
IC50 (Citrate Uptake) 27 nMHEK293 cells overexpressing human SLC13A5
Selectivity >100-fold vs. other SLC family transportersPanel of transporter assays
In Vivo Efficacy (NASH model)
- ALT Levels40% reductionDiet-induced obese mice
- AST Levels35% reductionDiet-induced obese mice
- Liver Triglycerides30% reductionDiet-induced obese mice
- NAFLD Activity Score (NAS)2-point reductionDiet-induced obese mice

Table 1: Preclinical data for a novel SLC13A5 inhibitor. This table summarizes the in vitro potency and selectivity, as well as the in vivo efficacy in a mouse model of non-alcoholic steatohepatitis (NASH).

Experimental Protocols

The validation of this compound/SLC13A5 as a therapeutic target relies on robust and reproducible experimental assays. Below are the detailed methodologies for key experiments.

Scintillation Proximity Assay (SPA) for SLC13A5 Activity

This assay is a high-throughput method used to screen for and characterize inhibitors of the SLC13A5 transporter.

  • Principle: The assay measures the uptake of radiolabeled citrate into proteoliposomes containing purified SLC13A5 protein. The proteoliposomes are coupled to scintillant-containing beads. When the radiolabeled substrate is transported into the proteoliposomes, it comes into close proximity with the beads, generating a light signal that is proportional to the transporter activity.

  • Protocol:

    • Purified human SLC13A5 protein is reconstituted into liposomes.

    • The resulting proteoliposomes are incubated with SPA beads.

    • The test compound (potential inhibitor) is added to the mixture.

    • The transport reaction is initiated by the addition of [14C]-citrate.

    • The plate is incubated at room temperature to allow for citrate uptake.

    • The scintillation signal is measured using a microplate reader.

    • The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the signal.

Cellular Uptake Assay

This assay validates the activity of inhibitors in a more physiologically relevant cellular context.

  • Principle: This assay measures the uptake of a radiolabeled substrate (e.g., [14C]-citrate) into cultured cells that are engineered to overexpress the SLC13A5 transporter.

  • Protocol:

    • HEK293 cells are transiently or stably transfected with a plasmid encoding human SLC13A5.

    • The cells are seeded into 96-well plates and allowed to attach.

    • The cells are washed and then incubated with the test compound for a specified period.

    • The uptake reaction is initiated by adding [14C]-citrate.

    • After a defined incubation time, the uptake is stopped by washing the cells with ice-cold buffer.

    • The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter.

    • The IC50 value is calculated by determining the inhibitor concentration that reduces substrate uptake by 50%.

In Vivo Efficacy Studies in a NASH Mouse Model

These studies are crucial for evaluating the therapeutic potential of an SLC13A5 inhibitor in a disease-relevant animal model.

  • Model: A common model is the diet-induced obesity (DIO) mouse model, where mice are fed a high-fat, high-sugar diet to induce obesity, insulin resistance, and the features of NASH.

  • Protocol:

    • Mice are fed a NASH-inducing diet for a specified number of weeks.

    • The test compound is administered orally or via another appropriate route at various doses for a defined treatment period.

    • At the end of the study, blood and liver tissue are collected for analysis.

    • Endpoints:

      • Blood markers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured as indicators of liver damage.

      • Liver analysis: Liver triglycerides are quantified, and liver sections are stained with Hematoxylin and Eosin (H&E) for histological assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score).

Visualizing the this compound/SLC13A5 Pathway and Experimental Workflow

To better understand the biological context and the experimental approach, the following diagrams are provided.

INDY_Signaling_Pathway cluster_cytoplasm Cytoplasm Citrate_ext Citrate This compound This compound/SLC13A5 Transporter Citrate_ext->this compound Citrate_cyt Citrate This compound->Citrate_cyt ACC Acetyl-CoA Carboxylase (ACC) Citrate_cyt->ACC Activates Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS Fatty_Acids Fatty Acids FAS->Fatty_Acids Lipogenesis Lipogenesis Fatty_Acids->Lipogenesis

Caption: The this compound/SLC13A5 signaling pathway in lipogenesis.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation SPA Scintillation Proximity Assay (SPA) (IC50 Determination) Cellular_Uptake Cellular Uptake Assay (Cellular Potency) SPA->Cellular_Uptake Selectivity Selectivity Assays (Off-target Effects) Cellular_Uptake->Selectivity NASH_Model NASH Mouse Model Selectivity->NASH_Model Dosing Compound Administration NASH_Model->Dosing Endpoints Endpoint Analysis (ALT, AST, Liver Histology) Dosing->Endpoints

Caption: Experimental workflow for validating this compound/SLC13A5 inhibitors.

References

Cross-Validation of INDY Gene Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of the "I'm Not Dead Yet" (INDY) Gene's Role in Longevity and Metabolism Across Key Model Organisms.

The discovery of the this compound (I'm not dead yet) gene, first identified in Drosophila melanogaster, has opened a fascinating avenue of research into the genetic regulation of lifespan and metabolism. Named for a famous line from "Monty Python and the Holy Grail," mutations in this gene have been shown to extend lifespan, a finding that has since been explored in other model organisms, including the nematode Caenorhabditis elegans and the mouse (Mus musculus). This guide provides a comprehensive comparison of the experimental findings related to the this compound gene and its homologs across these key model systems, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Gene Effects

The effects of reduced this compound gene function on lifespan and key metabolic parameters show a remarkable degree of conservation across species, though the specific magnitudes of these effects can vary. The following tables summarize the quantitative data from key studies.

Model Organism Genetic Intervention Median Lifespan Extension (%) Key References
Drosophila melanogasterHeterozygous this compound mutation (Indy206/+)Up to 98.8% (in specific genetic backgrounds)[1][2]Rogina et al. (2000)[3], Wang et al. (2009)
Heterozygous this compound mutation (various alleles)10.7% to 34.4%Marden et al. (2013)[1]
Caenorhabditis elegansRNAi knockdown of nac-2 (this compound homolog)~15-22%Fei et al. (2003), Toivonen et al. (2007)[4]
Mus musculusNot applicable for lifespan extension studies--

Table 1: Comparison of Lifespan Extension Effects. Studies have consistently shown that reducing this compound gene function extends lifespan in invertebrates. However, some studies in Drosophila suggest that the extent of this extension can be influenced by genetic background and the presence of cytoplasmic factors like the endosymbiont Wolbachia[4].

Model Organism Genetic Intervention Body Weight / Fat Content Change Triglyceride Level Change Glucose / Insulin Sensitivity Key References
Drosophila melanogasterHeterozygous this compound mutationReduced body weight (quantitative data not consistently reported)[5]Reduced lipid storage (quantitative data not consistently reported)Reduced insulin-like signaling[4]Wang et al. (2009)
Caenorhabditis elegansRNAi knockdown of nac-2~50% decrease in whole-body fat contentEffect observed, but not quantifiedNot reportedSchwarz et al. (2015)
Mus musculusWhole-body mthis compound (Slc13a5) knockoutProtected from high-fat diet-induced obesity (specific % varies with study)[6]Plasma triglycerides reduced by ~35% (liver-specific knockdown)[7]Increased insulin sensitivity; protected from diet-induced insulin resistance[6][8]Birkenfeld et al. (2011)[8], Pesta et al. (2016)[7]

Table 2: Comparison of Metabolic Effects. Reduced this compound function consistently leads to a metabolic phenotype resembling caloric restriction, characterized by reduced fat storage and improved insulin sensitivity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the context of this compound gene research.

Lifespan Analysis in Drosophila melanogaster

Objective: To determine the effect of a genetic intervention (e.g., this compound mutation) on the lifespan of adult fruit flies.

Methodology:

  • Fly Stocks and Maintenance: Flies are maintained on a standard cornmeal-yeast-agar medium at a constant temperature (e.g., 25°C) and humidity, with a 12:12 hour light:dark cycle.

  • Cohort Generation: Virgin female flies of the desired genotype (e.g., Indy206/+) and control flies (with a comparable genetic background) are collected within 8 hours of eclosion.

  • Mating and Housing: A cohort of mated females is established by housing them with males for 48 hours. After mating, males are discarded, and females are transferred to fresh food vials.

  • Survivorship Assay: Flies are housed at a controlled density (e.g., 20-25 flies per vial). Every 2-3 days, the flies are transferred to fresh food vials, and the number of dead flies is recorded. This process continues until all flies in the cohort have died.

  • Data Analysis: Survivorship curves are generated using the Kaplan-Meier method, and statistical significance between genotypes is determined using the log-rank test.

Lifespan Analysis in Caenorhabditis elegans

Objective: To assess the impact of genetic knockdown (e.g., nac-2 RNAi) on the lifespan of nematodes.

Methodology:

  • Worm Strains and Maintenance: Wild-type (N2) and mutant worms are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source at a constant temperature (e.g., 20°C).

  • Synchronization: A synchronized population of worms is obtained by allowing adult hermaphrodites to lay eggs for a few hours and then removing the adults.

  • RNAi Treatment: From the L1 larval stage, worms are fed E. coli expressing double-stranded RNA (dsRNA) corresponding to the target gene (nac-2) or a control vector.

  • Lifespan Assay: At the L4 stage, worms are transferred to fresh RNAi plates containing a mitotic inhibitor (e.g., 5-fluoro-2'-deoxyuridine, FUDR) to prevent progeny production. The number of living and dead worms is scored daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Data Analysis: Survival curves are plotted, and statistical analysis is performed using the log-rank test.

Metabolic Rate Measurement in Mus musculus (Indirect Calorimetry)

Objective: To measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the respiratory exchange ratio (RER) and energy expenditure in mthis compound knockout and wild-type mice.

Methodology:

  • Animal Acclimation: Mice are individually housed in metabolic cages and acclimated for at least 24 hours before data collection. They have ad libitum access to food and water.

  • Indirect Calorimetry System: An open-circuit indirect calorimetry system is used to continuously monitor gas exchange. The system is calibrated with standard gas mixtures before each experiment.

  • Data Collection: VO2 and VCO2 are measured at regular intervals (e.g., every 15-30 minutes) over a 24-48 hour period, encompassing both light and dark cycles.

  • Calculation of RER and Energy Expenditure:

    • RER is calculated as the ratio of VCO2 to VO2 (RER = VCO2 / VO2). An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.

    • Energy expenditure is calculated using the Weir equation: Energy Expenditure (kcal/day) = [3.941 x VO2 (L/day)] + [1.106 x VCO2 (L/day)].

  • Data Analysis: The data are analyzed to compare energy expenditure, substrate utilization (RER), and activity levels between knockout and wild-type mice.

Quantification of Triglyceride Levels

Objective: To measure the total triglyceride content in whole-body homogenates of Drosophila or C. elegans.

Methodology:

  • Sample Collection: A defined number of age-matched adult flies or worms are collected and flash-frozen in liquid nitrogen.

  • Homogenization: The samples are homogenized in a suitable buffer (e.g., PBS with a detergent like Tween-20).

  • Triglyceride Assay: A colorimetric or fluorometric triglyceride quantification kit is used. The principle of these assays involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then used in a series of reactions to produce a detectable signal (color or fluorescence) that is proportional to the triglyceride concentration.

  • Normalization: The triglyceride concentration is normalized to the total protein content of the homogenate, which is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Data Analysis: The normalized triglyceride levels are compared between the experimental and control groups.

Signaling Pathways and Experimental Workflows

The this compound protein functions as a transporter of Krebs cycle intermediates, primarily citrate, across the plasma membrane. Its reduced function is thought to mimic a state of caloric restriction by altering the intracellular availability of these metabolites.

INDY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Citrate_ext Citrate This compound This compound Transporter (SLC13A5) Citrate_ext->this compound Transport Citrate_cyt Citrate This compound->Citrate_cyt AMPK AMPK This compound->AMPK Reduced transport leads to activation AcetylCoA Acetyl-CoA Citrate_cyt->AcetylCoA via ATP-citrate lyase Gluconeogenesis Gluconeogenesis Citrate_cyt->Gluconeogenesis Promotes Glycolysis Glycolysis Citrate_cyt->Glycolysis Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis AcetylCoA->Fatty_Acid_Synthesis Promotes PGC1a PGC-1α AMPK->PGC1a Activates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes TCA_Cycle TCA Cycle TCA_Cycle->Citrate_cyt Export

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Data Collection cluster_analysis Phase 3: Analysis & Interpretation A1 Hypothesis: Reduced this compound function alters metabolism and lifespan A2 Select Model Organism(s) (Drosophila, C. elegans, Mouse) A1->A2 A3 Choose Genetic Intervention (Mutation, Knockout, RNAi) A2->A3 B1 Generate/Obtain Modified Organisms A3->B1 B2 Perform Lifespan Assays B1->B2 B3 Conduct Metabolic Phenotyping B1->B3 B4 Measure Gene/Protein Expression B1->B4 C1 Statistical Analysis of Lifespan Data B2->C1 C2 Quantitative Analysis of Metabolic Data B3->C2 C3 Correlate Phenotypes with Gene Expression B4->C3 C4 Cross-Species Comparison and Conclusion C1->C4 C2->C4 C3->C4

References

Replicating Landmark Experiments on the INDY Gene: A Comparative Guide to Investigating Longevity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of the Indy (I'm Not Dead Yet) gene in Drosophila melanogaster ignited significant interest in the metabolic underpinnings of aging. Mutations in this gene, which encodes a transporter for Krebs cycle intermediates, were initially reported to dramatically extend lifespan, mimicking the effects of caloric restriction (CR).[1][2][3] This guide provides a comparative overview of key experiments to replicate and investigate the effects of this compound on aging, alongside alternative approaches, to aid researchers in navigating this complex and sometimes contentious field.

Key Experimental Approaches to Studying this compound's Role in Aging

Two primary experimental avenues have been central to understanding the this compound gene's connection to longevity: lifespan analysis and metabolic phenotyping. Below, we detail the methodologies for these experiments and present a summary of expected outcomes based on published data.

Lifespan Analysis

The most direct method to assess the impact of this compound modulation on aging is to measure the lifespan of model organisms. Drosophila melanogaster remains the principal model for these studies.

Experimental Protocol: Drosophila Lifespan Assay

This protocol is adapted from standard methods for aging studies in fruit flies.[4][5][6][7][8]

  • Fly Stocks and Preparation:

    • Obtain this compound mutant fly lines (e.g., Indy206, Indy302) and appropriate control strains with a matched genetic background.[9][10][11] It is crucial to control for genetic background, as some studies have shown it can confound the effects of this compound mutations.[10][12]

    • Rear flies on a standard cornmeal-yeast-sugar medium at 25°C with a 12:12 hour light-dark cycle and controlled humidity (around 65%).[4][6]

    • Collect newly eclosed flies over a 24-hour period to ensure an age-synchronized cohort.[5]

    • Allow flies to mate for 48 hours.[4][5]

  • Experimental Setup:

    • Under light CO2 anesthesia, separate male and female flies.

    • House flies in vials containing the desired experimental diet, typically at a density of 20-25 flies per vial.[5][6] Use at least 5-10 replicate vials per condition.

    • Transfer flies to fresh food every 2-3 days.[4][6]

  • Data Collection and Analysis:

    • At each transfer, record the number of dead flies.

    • Continue until all flies have died.

    • Generate survival curves and perform statistical analysis (e.g., log-rank test) to compare the lifespans of different genotypes.

Quantitative Data Summary: Lifespan Extension in this compound Mutants

Genotype/ConditionOrganismReported Lifespan Extension (Median)Key Considerations
Heterozygous this compound mutationDrosophila melanogasterUp to 100% (doubling of lifespan)Effect can be dependent on genetic background and diet.[10][13][14] Some studies report no significant extension after controlling for these factors.[10]
Homozygous this compound mutationDrosophila melanogasterLess pronounced extension than heterozygotesSuggests that a partial reduction in this compound function is optimal for longevity.[10]
This compound homolog knockdown (RNAi)Caenorhabditis elegansSignificant lifespan extension reportedSupports an evolutionarily conserved role in aging.[11][15][16]
Metabolic Phenotyping

Reduction in this compound function is thought to induce a state mimicking caloric restriction by altering cellular metabolism.[1][15] Key metabolic assays include measuring metabolic rate and nutrient stores.

Experimental Protocol: Measuring Metabolic Rate in Drosophila

This protocol is based on indirect calorimetry by measuring CO2 production.[17][18][19]

  • Fly Preparation:

    • Use age-matched adult flies (e.g., 10-day-old) from this compound mutant and control lines.

    • Collect groups of flies (e.g., 25 males per replicate) and place them in respirometer chambers.[19]

  • Respirometry Setup:

    • Construct respirometers using micropipette tips containing a CO2 absorbent (e.g., soda lime) and a capillary tube.[18][19]

    • Place the respirometers in a sealed chamber with a colored indicator fluid. As flies respire and produce CO2, it is absorbed, causing a pressure drop that draws the fluid into the capillary.

    • Record the distance the fluid travels over a set period (e.g., 2 hours).

  • Data Calculation:

    • Calculate the volume of CO2 produced based on the internal diameter of the capillary and the distance the fluid moved.

    • Normalize the CO2 production to the number of flies or their total body weight.

Quantitative Data Summary: Metabolic Changes in this compound Mutants

Metabolic ParameterOrganismObserved Effect of Reduced this compoundImplication
Metabolic RateDrosophila melanogasterReports are varied; some show no change in resting metabolic rate.[9]Lifespan extension may not be due to a simple reduction in overall energy expenditure.
Triglyceride LevelsDrosophila melanogasterReducedConsistent with a caloric restriction-like state and altered fat metabolism.[13]
FecundityDrosophila melanogasterNo reduction under normal conditions; reduced under low-calorie diet.[9]Suggests a conditional trade-off between longevity and reproduction.[9]
Insulin/IGF-1 Signaling (IIS)Drosophila melanogasterDecreasedLinks this compound to a major nutrient-sensing and aging pathway.[20]
Mitochondrial BiogenesisDrosophila melanogaster, MiceIncreasedSuggests enhanced mitochondrial function and efficiency.[1][15]

Comparison with Alternative Approaches to Modulating Aging

The effects of reducing this compound function are often compared to caloric restriction (CR), a robust method for extending lifespan across various species. Another key pathway in aging is the Target of Rapamycin (TOR) signaling pathway.

ApproachMechanismAdvantagesDisadvantages/Challenges
This compound Gene Manipulation Reduces transport of citrate and other Krebs cycle intermediates, mimicking a low-nutrient state.[1][16]Single gene target; potentially druggable.Effects can be inconsistent across different genetic backgrounds and diets.[10][14] Relevance to mammalian aging is still under investigation.
Caloric Restriction (CR) Reduced food intake without malnutrition. Activates nutrient-sensing pathways like AMPK and sirtuins, and downregulates IIS and TOR.Robustly extends lifespan in many species.Difficult to implement and maintain in humans. Can have negative side effects.
TOR Pathway Inhibition (e.g., with Rapamycin) The TOR pathway is a central regulator of cell growth and proliferation in response to nutrients.[21] Inhibition mimics a low-nutrient state.Pharmacological intervention is possible (e.g., Rapamycin).[22] Extends lifespan in yeast, worms, flies, and mice.[21]Rapamycin has side effects, including immunosuppression. Long-term effects in humans are not fully understood.

Visualizing the this compound Signaling Pathway and Experimental Workflows

To better understand the proposed mechanisms and experimental designs, the following diagrams are provided.

INDY_Signaling_Pathway cluster_cell Cell This compound This compound Transporter Citrate_cyto Cytoplasmic Citrate This compound->Citrate_cyto IIS Insulin/IGF-1 Signaling (IIS) This compound->IIS reduction leads to decrease AMPK AMPK This compound->AMPK reduction leads to increase ACL ATP Citrate Lyase Citrate_cyto->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Longevity Longevity FattyAcid->Longevity decreased synthesis IIS->Longevity decreased signaling PGC1a dPGC-1 AMPK->PGC1a Mito Mitochondrial Biogenesis PGC1a->Mito Mito->Longevity Citrate_extra Extracellular Citrate Citrate_extra->this compound transport

Caption: Proposed this compound signaling pathway in relation to aging.

Lifespan_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Obtain this compound Mutant and Control Fly Stocks B Rear Flies on Standard Medium A->B C Collect Age-Synchronized Progeny B->C D Allow Mating C->D E Separate Flies by Sex D->E F House in Vials (20-25 flies/vial) E->F G Transfer to Fresh Food Every 2-3 Days F->G H Record Deaths at Each Transfer G->H I Generate Survival Curves H->I J Statistical Analysis (Log-Rank Test) I->J K Compare Lifespans J->K

Caption: Workflow for a typical Drosophila lifespan experiment.

References

INDY Gene Versus Other Metabolic Regulators of Lifespan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to understand and modulate the aging process has identified several key metabolic pathways that significantly influence lifespan. Among these, the I'm Not Dead Yet (INDY) gene has emerged as a fascinating regulator of longevity, often drawing comparisons to more extensively studied pathways such as Insulin/IGF-1 Signaling (IIS), Target of Rapamycin (TOR), and Sirtuins. This guide provides an objective, data-driven comparison of the this compound gene's role in lifespan regulation relative to these other key metabolic modulators, supported by experimental data and detailed methodologies.

Overview of Key Lifespan Regulators

This compound (I'm Not Dead Yet): First identified in Drosophila melanogaster, the this compound gene encodes a plasma membrane transporter for Krebs cycle intermediates, with a primary role in transporting citrate from the extracellular space into the cytoplasm[1]. Reduced expression of this compound has been shown to extend lifespan in flies and worms, a phenotype that mirrors the effects of caloric restriction[2][3]. The mammalian homolog of this compound is SLC13A5[1].

Insulin/IGF-1 Signaling (IIS): This highly conserved pathway plays a central role in growth, development, metabolism, and aging. Downregulation of IIS, through mutations in genes like the insulin/IGF-1 receptor (daf-2 in C. elegans, InR in Drosophila) or its downstream components like the insulin receptor substrate (chico in Drosophila), robustly extends lifespan across various species[4][5][6].

Target of Rapamycin (TOR): TOR is a serine/threonine kinase that functions as a central regulator of cell growth and proliferation in response to nutrient availability. Inhibition of the TOR pathway, either genetically or through the use of rapamycin, is a well-established method for extending lifespan in yeast, worms, flies, and mice[2][7].

Sirtuins: These are a family of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, DNA repair, and inflammation. The founding member, Sir2 in yeast, and its orthologs in other species (e.g., SIRT1 in mammals) have been linked to longevity, particularly in the context of caloric restriction[8][9][10].

Quantitative Comparison of Lifespan Extension

The following tables summarize the quantitative effects on lifespan observed upon modulation of this compound and other key metabolic regulators in Drosophila melanogaster and Caenorhabditis elegans. It is important to note that direct head-to-head comparisons in the same study are rare, and variations in genetic background, diet, and experimental conditions can influence the magnitude of lifespan extension.

Table 1: Comparison of Lifespan Extension in Drosophila melanogaster

Gene/PathwayGenetic InterventionSexMedian Lifespan Extension (%)Maximum Lifespan Extension (%)Reference(s)
This compound This compound heterozygous mutant (Indy206/+)Male52.0-[2]
This compound heterozygous mutant (Indy206/+)Female57.0-[2]
Various this compound heterozygous allelesMale14.0 - 34.4-[11]
Various this compound heterozygous allelesFemale10.7 - 29.4-[11]
IIS chico1 homozygous mutantFemaleup to 48up to 41[4][5]
chico1 heterozygous mutantFemaleup to 36-[4][5]
chico1 heterozygous mutantMale13-[5]
TOR Rapamycin treatmentFemale22-26-[12]
Sirtuins dSir2 overexpression (2-5 fold)-Significant extension-[5]

Table 2: Comparison of Lifespan Extension in Caenorhabditis elegans

Gene/PathwayGenetic InterventionMean Lifespan Extension (%)Reference(s)
This compound homolog CeNac2 RNAi22 ± 3
IIS daf-2 mutation~100 (doubling of lifespan)[13]
TOR + IIS rsks-1 (TOR) + daf-2 (IIS) mutation~400 (five-fold increase)

Metabolic and Physiological Effects: A Comparative Overview

Beyond lifespan extension, modulation of these pathways leads to a range of metabolic and physiological changes. The table below provides a comparative summary of these effects.

Table 3: Comparative Metabolic and Physiological Effects

FeatureThis compoundInsulin/IGF-1 Signaling (IIS)Target of Rapamycin (TOR)Sirtuins
Primary Function Transporter of Krebs cycle intermediates (citrate)Nutrient sensing, growth, and metabolismNutrient sensing, cell growth, and proliferationNAD+-dependent deacetylation, metabolic regulation
Effect of Reduced Activity on Lifespan IncreasesIncreasesIncreasesGenerally, increased activity extends lifespan
Mitochondrial Biogenesis IncreasedVariableCan be increasedIncreased (via PGC-1α)[8]
Insulin Sensitivity IncreasedIncreasedIncreasedIncreased
Fat Storage DecreasedDecreasedDecreasedDecreased
AMPK Activation IncreasedCan be increasedCan be increasedIncreased
Autophagy IncreasedIncreasedIncreasedIncreased
FOXO/DAF-16 Activation ImplicatedRequired for lifespan extensionCan be activatedCan activate FOXO

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

INDY_Metabolic_Pathways cluster_this compound This compound Pathway cluster_IIS Insulin/IGF-1 Signaling cluster_TOR TOR Pathway cluster_Sirtuins Sirtuin Pathway This compound This compound (SLC13A5) Citrate_cyto Cytoplasmic Citrate This compound->Citrate_cyto Transports AMPK AMPK This compound->AMPK Activates Fatty Acid\nSynthesis Fatty Acid Synthesis Citrate_cyto->Fatty Acid\nSynthesis Inhibits Glycolysis Glycolysis Citrate_cyto->Glycolysis Inhibits IIS Insulin/IGF-1 Receptor PI3K PI3K IIS->PI3K AKT AKT PI3K->AKT FOXO FOXO/DAF-16 AKT->FOXO Inhibits Longevity Longevity FOXO->Longevity Nutrients Nutrients TOR TOR Nutrients->TOR S6K S6K TOR->S6K Autophagy Autophagy TOR->Autophagy Inhibits Autophagy->Longevity NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates SIRT1->AMPK Activates Mito Mitochondrial Biogenesis PGC1a->Mito Mito->Longevity AMPK->TOR Inhibits Drosophila_Lifespan_Workflow start Start: Collect age-synchronized adult flies separate Separate males and females start->separate assign Assign to experimental and control groups (e.g., mutant vs. wild-type, drug vs. vehicle) separate->assign house House flies in vials with defined food medium assign->house transfer Transfer to fresh food every 2-3 days house->transfer record Record number of dead flies at each transfer transfer->record repeat Repeat until all flies are dead record->repeat repeat->transfer More flies alive analyze Analyze data to generate survival curves and calculate median/maximum lifespan repeat->analyze All flies dead end End analyze->end

References

Unlocking Metabolic Health: Assessing the Translational Relevance of INDY Gene Research

Author: BenchChem Technical Support Team. Date: November 2025

From Fruit Flies to Future Pharmaceuticals: A Comparative Guide on the INDY/SLC13A5 Gene's Role in Metabolism and Longevity

For researchers and drug development professionals, the quest for novel therapeutic targets to combat metabolic diseases is relentless. A compelling candidate that has emerged from longevity studies in simple model organisms is the "I'm Not Dead Yet" (this compound) gene. First identified in fruit flies, mutations in this gene led to a remarkable doubling of lifespan, sparking over two decades of research into its function and potential relevance to human health. This guide provides a comprehensive comparison of findings from various model systems, presenting the experimental data, detailed protocols, and cellular pathways that underscore the translational potential of targeting the human this compound homolog, SLC13A5, for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

This compound: A Conserved Regulator of Metabolism

The this compound gene encodes a plasma membrane transporter for citrate and other Krebs cycle intermediates.[1] Its primary role is to transport these metabolites from the circulation into the cytosol of cells in metabolically active tissues.[1][2] This function is highly conserved across species, from flies and worms to mice, rats, and humans, where the homolog is known as SLC13A5 (also referred to as mthis compound or NaCT).[3][4]

Reducing the expression of this compound in model organisms induces a state that mimics caloric restriction, a well-established intervention for extending lifespan and improving metabolic health. This "genetic calorie restriction" triggers a cascade of beneficial metabolic changes, including increased insulin sensitivity, reduced fat storage, and enhanced mitochondrial biogenesis.[1][2] These consistent findings across multiple species form the basis for investigating SLC13A5 as a therapeutic target in humans.

Comparative Efficacy of this compound/SLC13A5 Reduction in Model Organisms

Experimental data from key studies in Drosophila melanogaster (fruit fly) and Mus musculus (mouse) highlight the profound metabolic benefits of reducing this compound/SLC13A5 function.

Organism ModelGenetic InterventionKey Findings & Quantitative DataReference
Drosophila melanogaster Heterozygous this compound mutation (Indy206)Lifespan: Median lifespan increased by up to 100% (e.g., from ~37 days to ~70 days in females).Rogina et al., Science, 2000
Metabolism: Mimics caloric restriction, showing decreased insulin-like signaling and reduced lipid storage.Wang et al., PNAS, 2009
Mus musculus Whole-body knockout of Slc13a5 (mthis compound-/-)Body Weight (High-Fat Diet): Wild-type mice gained ~25g, while mthis compound-/- mice gained only ~15g over 16 weeks.Birkenfeld et al., Cell Metabolism, 2011
Fat Mass (High-Fat Diet): Wild-type mice reached ~45% body fat, whereas mthis compound-/- mice remained at ~30%.Birkenfeld et al., Cell Metabolism, 2011
Insulin Sensitivity (High-Fat Diet): mthis compound-/- mice showed significantly improved glucose tolerance and insulin sensitivity compared to wild-type.Birkenfeld et al., Cell Metabolism, 2011
Hepatic Steatosis (High-Fat Diet): Liver triglyceride content in mthis compound-/- mice was ~50% lower than in wild-type mice.Birkenfeld et al., Cell Metabolism, 2011

Signaling Pathways Modulated by this compound/SLC13A5

The metabolic benefits of reduced this compound/SLC13A5 activity are mediated through interconnected signaling pathways. Lowering the transport of citrate into the cell is the critical initiating event.

The this compound-AMPK-PGC-1α Pathway

Reducing this compound function lowers intracellular citrate levels. This leads to an increase in the cellular AMP/ATP ratio, which activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1] Activated AMPK then stimulates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] This signaling cascade results in increased mitochondrial biogenesis and enhanced fatty acid oxidation, effectively reprogramming the cell for a more efficient energy expenditure profile, similar to that seen in caloric restriction.[1]

INDY_AMPK_Pathway This compound This compound/SLC13A5 Citrate_cyto Cytosolic Citrate This compound->Citrate_cyto Citrate_in Extracellular Citrate Citrate_in->this compound AMPK AMPK Citrate_cyto->AMPK Inhibition PGC1a PGC-1α AMPK->PGC1a Activation Mito Mitochondrial Biogenesis PGC1a->Mito FAO Fatty Acid Oxidation PGC1a->FAO

Caption: Reduced this compound/SLC13A5 activity lowers cytosolic citrate, activating the AMPK/PGC-1α pathway.
The IL-6/STAT3 Pathway in Human this compound Regulation

In humans, particularly in the context of obesity and NAFLD, the expression of SLC13A5 is upregulated. Research has identified a pro-inflammatory signaling pathway involving Interleukin-6 (IL-6) as a key driver of this increased expression. In states of chronic inflammation associated with obesity, elevated IL-6 levels lead to the activation of the STAT3 transcription factor, which in turn promotes the transcription of the SLC13A5 gene. This creates a feedback loop where inflammation drives higher this compound expression, leading to increased citrate uptake and exacerbating hepatic fat accumulation.

IL6_STAT3_Pathway cluster_nucleus Nucleus IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p p-STAT3 (Dimer) STAT3->STAT3_p Dimerizes SLC13A5_gene SLC13A5 Gene STAT3_p->SLC13A5_gene Binds Promoter Transcription Increased Transcription SLC13A5_gene->Transcription

Caption: The IL-6/STAT3 signaling pathway, which upregulates human this compound (SLC13A5) expression.

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this compound/SLC13A5 research.

Generation of Slc13a5 Knockout Mice

The generation of a whole-body Slc13a5 knockout mouse model is a foundational experiment. This is typically achieved using CRISPR/Cas9 technology.

KO_Mouse_Workflow start Design sgRNAs targeting a key exon of Slc13a5 inject Microinject Cas9 mRNA and sgRNAs into fertilized mouse zygotes start->inject transfer Transfer injected zygotes into pseudopregnant female mice inject->transfer birth Birth of founder (F0) mice transfer->birth genotype Genotype F0 pups by PCR and Sanger sequencing to identify mutations birth->genotype breed Breed heterozygous F1 mice to generate homozygous knockout (F2) mice genotype->breed Select founders with desired mutations

Caption: Workflow for generating Slc13a5 knockout mice using CRISPR/Cas9.

Protocol:

  • sgRNA Design and Synthesis: Design two or more single-guide RNAs (sgRNAs) targeting a critical early exon of the Slc13a5 gene to ensure a frameshift mutation leading to a non-functional protein. Synthesize the sgRNAs and Cas9 mRNA in vitro.

  • Microinjection: Microinject a solution containing Cas9 mRNA (e.g., 100 ng/µL) and sgRNAs (e.g., 50 ng/µL each) into the cytoplasm of fertilized zygotes harvested from superovulated female mice.

  • Embryo Transfer: Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.

  • Screening: Genotype founder (F0) pups by performing PCR on genomic DNA extracted from tail biopsies, followed by Sanger sequencing to identify individuals carrying indel (insertion/deletion) mutations.

  • Breeding: Establish a colony by breeding founder mice that carry the desired mutation to generate heterozygous (F1) and subsequently homozygous (F2) knockout animals.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

The IPGTT is a crucial assay for assessing insulin sensitivity and glucose metabolism.

Protocol:

  • Fasting: Fast mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Glucose: Record the body weight of each mouse. Obtain a baseline blood sample (time = 0 min) by nicking the tail vein and measure blood glucose using a standard glucometer.

  • Glucose Injection: Administer a 20% D-glucose solution via intraperitoneal (IP) injection. The standard dose is 2 grams of glucose per kilogram of body weight.

  • Blood Glucose Monitoring: Collect blood from the tail vein at specified time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.

Citrate Uptake Assay

This assay directly measures the function of the this compound/SLC13A5 transporter.

Protocol:

  • Cell Culture: Culture cells expressing the transporter of interest (e.g., HEK293 cells transfected with SLC13A5 or primary hepatocytes) in appropriate multi-well plates.

  • Pre-incubation: Wash the cells with an uptake buffer (e.g., a sodium-containing buffer for SLC13A5). Incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the transport reaction by adding uptake buffer containing a known concentration of [1,5-¹⁴C]citrate.[3]

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold stop buffer (e.g., sodium-free buffer) to remove extracellular radiolabel.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[3] The amount of radioactivity is directly proportional to the citrate uptake.

Translational Relevance and Future Directions

The convergence of evidence from flies, worms, and mice strongly supports the role of this compound/SLC13A5 as a conserved regulator of metabolism. The protection against age- and diet-induced obesity and insulin resistance observed in mthis compound knockout mice is particularly compelling.[1] Furthermore, the discovery that hepatic SLC13A5 expression is elevated in obese, insulin-resistant humans with NAFLD provides a direct clinical link.

These findings position SLC13A5 as a promising therapeutic target. The development of small molecule inhibitors that specifically block the transport function of human SLC13A5 could offer a novel pharmacological approach to mimic the benefits of genetic this compound reduction. Such an inhibitor could potentially reduce hepatic fat accumulation, improve insulin sensitivity, and help manage obesity, addressing key components of the metabolic syndrome. The ongoing research into the precise mechanisms and the development of selective inhibitors will be crucial in translating the longevity lessons from a humble fruit fly into tangible therapies for human metabolic diseases.

References

Unraveling the INDY Gene: A Meta-Analysis of Its Role in Longevity and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published studies on the "I'm Not Dead Yet" (INDY) gene reveals its significant role as a modulator of lifespan and metabolism across various species, including fruit flies, nematodes, and mice. Reduced expression of this gene, which encodes a transporter of Krebs cycle intermediates, has been shown to mimic the effects of caloric restriction, leading to a healthier and longer life in many model organisms. However, the extent of this lifespan extension and the precise molecular mechanisms remain a subject of active research and some debate within the scientific community.

The this compound gene, first identified in Drosophila melanogaster, encodes a protein that transports citrate and other dicarboxylates across the plasma membrane. This function places it at a critical juncture in cellular metabolism, influencing energy production, fat storage, and insulin signaling. This guide provides a comparative analysis of the key findings from published studies on the this compound gene, presenting quantitative data, detailed experimental protocols, and a visual representation of the associated signaling pathways.

Comparative Analysis of this compound Gene Function Across Species

Studies on the this compound gene and its homologs have been conducted in several model organisms, providing valuable insights into its conserved functions. The following tables summarize the key quantitative findings from seminal publications.

Lifespan Extension Effects
SpeciesStudyGenotype/TreatmentMean Lifespan Extension (%)Maximum Lifespan Extension (%)Key Findings & Caveats
Drosophila melanogasterRogina et al., 2000Heterozygous this compound mutationUp to 100%Significant increaseFirst study to demonstrate the profound effect of a single gene mutation on lifespan.[1]
Drosophila melanogasterWang et al., 2009Reduced this compound expression (25-75%)Optimal extension-Lifespan extension is dependent on the level of this compound expression and dietary conditions.[2][3]
Drosophila melanogasterToivonen et al., 2007This compound mutationNo significant extension-Challenged the original findings, suggesting the effect is dependent on genetic background and is not universally observed.[3][4]
Caenorhabditis elegansFei et al., 2003 & 2004RNAi knockdown of this compound homologSignificant extension-Demonstrated a conserved role of the this compound pathway in nematodes.
Mice (Mus musculus)Birkenfeld et al., 2011mthis compound (Slc13a5) knockoutNot the primary focus-Focused on metabolic healthspan improvements.
Metabolic Effects of Reduced this compound Expression
SpeciesStudyKey Metabolic Changes
Drosophila melanogasterWang et al., 2009Decreased triglyceride levels, reduced insulin-like signaling.[2][3]
Mice (Mus musculus)Birkenfeld et al., 2011Protection from high-fat diet-induced obesity, improved insulin sensitivity, reduced hepatic fat accumulation.
AllMultiple studiesMimics many physiological hallmarks of caloric restriction.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Drosophila melanogaster Lifespan Analysis

The lifespan of fruit flies is a key metric for aging studies. A typical protocol involves:

  • Fly Stocks and Maintenance: Specific fly strains (e.g., wild-type Canton S, w1118, and various this compound mutant lines) are maintained on a standard cornmeal-yeast-agar medium at a controlled temperature (typically 25°C) and a 12-hour light/dark cycle.

  • Experimental Cohorts: Age-matched cohorts of flies are collected within a 24-hour window. For lifespan assays, flies are separated by sex.

  • Housing: Flies are housed in vials or cages at a controlled density (e.g., 20-30 flies per vial).

  • Dietary Conditions: Flies are transferred to fresh food vials every 2-3 days. The composition of the food can be varied to study the interaction between diet and genotype (e.g., standard vs. caloric restriction diets).

  • Mortality Scoring: The number of dead flies is recorded daily or every other day until all flies in the cohort have died.

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between different cohorts is determined using the log-rank test.

Caenorhabditis elegans RNAi Lifespan Assay

RNA interference (RNAi) is a common technique to reduce the expression of specific genes in C. elegans. A standard feeding-based RNAi protocol for lifespan analysis includes:

  • Worm Strains and Maintenance: Wild-type N2 worms are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • RNAi Clones: E. coli HT115 strains carrying plasmids that express double-stranded RNA (dsRNA) targeting the C. elegans this compound homolog are used.

  • RNAi Feeding: Synchronized L1 larvae are placed on NGM plates seeded with the RNAi bacteria.

  • Lifespan Analysis: Worms are transferred to fresh RNAi plates every few days. The number of living and dead worms is scored daily or every other day. Worms that do not respond to gentle prodding with a platinum wire are considered dead.

  • Statistical Analysis: Survival curves and statistical analysis are performed as described for Drosophila.

Metabolic Measurements in Mice

To assess the metabolic phenotype of mthis compound knockout mice, a variety of techniques are employed:

  • Animal Models: mthis compound knockout mice and their wild-type littermates are used as controls.

  • Dietary Challenges: Mice are often fed a high-fat diet to induce metabolic stress and reveal the protective effects of the gene knockout.

  • Body Composition Analysis: Techniques like DEXA (Dual-energy X-ray absorptiometry) are used to measure lean mass, fat mass, and bone mineral density.

  • Glucose and Insulin Tolerance Tests: These tests are performed to assess glucose metabolism and insulin sensitivity.

  • Metabolic Cages: Indirect calorimetry is used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.

  • Biochemical Assays: Blood and tissue samples are collected to measure levels of glucose, insulin, triglycerides, and other metabolites.

  • Mitochondrial Biogenesis: The expression of genes involved in mitochondrial biogenesis (e.g., PGC-1α) and mitochondrial DNA content are quantified in tissues like the liver.

Signaling Pathways and Experimental Workflows

The effects of reduced this compound expression are mediated through complex signaling pathways that intersect with those regulated by caloric restriction. The following diagrams illustrate these relationships and a typical experimental workflow.

INDY_Signaling_Pathway cluster_Cell Cell cluster_Metabolism Metabolic Pathways cluster_Signaling Signaling Cascades This compound This compound Transporter Citrate_in Intracellular Citrate This compound->Citrate_in Citrate_out Extracellular Citrate Citrate_out->this compound Transport Krebs_Cycle Krebs Cycle Citrate_in->Krebs_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Citrate_in->Fatty_Acid_Synthesis Gluconeogenesis Gluconeogenesis Citrate_in->Gluconeogenesis AMPK AMPK Citrate_in->AMPK Low levels activate Insulin_Signaling Insulin/IGF-1 Signaling Citrate_in->Insulin_Signaling Reduced levels decrease signaling Sirt1 Sirt1 AMPK->Sirt1 Activates PGC1a PGC-1α Sirt1->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Longevity Increased Longevity & Healthspan Mitochondrial_Biogenesis->Longevity Insulin_Signaling->Longevity Reduced signaling promotes Caloric_Restriction Caloric Restriction Caloric_Restriction->AMPK Reduced_this compound Reduced this compound Expression Reduced_this compound->Citrate_in Decreases

Caption: The this compound signaling pathway and its interaction with caloric restriction.

Experimental_Workflow cluster_Model_Organism Model Organism Selection cluster_Genetic_Manipulation Genetic Manipulation cluster_Phenotypic_Analysis Phenotypic Analysis Drosophila Drosophila Mutation Mutation (e.g., P-element insertion) Drosophila->Mutation Celegans C. elegans RNAi RNAi Knockdown Celegans->RNAi Mouse Mouse Knockout Gene Knockout Mouse->Knockout Lifespan Lifespan Assay Mutation->Lifespan Metabolism Metabolic Measurements Mutation->Metabolism RNAi->Lifespan Knockout->Metabolism Gene_Expression Gene Expression Analysis Knockout->Gene_Expression Data_Analysis Data Analysis & Interpretation Lifespan->Data_Analysis Survival Curves Metabolism->Data_Analysis Statistical Comparison Gene_Expression->Data_Analysis Pathway Analysis

Caption: A typical experimental workflow for studying the this compound gene.

Conclusion

The study of the this compound gene has provided compelling evidence for the role of specific metabolic pathways in the regulation of aging. While the dramatic lifespan extension originally observed in Drosophila has been shown to be influenced by genetic and environmental factors, the consistent findings of improved metabolic health across different species highlight the therapeutic potential of targeting the this compound pathway. Future research will likely focus on elucidating the precise molecular mechanisms by which this compound influences aging and on the development of pharmacological interventions that can safely mimic the beneficial effects of reduced this compound expression in humans.

References

Safety Operating Guide

Navigating Hazardous Waste: Disposal Protocols for Laboratory Settings in Indiana

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in Indiana, the proper disposal of laboratory waste is a critical component of ensuring a safe and compliant work environment. Adherence to state and federal regulations is paramount to protect both laboratory personnel and the surrounding community. The following guide provides essential, step-by-step procedures for the handling and disposal of hazardous materials.

In Indiana, the management of hazardous waste is overseen by the Indiana Department of Environmental Management (IDEM) and the U.S. Environmental Protection Agency (EPA), primarily under the authority of the Resource Conservation and Recovery Act (RCRA).[1][2] These regulations mandate a "cradle to grave" approach, meaning that the generator of the waste is responsible for it from its creation to its final disposal.[2]

Identifying Hazardous Waste

The initial and most crucial step is the correct identification of hazardous waste. A waste is deemed hazardous if it exhibits at least one of the following characteristics as defined by the EPA:

Characteristic Description Common Laboratory Examples
Ignitability Wastes that can readily catch fire and sustain combustion.Flammable solvents (e.g., acetone, ethanol), solid oxidizers.
Corrosivity Wastes that are highly acidic or basic and can corrode metal containers.Glacial acetic acid, sodium hydroxide solutions.
Reactivity Wastes that are unstable and can undergo violent changes, react with water, or generate toxic gases.Peroxide-forming chemicals, sodium metal, cyanide compounds.
Toxicity Wastes that are harmful or fatal when ingested or absorbed.Heavy metal solutions (e.g., lead, mercury), organic solvents (e.g., chloroform).

Standard Protocol for Waste Handling in the Laboratory

A systematic approach to waste management within the lab is essential to maintain safety and compliance.

Methodology for Safe Waste Accumulation:

  • Container Selection: Utilize containers that are compatible with the chemical waste they will hold. For instance, corrosive wastes should not be stored in metal cans.[1][2] All containers must be in good condition and have a secure, leak-proof lid.[1]

  • Labeling: From the moment the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE".[1] The label must also include a complete list of the contents, avoiding chemical formulas or abbreviations.

  • Segregation: Incompatible chemicals must be stored in separate containers to prevent dangerous reactions. For example, acids should be kept separate from bases, and oxidizers away from flammable materials.

  • Storage: Waste containers should be kept closed at all times, except when adding waste.[1][2] They should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, which is under the control of the generator.[1]

  • Disposal Request: Once a container is full, a pickup should be scheduled with the institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor.

Workflow for Proper Hazardous Waste Disposal

The overall process for disposing of laboratory hazardous waste follows a structured path from generation to final treatment.

waste_disposal_workflow cluster_lab Laboratory Activities cluster_disposal Disposal Process A 1. Waste Generation B 2. Identification & Segregation A->B C 3. Proper Labeling & Containerization B->C D 4. Storage in Satellite Accumulation Area C->D E 5. Waste Pickup by Authorized Personnel D->E F 6. Transportation to a Permitted Facility E->F G 7. Final Treatment & Disposal F->G

Caption: General workflow for laboratory hazardous waste disposal.

Common Hazardous Waste Streams in Research

The types of hazardous waste generated in a laboratory setting can be diverse. The following table outlines common categories and their primary components.

Waste Category Examples of Constituents Key Disposal Consideration
Flammable Liquids Acetone, Ethanol, Methanol, XyleneSegregate halogenated and non-halogenated solvents.
Corrosive Liquids Strong Acids (e.g., HCl, H₂SO₄), Strong Bases (e.g., NaOH, KOH)Do not mix acids and bases. Store in appropriate containers.
Toxic Heavy Metals Mercury, Lead, Cadmium, Chromium compoundsRequires specialized treatment and disposal.
Reactive Chemicals Peroxide formers, Pyrophorics, Water-reactivesMust be managed by trained personnel to prevent violent reactions.
Contaminated Solids Chemically contaminated gloves, pipette tips, and labwareCollect in a designated, sealed container.

For spills or other emergencies, laboratories should have posted emergency procedures and contact information for the institution's EHS department.[3] All laboratory personnel who handle hazardous materials should receive comprehensive safety training.[3][4]

In Indiana, several certified vendors provide services for the transportation and disposal of hazardous waste, including the management of "lab packs," which are small, individual containers of chemicals packaged for safe transport.[5][6][7] By following these established procedures and partnering with qualified disposal services, research facilities can maintain a safe and regulatory-compliant environment.

References

Essential Safety and Handling Guide for the INDY Protein

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment and Handling for the INDY Protein

Content Type: This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals working with the this compound ("I'm Not Dead Yet") protein. The content offers procedural, step-by-step guidance to ensure safe and effective laboratory operations.

The "I'm Not Dead Yet" (this compound) protein, a homolog of the mammalian SLC13A5 plasma membrane transporter, is a key regulator of metabolism. It functions as a transporter of Krebs cycle intermediates, with a high affinity for citrate. Research involving the this compound protein is crucial for understanding metabolic processes and longevity. Handling the this compound protein and the genetically modified organisms (GMOs) used to express it requires adherence to standard biological laboratory safety protocols to ensure the safety of personnel and the integrity of the research.

Personal Protective Equipment (PPE) for this compound Protein Handling

Working with the this compound protein involves standard molecular biology and biochemistry laboratory procedures. The required personal protective equipment is consistent with that of a Biosafety Level 1 (BSL-1) or Biosafety Level 2 (BSL-2) laboratory, depending on the specific expression system and experimental procedures. Manipulation of cells for protein expression should be conducted in a biosafety cabinet in a BSL-2 laboratory[1].

PPE ComponentSpecificationPurpose
Lab Coat Long-sleeved, buttonedProtects skin and clothing from spills and contamination.[1][2]
Gloves Nitrile or latex, disposablePrevents direct contact with biological materials and chemicals. Should be changed frequently, especially after potential contamination.[2][3]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of biological solutions, chemical reagents, and potential flying debris.[2]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[1][4]
Face Mask/Shield As neededMay be required for procedures with a high risk of aerosol generation.[5]

Experimental Workflow for this compound Protein Handling

The following diagram outlines a typical experimental workflow for the expression, purification, and analysis of the this compound protein.

INDY_Workflow cluster_prep Preparation cluster_expression Expression cluster_purification Purification cluster_analysis Analysis & Storage A Gene Synthesis/ Plasmid Preparation B Transformation into Expression Host (e.g., E. coli) A->B Cloning C Cell Culture and Induction of Protein Expression B->C D Cell Harvest C->D Centrifugation E Cell Lysis D->E F Clarification of Lysate E->F Centrifugation G Affinity Chromatography F->G Binding H Size-Exclusion Chromatography (Polishing Step) G->H Elution I Purity & Concentration Analysis (SDS-PAGE, Bradford) H->I J Functional Assays I->J K Storage at -80°C I->K

Caption: A typical workflow for recombinant this compound protein production.

Experimental Protocol: this compound Protein Expression and Purification

This protocol provides a general methodology for the expression and purification of the this compound protein, a process that involves several key steps from cell lysis to final protein verification.[6]

1. Cell Lysis and Protein Extraction:

  • Thaw the cell pellet containing the expressed this compound protein on ice.
  • Resuspend the cells in a suitable lysis buffer (e.g., containing HEPES, KCl, and imidazole, pH 7.5).[7]
  • Disrupt the cells using sonication on ice.[7]
  • To minimize protein degradation, cell disruption can be performed at low temperatures, such as on ice or in a cold room.[8]

2. Clarification of Lysate:

  • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.[7]
  • Carefully collect the supernatant, which contains the soluble this compound protein.

3. Protein Purification:

  • Affinity Chromatography: This method utilizes the specific binding of a protein to an immobilized ligand.[6] For His-tagged this compound protein, use a Ni-NTA resin.
  • Incubate the cleared lysate with the Ni-NTA slurry with gentle shaking at 4°C.[7]
  • Wash the resin with a wash buffer to remove non-specifically bound proteins.
  • Elute the this compound protein from the resin using an elution buffer containing a high concentration of imidazole.
  • Size-Exclusion Chromatography (Polishing): This step is used to enhance the purity of the protein sample.[6]

4. Verification of Purity and Concentration:

  • Analyze the purity of the protein fractions using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
  • Determine the protein concentration using a method such as the Bradford assay.

This compound's Role in Metabolic Pathways

The this compound protein plays a significant role in cellular metabolism by transporting citrate across the plasma membrane. A reduction in this compound levels can mimic the effects of caloric restriction, leading to a longer and healthier life by affecting energy production.[6]

INDY_Pathway cluster_cell Cell This compound This compound Protein (Citrate Transporter) Citrate_cyto Cytoplasmic Citrate This compound->Citrate_cyto Transports In Fatty_Acid_Syn Fatty Acid Synthesis Citrate_cyto->Fatty_Acid_Syn Activates Glycolysis Glycolysis Citrate_cyto->Glycolysis Inhibits Beta_Oxidation Fatty Acid β-Oxidation Citrate_cyto->Beta_Oxidation Inhibits Mitochondrion Mitochondrion Citrate_cyto->Mitochondrion Metabolic Fuel Extracellular Extracellular Citrate Extracellular->this compound

Caption: The role of the this compound protein in cellular metabolism.

Operational Plan: Biosafety and Waste Disposal

Safe laboratory operations when working with the this compound protein, particularly when expressed in GMOs, require strict adherence to biosafety and waste disposal protocols.

Area of ConcernProcedure/GuidelineRationale
Biosafety Level (BSL) Work should be conducted at BSL-1 or BSL-2, depending on the risk assessment of the expression host.To contain the genetically modified organisms and prevent accidental release or exposure.
Genetically Modified Organisms (GMOs) All work with GMOs must comply with institutional and national biosafety guidelines.To address concerns about the potential environmental and health impacts of GMOs.[9]
Liquid Waste Liquid biological waste should be decontaminated, either by autoclaving or with a chemical disinfectant (e.g., bleach), before disposal into the sanitary sewer.[10][11]To inactivate any viable microorganisms and prevent contamination of the water supply.
Solid Waste Solid biohazardous waste (e.g., contaminated petri dishes, gloves, pipette tips) should be collected in designated biohazard bags and autoclaved before disposal.[12][13]To sterilize the waste and render it non-infectious.
Sharps Waste Needles, scalpels, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[12]To prevent puncture injuries and potential exposure to biohazardous materials.
Chemical Waste Solvents and reagents used in protein purification (e.g., alcohols, phenol, chloroform) must be collected in designated chemical waste containers for proper disposal.[12]To prevent environmental contamination and comply with hazardous waste regulations.

By adhering to these safety protocols and operational plans, researchers can safely and effectively work with the this compound protein, contributing to a deeper understanding of metabolism and aging.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.